Product packaging for 5-Fluoro-4-methoxy-2-nitroaniline(Cat. No.:CAS No. 446-20-8)

5-Fluoro-4-methoxy-2-nitroaniline

Cat. No.: B1360405
CAS No.: 446-20-8
M. Wt: 186.14 g/mol
InChI Key: RVAJIOQIKOUNON-UHFFFAOYSA-N
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Description

5-Fluoro-4-methoxy-2-nitroaniline is a useful research compound. Its molecular formula is C7H7FN2O3 and its molecular weight is 186.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1133. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7FN2O3 B1360405 5-Fluoro-4-methoxy-2-nitroaniline CAS No. 446-20-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-4-methoxy-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O3/c1-13-7-3-6(10(11)12)5(9)2-4(7)8/h2-3H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVAJIOQIKOUNON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)[N+](=O)[O-])N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30277203
Record name 5-fluoro-4-methoxy-2-nitroaniline
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Molecular Weight

186.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446-20-8
Record name 446-20-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1133
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-fluoro-4-methoxy-2-nitroaniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Fluoro-4-methoxy-2-nitroaniline chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Fluoro-4-methoxy-2-nitroaniline: Properties, Synthesis, and Applications

Introduction

This compound is a substituted aniline derivative that serves as a crucial building block in modern organic synthesis, particularly within the pharmaceutical industry. Its unique arrangement of functional groups—a fluorine atom, a methoxy group, a nitro group, and an amine on a benzene ring—makes it a versatile intermediate for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of targeted cancer therapies.

The strategic placement of electron-withdrawing (fluoro, nitro) and electron-donating (methoxy, amino) groups on the aromatic ring imparts specific reactivity, allowing for selective chemical transformations. This has made this compound an indispensable precursor in the synthesis of several kinase inhibitors.[1] Notably, it is a key starting material in the preparation of Osimertinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, and Mereletinib, a potent inhibitor of the mutant BRAFV600E kinase.[1][2][3][4]

This document will delve into the physicochemical characteristics of this compound, provide detailed synthetic protocols, discuss its chemical reactivity, and outline essential safety and handling procedures for laboratory and industrial settings.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These characteristics are fundamental for its handling, storage, and application in chemical reactions.

PropertyValueSource(s)
IUPAC Name 4-fluoro-2-methoxy-5-nitroaniline[5][6]
CAS Number 1075705-01-9[5][6]
Molecular Formula C₇H₇FN₂O₃[1][6]
Molecular Weight 186.14 g/mol [1][6]
Appearance Pale yellow to brown crystalline powder[3][5][7]
Melting Point 128-132 °C[3][7]
Boiling Point 354.8 ± 37.0 °C (Predicted)[3]
Density 1.412 ± 0.06 g/cm³ (Predicted)[3]
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol and acetone.[1]
pKa 2.31 ± 0.10 (Predicted)[3]
InChI Key FYSIGSQCZXQTIH-UHFFFAOYSA-N[3][5][6][8]

Synthesis and Purification

Several synthetic routes to this compound have been reported, primarily involving the nitration of a substituted aniline precursor.[2] The choice of method often depends on the desired scale, yield, and purity. A common and effective laboratory-scale synthesis involves the direct nitration of 4-fluoro-2-methoxyaniline.

Experimental Protocol: Nitration of 4-Fluoro-2-methoxyaniline

This protocol describes a widely used method for the preparation of this compound.[3][9] The rationale behind each step is provided to ensure a thorough understanding of the process.

Materials:

  • 4-Fluoro-2-methoxyaniline

  • Dichloromethane (DCM)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Saturated Brine Solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution and Cooling: Dissolve 4-fluoro-2-methoxyaniline (1 equivalent) in dichloromethane in a round-bottom flask.[3][9] The choice of DCM as a solvent is due to its inertness under nitrating conditions and its ability to dissolve the starting material. Cool the solution in an ice bath with stirring. This is a critical step to control the exothermic nature of the subsequent acid addition and nitration, preventing over-nitration and side product formation.

  • Acidification: Slowly add concentrated sulfuric acid dropwise to the cooled solution.[3][9] Sulfuric acid acts as a catalyst and a dehydrating agent, facilitating the formation of the nitronium ion (NO₂⁺), the active electrophile in this reaction.

  • Nitration: Add concentrated nitric acid dropwise to the reaction mixture while maintaining the temperature with the ice bath.[3][9] The slow addition of nitric acid is crucial to control the reaction rate and prevent a dangerous temperature increase. Stir the mixture for several hours under ice-cooling to allow the reaction to proceed to completion.[3]

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the pH of the aqueous layer is approximately 8.[3] This step neutralizes the excess sulfuric and nitric acids, making the mixture safe to handle and work up. The effervescence observed is due to the release of carbon dioxide gas.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by a wash with saturated brine.[3][9] The brine wash helps to remove any remaining water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[3][9]

  • Purification: The crude product can be further purified by recrystallization or by washing with a non-polar solvent like petroleum ether to remove impurities, yielding the final product as a solid.[9]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_synthesis Synthesis and Purification of this compound start Start: 4-Fluoro-2-methoxyaniline in DCM dissolution Dissolution & Cooling (Ice Bath) start->dissolution acidification Acidification (Conc. H₂SO₄) dissolution->acidification nitration Nitration (Conc. HNO₃) acidification->nitration quench Quenching (Sat. NaHCO₃) nitration->quench extraction Extraction & Washing (DCM, Brine) quench->extraction drying Drying (Na₂SO₄) extraction->drying concentration Concentration (Rotary Evaporator) drying->concentration purification Purification (e.g., Recrystallization) concentration->purification product Final Product purification->product

Caption: A step-by-step workflow for the synthesis and purification of this compound.

Spectroscopic Data

Characterization of this compound is typically performed using standard spectroscopic techniques to confirm its structure and purity. While the raw spectral data is not provided here, it is available through various chemical databases.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will show characteristic peaks for the aromatic protons, the amine protons, and the methoxy group protons. The coupling patterns of the aromatic protons will be influenced by the fluorine atom.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each of the seven carbon atoms in the molecule, with the carbon attached to the fluorine atom showing a characteristic splitting pattern.

  • IR (Infrared) Spectroscopy: The IR spectrum will exhibit absorption bands corresponding to the N-H stretches of the amine group, the C-H stretches of the aromatic ring and methoxy group, the N-O stretches of the nitro group, and the C-F stretch.

  • MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak corresponding to its exact mass (186.04407025 Da).[6]

Researchers can access spectral data for this compound from suppliers and databases such as ChemicalBook.[8]

Chemical Reactivity and Applications

The chemical behavior of this compound is dictated by its array of functional groups.[1] The presence of both electron-donating and electron-withdrawing groups makes it a versatile intermediate for a variety of chemical transformations, including substitution and reduction reactions.[1]

Its most significant application lies in its role as a key intermediate in the synthesis of targeted cancer therapies.[1][10]

  • Synthesis of Osimertinib: this compound is a critical starting material in the multi-step synthesis of Osimertinib, a third-generation EGFR tyrosine kinase inhibitor used to treat non-small cell lung cancer with specific EGFR mutations.[2]

  • Synthesis of Mereletinib: This compound is also used as a reagent in the preparation of Mereletinib, a potent inhibitor of the mutant BRAFV600E kinase, which is implicated in various cancers.[1][3][4]

Role in Drug Synthesis Diagram

DrugSynthesis cluster_application Application in Pharmaceutical Synthesis start_material This compound (Key Intermediate) osimertinib Osimertinib (EGFR Inhibitor) start_material->osimertinib Multi-step Synthesis mereletinib Mereletinib (BRAF V600E Inhibitor) start_material->mereletinib Multi-step Synthesis

Caption: Role of this compound as a key intermediate in the synthesis of targeted cancer drugs.

Safety and Handling

This compound is a chemical that requires careful handling due to its potential health hazards.[1] Adherence to proper safety protocols is essential to minimize risks in a laboratory or industrial setting.

GHS Hazard Classification:

  • H302: Harmful if swallowed[5][6]

  • H315: Causes skin irritation[5][6]

  • H319: Causes serious eye irritation[5][6]

  • H335: May cause respiratory irritation[5][6]

Recommended Safety Precautions:

  • Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1][11]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[12]

    • Hand Protection: Use chemically resistant gloves.[13]

    • Body Protection: Wear a lab coat and appropriate protective clothing.[1][11]

  • Handling: Avoid contact with skin, eyes, and clothing.[11][12] Do not breathe dust.[12] Prevent the formation of dust and aerosols.[11] Wash hands thoroughly after handling.[11]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[1][3][12] Keep away from sources of heat, flames, and incompatible substances such as strong oxidizing agents and acids.[1][12]

  • First Aid Measures:

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[11][12]

    • Skin Contact: Immediately wash off with soap and plenty of water while removing contaminated clothing. Seek medical attention if irritation occurs.[11][12]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[11][12]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[11][12]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[1][11]

References

synthesis of 5-Fluoro-4-methoxy-2-nitroaniline from 4-fluoro-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for the Synthesis of 5-Fluoro-4-methoxy-2-nitroaniline

Executive Summary

This compound is a pivotal intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs), most notably Osimertinib, a third-generation EGFR tyrosine kinase inhibitor.[1] The synthesis of this molecule from 4-fluoro-2-methoxyaniline is a critical process step that demands precision and a deep understanding of electrophilic aromatic substitution. Direct nitration of the starting material is often plagued by challenges including oxidation of the highly activated amino group and lack of regioselectivity due to the protonation of the aniline in the strongly acidic nitrating medium.[1][2]

This guide presents a robust and scalable three-step synthetic strategy centered on the use of an acetyl protecting group. This approach mitigates the common pitfalls of direct nitration, ensuring high yield and purity of the desired C5-nitrated product. We will dissect the mechanistic rationale, provide detailed experimental protocols, and discuss critical process parameters. Furthermore, this guide will touch upon alternative methodologies, including continuous flow processing, which offers significant advantages in safety and scalability for nitration reactions.[3]

Mechanistic Rationale and Regiochemical Control

The core transformation is the nitration of the 4-fluoro-2-methoxyaniline aromatic ring, an electrophilic aromatic substitution (SEAr) reaction. The regiochemical outcome is dictated by the cumulative electronic and steric effects of the three substituents already present: the amino (-NH₂), methoxy (-OCH₃), and fluoro (-F) groups.

  • Activating Groups: The amino and methoxy groups are powerful activating, ortho-, para-directing groups due to their ability to donate electron density to the ring via the resonance effect (+M).[4]

  • Deactivating Group: The fluorine atom is a deactivating (due to its strong inductive electron-withdrawing effect, -I) yet ortho-, para-directing group (due to resonance, +M).[4]

The directing power of the activating groups (-NH₂ and -OCH₃) overwhelmingly controls the position of electrophilic attack. Both groups strongly activate the C5 position, which is ortho to both substituents. This convergence of directing effects makes the C5 position the most nucleophilic and therefore the primary site for nitration.

However, the high basicity of the amino group presents a significant challenge.[2] In the strongly acidic conditions required for nitration (e.g., H₂SO₄/HNO₃), the amine is protonated to form an anilinium ion (-NH₃⁺). This ion is a potent deactivating, meta-directing group, which shuts down the desired reaction pathway and can lead to unwanted side products.[2] To circumvent this, a protection strategy is paramount.

Recommended Synthetic Strategy: The Acetyl Protection Pathway

A reliable synthesis is achieved through a three-step sequence: acetylation of the amine, regioselective nitration of the resulting acetanilide, and subsequent deprotection via hydrolysis.

G cluster_0 Step 1: Protection cluster_1 Step 2: Nitration cluster_2 Step 3: Deprotection A 4-Fluoro-2-methoxyaniline B N-(4-fluoro-2-methoxyphenyl)acetamide A->B Acetic Anhydride, Acetic Acid C N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide B->C Fuming HNO₃, H₂SO₄, 0-5°C D This compound (Final Product) C->D HCl, Methanol, Reflux

Caption: Three-step synthesis workflow.

Step 1: Amine Protection (Acetylation)

Converting the primary amine to an acetamide temporarily reduces its basicity and moderates its activating strength, preventing both protonation and oxidative side reactions during nitration.

Experimental Protocol:

  • To a suitable reaction vessel, add acetic acid (2.5 L/kg of starting material) and 4-fluoro-2-methoxyaniline (1.0 eq, 380 g).[5][6]

  • Stir the mixture at ambient temperature (25-30°C) for 10-15 minutes to ensure dissolution.[6]

  • Slowly add acetic anhydride (1.1 eq, 439 g) to the reaction mass over 1-2 hours, maintaining the temperature between 25-35°C.[5]

  • Heat the reaction mixture to 90°C and maintain for 3-5 hours, monitoring for completion by TLC or HPLC.[6]

  • Upon completion, cool the reaction and quench by pouring it into water (2.6 L/kg of starting material).[5]

  • Stir the resulting slurry at 25-30°C for 1-2 hours to precipitate the product.[6]

  • Filter the solid, wash with water, and extract the crude product into ethyl acetate. After standard workup (brine wash, drying over Na₂SO₄), concentrate the solvent under vacuum to yield N-(4-fluoro-2-methoxyphenyl)acetamide.[5]

Step 2: Regioselective Nitration

This is the most critical and hazardous step. The acetamido group directs the incoming nitronium ion (NO₂⁺) to the desired C5 position. Strict temperature control is essential to prevent the formation of impurities and ensure safety.

Experimental Protocol:

  • In a reactor cooled to 0°C, add concentrated sulfuric acid (2.5 L/kg of acetamide).[5]

  • Slowly add the N-(4-fluoro-2-methoxyphenyl)acetamide (1.0 eq, 410 g) from Step 1, ensuring the temperature remains below 10°C.[5]

  • Once addition is complete, slowly add fuming nitric acid (1.1 eq) dropwise over 4-6 hours, maintaining a strict internal temperature of 0-5°C.[5]

  • Stir the mixture at 0°C for an additional 1-2 hours after the addition is complete.[5]

  • Carefully quench the reaction by slowly pouring the mixture into chilled water (8.5 L/kg of acetamide).[5]

  • Allow the mixture to stir and warm to room temperature over 2-3 hours to fully precipitate the nitrated product.[5]

  • Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry to yield N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide.[5]

Step 3: Deprotection (Hydrolysis)

The final step involves the acidic hydrolysis of the acetamide to regenerate the amine, yielding the target molecule.

Experimental Protocol:

  • Charge a flask with methanol (1 L/kg of nitrated acetamide) and the N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide (1.0 eq, 400 g) from Step 2.[5][7]

  • Add concentrated hydrochloric acid to the mixture at 25-35°C.[7]

  • Heat the reaction to reflux and maintain for 3-5 hours, monitoring for the disappearance of the starting material.[5][7]

  • Once the reaction is complete, distill off the solvent under vacuum.[7]

  • Cool the residue to 10°C and add water. Adjust the pH to ~9.0 with an aqueous NaOH solution to precipitate the free amine.[7]

  • Extract the product into ethyl acetate, wash the organic layer with brine, dry over sodium sulfate, and concentrate under vacuum.[7]

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., with petroleum ether) to yield this compound as a yellow solid.[5][8]

Data Summary & Process Parameters

StepKey ReagentsMolar Ratio (to substrate)Temperature (°C)Typical YieldReference
1. Acetylation 4-fluoro-2-methoxyaniline, Acetic Anhydride1 : 1.190°C~83%[5]
2. Nitration N-(4-fluoro-2-methoxyphenyl)acetamide, Fuming HNO₃, H₂SO₄1 : 1.10-5°C~78%[5]
3. Hydrolysis N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide, HCl1 : catalyticReflux~74%[7]

Advanced Methodologies & Considerations

Direct Nitration

While the protection-deprotection sequence is recommended for scalability and purity, direct nitration protocols exist. One such method involves dissolving 4-fluoro-2-methoxyaniline in concentrated sulfuric acid at -15°C, followed by the slow addition of potassium nitrate dissolved in sulfuric acid.[8] While this approach is more atom-economical, it can be difficult to control, with some studies reporting the formation of heterogeneous mixtures and major side products from oxidation.[1][8]

Continuous Flow Chemistry

For industrial-scale production, nitration reactions pose significant safety risks due to their high exothermicity.[3] Continuous flow reactors offer a superior solution by providing exceptional heat and mass transfer.[1][9] The small reactor volume at any given time drastically minimizes the risk of thermal runaway. Studies have demonstrated that the acetylation and nitration of 4-fluoro-2-methoxyaniline can be successfully telescoped and scaled up in a continuous flow system, achieving high yields (83%) and throughput (0.46 kg/h ).[1][3]

Safety and Hazard Management

The synthesis described involves highly hazardous materials and a reaction with significant thermal risk. A thorough risk assessment is mandatory.

  • Chemical Hazards: Aniline derivatives are toxic and can be absorbed through the skin.[10] Concentrated sulfuric and nitric acids are extremely corrosive and are strong oxidizing agents.[11][12] Fuming nitric acid and the reaction itself can produce toxic nitrogen dioxide gas.[11]

  • Process Hazards: Nitration is a highly exothermic reaction.[1] Loss of cooling can lead to a thermal runaway, resulting in a dangerous increase in temperature and pressure, and potentially an explosion.

  • Engineering Controls: All operations must be conducted in a certified chemical fume hood with adequate ventilation.[11][12] The nitration step requires a robust reactor setup with reliable cooling, agitation, and temperature monitoring.

  • Personal Protective Equipment (PPE): Acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat are required.[11] For handling fuming nitric acid, respiratory protection may be necessary.[11] Emergency eyewash and safety shower stations must be immediately accessible.[12]

Conclusion

The is most reliably achieved via a three-step process involving amine protection, regioselective nitration, and deprotection. This method effectively navigates the challenges of direct nitration, delivering the target molecule in high purity and good overall yield. For professionals in drug development and manufacturing, considering modern technologies like continuous flow processing is highly recommended to enhance the safety, efficiency, and scalability of this critical transformation.

References

An In-Depth Technical Guide to 5-Fluoro-4-methoxy-2-nitroaniline: A Key Building Block in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Synthetic Intermediate

5-Fluoro-4-methoxy-2-nitroaniline, a substituted aniline derivative, is a pivotal molecular building block in the landscape of modern organic synthesis. Its strategic arrangement of functional groups—an amine, a nitro group, a methoxy group, and a fluorine atom—on a benzene ring makes it a highly valuable intermediate for the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] The interplay of the electron-donating methoxy and amino groups with the electron-withdrawing nitro and fluoro groups imparts a unique reactivity profile to the molecule, allowing for a wide range of chemical transformations.[1] This guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and applications of this compound, with a focus on its role in drug discovery and development.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a benzene ring substituted with four different functional groups. The systematic IUPAC name for this compound is this compound.[3] It is also known by its synonym, 4-Amino-2-fluoro-5-nitroanisole.[2][4] The presence of these functional groups dictates the molecule's chemical behavior and physical properties.

The key identifiers and physicochemical properties of this compound are summarized in the table below:

PropertyValueSource(s)
Molecular Formula C₇H₇FN₂O₃[2][4]
Molecular Weight 186.14 g/mol [2]
CAS Number 446-20-8[2][4][5]
Appearance Solid[2]
Boiling Point 355.4°C at 760 mmHg
Storage Temperature Room temperature, under inert atmosphere[6]

Synthesis of this compound: A Strategic Approach

While specific, detailed laboratory-scale synthesis protocols for this compound are not extensively published in readily available literature, its synthesis can be conceptually understood through established principles of aromatic chemistry. The synthesis would likely involve a multi-step process starting from a more readily available substituted benzene derivative. A plausible synthetic strategy would involve the sequential introduction of the nitro, fluoro, and methoxy groups onto an aniline or anisole precursor, with careful consideration of the directing effects of the existing substituents at each step.

A representative conceptual workflow for the synthesis is depicted in the diagram below. This diagram illustrates the logical progression of functional group transformations that could be employed to achieve the target molecule.

G cluster_start Starting Material cluster_steps Synthetic Steps cluster_product Final Product start Substituted Anisole/Aniline step1 Nitration start->step1 e.g., HNO₃/H₂SO₄ step2 Fluorination step1->step2 Halex Reaction or similar step3 Methoxylation/Amination step2->step3 Nucleophilic Aromatic Substitution product This compound step3->product

Caption: Conceptual synthetic workflow for this compound.

Applications in Drug Discovery and Organic Synthesis

The true value of this compound lies in its utility as a versatile building block for more complex molecules.[1] The presence of multiple reaction sites allows for a variety of chemical modifications, making it an attractive starting material for the synthesis of pharmaceutical ingredients and other fine chemicals.

Key applications include:

  • Pharmaceutical Synthesis: This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals.[7] Its structural motifs are found in a range of biologically active molecules.

  • Agrochemical Development: Similar to its role in pharmaceuticals, it is also used in the creation of new agrochemicals, contributing to the development of more effective and selective pesticides and herbicides.[1]

  • Dye and Pigment Synthesis: The chromophoric nitro and amino groups on the aromatic ring make it a suitable precursor for the synthesis of certain dyes and pigments.[7]

  • Intermediate in Organic Synthesis: Beyond specific applications, it is a valuable intermediate for a wide array of organic reactions, allowing chemists to introduce the substituted aniline moiety into larger, more complex structures.[7]

The amino group can undergo diazotization followed by a variety of coupling reactions, while the nitro group can be reduced to an amine, providing another site for functionalization.[1] The fluorine and methoxy groups also influence the electronic properties and bioavailability of the final products.[1]

Safety and Handling

As with any chemical intermediate, proper handling and safety precautions are paramount when working with this compound. While a comprehensive, specific safety data sheet (SDS) for this exact isomer is not widely available, general precautions for aromatic nitro and amino compounds should be strictly followed.

General safety recommendations include:

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.

  • Ventilation: Work in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or vapors.

  • Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a cool, dry place away from incompatible materials. The compound should be stored under an inert atmosphere.[6]

Some sources indicate a GHS07 pictogram, suggesting that the compound may cause skin irritation, eye irritation, or respiratory irritation.[8]

Conclusion

This compound is a chemical intermediate of significant interest to the scientific and industrial research communities. Its unique molecular architecture provides a versatile platform for the synthesis of a wide range of valuable compounds, particularly in the pharmaceutical and agrochemical sectors. A thorough understanding of its properties, synthesis, and safe handling is essential for unlocking its full potential in the development of novel and innovative chemical entities.

References

spectroscopic data of 5-Fluoro-4-methoxy-2-nitroaniline (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Fluoro-4-methoxy-2-nitroaniline

Authored by: A Senior Application Scientist

Introduction

This compound is a substituted aromatic amine that serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents.[1] Its chemical structure, featuring a combination of electron-donating (amino, methoxy) and electron-withdrawing (nitro, fluoro) groups, creates a unique electronic environment that influences its reactivity and physical properties. Accurate structural elucidation and purity assessment are paramount for its effective use in research and development. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the characterization of this molecule.

A note on nomenclature: The IUPAC name for this compound is 4-Fluoro-2-methoxy-5-nitroaniline.[2] However, it is also commonly referred to as this compound. For clarity, this guide will utilize the structure universally recognized by these naming conventions, as depicted below.

Molecular Structure and Spectroscopic Overview

A thorough understanding of the molecule's structure is the foundation for interpreting its spectroscopic data. Each functional group and its position on the benzene ring will give rise to characteristic signals in the various spectra.

Caption: Molecular structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy: Probing the Proton Environment

Expertise & Experience: In ¹H NMR, the chemical shift (δ) of a proton is highly sensitive to the electron density around it. Electron-withdrawing groups (like -NO₂ and -F) "deshield" nearby protons, shifting their signals downfield (to higher ppm values). Conversely, electron-donating groups (like -NH₂ and -OCH₃) "shield" protons, moving their signals upfield (to lower ppm values).[3][4] For this molecule, we expect to see distinct signals for the two aromatic protons, the amine protons, and the methoxy protons.

Experimental Protocol: ¹H NMR Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is often a good first choice for its ability to dissolve a wide range of organic compounds.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • Data Acquisition: Record the spectrum at a standard temperature (e.g., 298 K). A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at δ 0.00 ppm.[5]

Data Interpretation and Predicted Spectrum

The aromatic region of the spectrum is simplified due to the substitution pattern, leaving only two protons on the ring.

  • H-3: This proton is ortho to the strong electron-withdrawing nitro group (-NO₂) and meta to the amino (-NH₂) and fluoro (-F) groups. The primary influence is the deshielding effect of the ortho nitro group, placing it significantly downfield. It will appear as a doublet due to coupling with the fluorine atom.

  • H-6: This proton is ortho to the electron-donating amino group (-NH₂) and meta to the methoxy (-OCH₃) and nitro (-NO₂) groups. The shielding from the ortho amino group will shift this proton upfield relative to H-3. It will also appear as a doublet due to coupling with the fluorine atom.

  • -NH₂ Protons: The amine protons typically appear as a broad singlet.[3] Their chemical shift can be variable and is dependent on concentration, solvent, and temperature due to hydrogen bonding and exchange.[6] Addition of D₂O will cause the -NH₂ signal to disappear, a useful technique for confirming its assignment.[6]

  • -OCH₃ Protons: The three equivalent protons of the methoxy group will appear as a sharp singlet, typically in the range of δ 3.8-4.0 ppm.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
H-3~ 7.5 - 7.8Doublet (d)1HJ(H-F) ≈ 7-9 Hz
H-6~ 6.8 - 7.1Doublet (d)1HJ(H-F) ≈ 4-6 Hz
-NH₂~ 5.5 - 6.5 (variable)Broad Singlet (br s)2H-
-OCH₃~ 3.9 - 4.1Singlet (s)3H-
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Expertise & Experience: ¹³C NMR spectroscopy provides a map of the carbon framework. The chemical shifts are influenced by the same electronic effects as in ¹H NMR, but over a much wider range (~0-220 ppm). Carbons directly attached to electronegative atoms (O, N, F) or electron-withdrawing groups are shifted significantly downfield.

Experimental Protocol: ¹³C NMR Acquisition

The protocol is similar to that for ¹H NMR, but typically requires a greater number of scans due to the lower natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio. Proton-decoupled mode is standard, resulting in a spectrum where each unique carbon appears as a singlet.

Data Interpretation and Predicted Spectrum
  • C-NH₂ (C1) and C-OCH₃ (C5): These carbons are attached to electron-donating groups and will be shifted downfield due to the direct attachment to heteroatoms but shielded relative to carbons attached to withdrawing groups.

  • C-NO₂ (C2): The carbon bearing the nitro group will be significantly deshielded and appear downfield.

  • C-F (C4): The carbon attached to fluorine will show a large downfield shift and will appear as a doublet due to one-bond carbon-fluorine coupling (¹JCF), which is typically very large (240-260 Hz).

  • C-H Carbons (C3, C6): These carbons will be the most shielded of the aromatic carbons. Their shifts are influenced by the combined effects of all substituents.

  • -OCH₃ Carbon: The methoxy carbon will appear in the typical aliphatic ether region.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Expected Multiplicity (in C-F coupled spectrum)
C4 (C-F)~ 150 - 158Doublet (¹JCF ≈ 250 Hz)
C5 (C-OCH₃)~ 145 - 150Doublet (²JCF ≈ 10-15 Hz)
C1 (C-NH₂)~ 138 - 144Doublet (³JCF ≈ 3-5 Hz)
C2 (C-NO₂)~ 135 - 140Doublet (³JCF ≈ 5-8 Hz)
C3 (C-H)~ 115 - 120Doublet (²JCF ≈ 20-25 Hz)
C6 (C-H)~ 105 - 110Singlet or small doublet
-OCH₃~ 55 - 60Singlet

Part 2: Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.[7] The absorption of infrared radiation corresponds to the vibrational energies of specific bonds. The presence of strong, characteristic bands for the nitro (NO₂) and amino (NH₂) groups makes IR an excellent confirmatory tool for this compound.[7][8]

Experimental Protocol: IR Spectrum Acquisition
  • Sample Preparation: For a solid sample, the most common methods are:

    • KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium) and apply pressure to ensure good contact. This method requires minimal sample preparation.

  • Data Acquisition: Place the sample (KBr pellet or ATR unit) in the spectrometer's sample compartment. Record the spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum of air (or the clean ATR crystal) should be recorded and automatically subtracted from the sample spectrum.

Data Interpretation and Expected Spectrum

The IR spectrum will be dominated by absorptions from the key functional groups.

Caption: Key IR vibrational modes and their expected frequencies.

  • N-H Stretching: As a primary aromatic amine, two distinct, sharp to medium bands are expected in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches.[8][9][10]

  • C-H Stretching: Aromatic C-H stretching vibrations will appear as weaker bands just above 3000 cm⁻¹.

  • N-O Stretching (Nitro Group): This is a key diagnostic feature. Two very strong and sharp absorption bands are expected: one for the asymmetric NO₂ stretch (1550-1475 cm⁻¹) and another for the symmetric NO₂ stretch (1360-1290 cm⁻¹).[7][11][12] Their high intensity is due to the large change in dipole moment during the vibration.[7]

  • C=C Stretching: Aromatic ring stretching vibrations typically appear as a series of bands in the 1620-1450 cm⁻¹ region.

  • N-H Bending: The scissoring vibration of the primary amine group is expected in the 1650-1580 cm⁻¹ range.[8][10]

  • C-N and C-O Stretching: Strong bands corresponding to aromatic C-N stretching (1335-1250 cm⁻¹) and aromatic C-O ether stretching (~1250 cm⁻¹) are expected in the fingerprint region.[3][8][10]

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
N-H Asymmetric & Symmetric Stretch3500 - 3300 (two bands)Medium, Sharp
C-H Aromatic Stretch3100 - 3000Weak to Medium
N-O Asymmetric Stretch1550 - 1475Strong, Sharp
N-O Symmetric Stretch1360 - 1290Strong, Sharp
N-H Bend (Scissoring)1650 - 1580Medium to Strong
C=C Aromatic Stretch1620 - 1450Medium
C-N Aromatic Amine Stretch1335 - 1250Strong
C-O Aryl Ether Stretch~ 1250Strong
C-F Stretch~ 1250 - 1000Strong

Part 3: Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. For this compound, the molecular weight is 186.14 g/mol .[2][13] Using a soft ionization technique like Electrospray Ionization (ESI) in positive mode, we expect to observe the protonated molecule, [M+H]⁺, at an m/z (mass-to-charge ratio) of approximately 187.15. Subsequent fragmentation (MS/MS) of this parent ion will reveal characteristic losses of functional groups.

Experimental Protocol: Mass Spectrum Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.

  • Instrumentation: Infuse the sample solution directly into the ESI source of a mass spectrometer (e.g., Q-TOF, Orbitrap, or Triple Quadrupole).

  • Data Acquisition: Acquire the full scan mass spectrum in positive ion mode to identify the [M+H]⁺ ion. Then, select this ion for collision-induced dissociation (CID) to generate a product ion spectrum (MS/MS).

Data Interpretation and Proposed Fragmentation Pathway

The fragmentation of nitroaniline derivatives is often initiated by the loss of the nitro group or related neutral species.[14]

G M_H [M+H]⁺ m/z = 187 frag1 m/z = 170 (-NH₃) M_H->frag1 frag2 m/z = 157 (-NO) M_H->frag2 -OH frag3 m/z = 141 (-NO₂) M_H->frag3 -H₂O frag4 m/z = 126 (-NO₂, -CH₃) frag3->frag4 -CH₃• frag5 m/z = 113 (-NO₂, -CO) frag3->frag5 -CO

Caption: Proposed ESI-MS/MS fragmentation pathway for [M+H]⁺.

  • Parent Ion [M+H]⁺ (m/z 187): The protonated molecule is the starting point for all fragmentation.

  • Loss of H₂O (m/z 169): A common initial loss from ortho-nitroanilines involves the transfer of a proton from the amine to the nitro group, followed by the elimination of water.

  • Loss of NO₂ (m/z 141): Direct cleavage of the C-N bond can lead to the loss of a neutral nitro group (46 Da).

  • Subsequent Fragmentations: The ion at m/z 141 can undergo further fragmentation, such as the loss of a methyl radical (•CH₃, 15 Da) from the methoxy group to give an ion at m/z 126, or the loss of carbon monoxide (CO, 28 Da) to yield an ion at m/z 113.

m/z Proposed Identity Neutral Loss
187[M+H]⁺-
169[M+H - H₂O]⁺H₂O (18 Da)
141[M+H - NO₂]⁺NO₂ (46 Da)
126[M+H - NO₂ - CH₃]⁺CH₃ (15 Da)
113[M+H - NO₂ - CO]⁺CO (28 Da)

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. ¹H and ¹³C NMR establish the precise connectivity and electronic environment of the hydrogen and carbon atoms. IR spectroscopy confirms the presence of the key amine, nitro, and ether functional groups through their characteristic vibrational frequencies. Finally, mass spectrometry confirms the molecular weight and provides structural validation through predictable fragmentation patterns. This integrated spectroscopic approach is essential for verifying the identity and purity of this important chemical intermediate, ensuring its reliable application in drug development and scientific research.

References

discovery and history of 5-Fluoro-4-methoxy-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Fluoro-4-methoxy-2-nitroaniline

Introduction

This compound, with the CAS Number 1075705-01-9, is a highly functionalized aromatic amine that has emerged as a critical intermediate in the synthesis of advanced pharmaceutical compounds.[1] Its structure, featuring a combination of electron-donating (methoxy, amino) and electron-withdrawing (fluoro, nitro) groups, imparts unique reactivity that is strategically exploited in multi-step organic synthesis.[1] This guide provides a comprehensive overview of its history, synthesis, properties, and applications, with a particular focus on its pivotal role in the development of targeted cancer therapies.

Discovery and History

The history of this compound is intrinsically linked to the development of modern oncology drugs. While many chemical compounds have a long history of academic study before finding industrial application, the prominence of this particular nitroaniline derivative appears to be a direct result of its utility as a key building block in the synthesis of third-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs).[2][3]

Specifically, its significance surged with the development of Osimertinib (marketed as Tagrisso®), a crucial medication for treating non-small cell lung cancer (NSCLC) with specific EGFR mutations.[2][4] The molecular architecture of Osimertinib requires a precisely substituted aniline precursor, a role perfectly filled by this compound. Consequently, much of the publicly available literature and patents surrounding this compound focus on optimizing its synthesis to ensure a high-purity, cost-effective supply for pharmaceutical manufacturing.[4][5]

Synthesis and Chemical Reactivity

The synthesis of this compound is a topic of significant industrial importance, leading to the development of several strategic routes. The primary challenge lies in achieving the desired regioselectivity of the nitration step on the electron-rich aromatic ring.

Reactivity Insights

The chemical behavior of this compound is governed by the interplay of its functional groups. The benzene ring confers aromaticity, making it susceptible to substitution reactions.[1] The presence of both electron-donating (amino, methoxy) and electron-withdrawing (fluoro, nitro) groups makes it a versatile reagent in medicinal chemistry and organic synthesis.[1]

Synthetic Route 1: Direct Nitration

A common and direct method involves the nitration of 4-fluoro-2-methoxyaniline. This approach leverages a potent nitrating agent, typically a mixture of nitric acid and sulfuric acid, to introduce the nitro group onto the aromatic ring.

  • Causality: The choice of concentrated sulfuric acid is critical; it acts as a catalyst and a dehydrating agent, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the electrophilic aromatic substitution reaction. The reaction is conducted at low temperatures (e.g., ice-cooling) to control the exothermic nature of the nitration and to minimize the formation of unwanted byproducts.[6][7]

Detailed Experimental Protocol: Direct Nitration

  • Dissolution: Dissolve 4-fluoro-2-methoxyaniline (e.g., 3.90 mmol) in a suitable organic solvent like dichloromethane (39.0 mL).[6]

  • Acidification: Cool the solution in an ice bath and slowly add concentrated sulfuric acid (1.85 mL) dropwise while stirring.[6]

  • Nitration: Add concentrated nitric acid (5.85 mmol) dropwise to the cooled mixture. Maintain the low temperature and continue stirring for approximately 3 hours to ensure the reaction goes to completion.[6]

  • Quenching: Carefully neutralize the reaction by adding a saturated aqueous solution of sodium bicarbonate until the pH reaches approximately 8.[6]

  • Extraction & Wash: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with saturated brine.[6]

  • Drying & Concentration: Dry the isolated organic layer over anhydrous sodium sulfate. Remove the solvent by evaporation under reduced pressure to yield the crude product.[6]

  • Purification: The resulting solid can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate and petroleum ether, to yield this compound as a yellow solid.[4]

Synthetic Route 2: N-Acetylation Protection Strategy

To enhance control over the nitration step and improve yield and purity, a multi-step process involving the protection of the highly activating amino group is often employed.

  • Causality: The amino group of an aniline is highly susceptible to oxidation by nitric acid. Furthermore, its strong activating and ortho-, para-directing nature can lead to multiple nitrations or undesired isomers. By first protecting the amine as an acetamide, its activating effect is attenuated, and the steric bulk of the acetyl group helps direct the incoming electrophile (the nitronium ion) to the desired position (ortho to the methoxy group and para to the acetylamino group). The final deprotection step, typically an acid-catalyzed hydrolysis, regenerates the free amine to yield the target product.[5]

SynthesisWorkflow A 4-Fluoro-2-methoxyaniline B N-(4-fluoro-2-methoxyphenyl)acetamide A->B C N-(5-Fluoro-4-methoxy-2-nitrophenyl)acetamide B->C D This compound C->D

Caption: N-Acetylation protection strategy for controlled synthesis.

Physicochemical Properties

This compound is a solid compound, typically appearing as a pale yellow to orange crystalline powder.[3] It is sparingly soluble in water but demonstrates good solubility in common organic solvents such as ethanol, acetone, and dichloromethane.[1]

PropertyValueSource(s)
Molecular Formula C₇H₇FN₂O₃[1]
Molecular Weight 186.14 g/mol [1]
CAS Number 1075705-01-9[3]
Appearance Pale yellow to orange crystal/powder[3]
Melting Point 130 °C[8]
Boiling Point (Predicted) 354.8 ± 37.0 °C[8]
Density (Predicted) 1.412 ± 0.06 g/cm³[8]
Solubility Sparingly soluble in water; soluble in ethanol, acetone[1]
Storage Temperature Refrigerator, under inert gas (e.g., Argon) at 2–8 °C[3][8]

Applications in Drug Development

The primary and most significant application of this compound is its role as a key starting material in the synthesis of Osimertinib.[1][2]

Role in Osimertinib Synthesis

Osimertinib is a third-generation EGFR tyrosine kinase inhibitor designed to target both EGFR-sensitizing and T790M resistance mutations in non-small cell lung cancer.[2] The synthesis of this complex molecule involves a convergent pathway where this compound serves as the foundational scaffold for one of the key fragments.

In the synthesis, the aniline nitrogen of this compound participates in a nucleophilic aromatic substitution (SₙAr) reaction with a pyrimidine derivative.[3][9] The fluorine atom on the aniline ring is subsequently displaced by another nucleophile to build out the rest of the molecule. The nitro group is then reduced to an amine in a later step to allow for the final coupling with an acryloyl chloride moiety, a critical step for the drug's covalent binding mechanism of action.[3]

EGFR_Pathway cluster_membrane Cell Membrane EGFR Mutated EGFR (e.g., T790M) Downstream Downstream Signaling Pathways (e.g., RAS/MAPK, PI3K/AKT) EGFR->Downstream ATP Binding & Phosphorylation Osimertinib Osimertinib (from 5-Fluoro-4-methoxy- 2-nitroaniline intermediate) Osimertinib->EGFR Irreversible Covalent Inhibition Proliferation Uncontrolled Cell Growth & Proliferation Apoptosis Inhibition of Apoptosis Downstream->Proliferation Downstream->Apoptosis

Caption: Role of Osimertinib in blocking mutated EGFR signaling.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory or industrial setting.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

  • Personal Protective Equipment (PPE): Use of safety glasses, chemical-resistant gloves, and a lab coat is mandatory. Work should be conducted in a well-ventilated fume hood.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place, such as a refrigerator, under an inert atmosphere.[3][8]

References

A Technical Guide to the Physicochemical Characterization of 4-Fluoro-2-methoxy-5-nitroaniline Powder

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

A Note on Nomenclature: This guide focuses on the compound identified by CAS Number 1075705-01-9. While the request specified "5-Fluoro-4-methoxy-2-nitroaniline," the overwhelmingly available technical data pertains to its isomer, 4-Fluoro-2-methoxy-5-nitroaniline . This latter compound is a well-documented intermediate in pharmaceutical synthesis.[1][2][3] This guide will proceed with the characterization of this widely recognized substance.

Compound Identification and Strategic Importance

4-Fluoro-2-methoxy-5-nitroaniline is a substituted nitroaromatic amine whose molecular integrity and solid-state properties are of paramount importance.[4] Its primary relevance in the pharmaceutical industry is as a key starting material or intermediate in the synthesis of targeted anticancer agents, such as Mereletinib.[1][3][5] The physical characteristics of this raw material powder directly influence reaction kinetics, purity of subsequent products, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This document provides a comprehensive overview of its essential physical and chemical attributes.

Table 1: Core Compound Identifiers

Property Value Source(s)
Chemical Name 4-Fluoro-2-methoxy-5-nitroaniline [6][7]
Synonyms 4-Fluoro-5-nitro-o-anisidine; 2-Amino-5-fluoro-4-nitroanisole [8][9]
CAS Number 1075705-01-9 [1][6][8]
Molecular Formula C7H7FN2O3 [4][8][9]

| Molecular Weight | 186.14 g/mol |[4][8][9] |

Macroscopic and Physicochemical Properties

The initial assessment of a chemical powder begins with its observable and fundamental physical properties. These characteristics provide the first indication of material identity and purity.

2.1 Appearance and Form The compound typically presents as a crystalline powder.[6][9] The color is variable, reported as a spectrum from light or pale yellow through orange and red to brown.[6][7][9] This color variability can be indicative of purity, particle size, or crystalline form, underscoring the need for more advanced characterization.

2.2 Solubility Profile Understanding solubility is critical for developing reaction and purification protocols. 4-Fluoro-2-methoxy-5-nitroaniline is sparingly soluble in water but demonstrates good solubility in common organic solvents such as ethanol and acetone.[5] This amphiphilic nature is typical for molecules possessing both polar (nitro, amine) and non-polar (benzene ring, methoxy) functional groups.

2.3 Thermal Properties The melting point is a critical indicator of purity. For a pure crystalline solid, the melting range is typically narrow. A broad melting range often suggests the presence of impurities. Commercial sources report a melting point in the range of 127°C to 132°C .[7][8][10]

Advanced Solid-State and Thermal Analysis

The macroscopic properties of a powder are governed by its microscopic and bulk structure. For pharmaceutical intermediates, confirming the crystalline state is a non-negotiable step, as unforeseen polymorphism (the ability of a substance to exist in two or more crystalline forms) can drastically alter physical properties.

Workflow for Physicochemical Characterization

A logical workflow ensures that a complete and reliable profile of the material is established. This process integrates foundational tests with advanced analytical techniques to build a comprehensive understanding of the powder's characteristics, from its basic identity to its solid-state behavior.

G cluster_0 Initial Assessment cluster_1 Quantitative & Structural Analysis cluster_2 Data Synthesis & Final Report A Receipt of Powder Sample B Visual Inspection (Color, Form) A->B D Differential Scanning Calorimetry (DSC) B->D Purity Check E X-Ray Powder Diffraction (XRPD) B->E Solid-State Form C Solubility Screening F Spectroscopic ID (NMR, IR, MS) C->F Sample Prep G Melting Point (Tm) Purity Assessment D->G H Crystallinity Phase Identification E->H I Structural Confirmation F->I J Comprehensive Physicochemical Profile G->J H->J I->J

Caption: Integrated workflow for the characterization of a pharmaceutical powder.

3.2 Crystallinity Analysis: X-Ray Powder Diffraction (XRPD)

Causality: XRPD is the definitive technique for probing the long-range molecular order within a solid material.[11] For a crystalline powder, X-rays diffract at specific angles determined by the material's crystal lattice, producing a unique fingerprint or "pattern." An amorphous material, lacking this long-range order, will produce only broad, undefined humps. The analysis of crystalline organic compounds can present unique challenges, such as large unit cells and low symmetry, which can lead to complex diffraction patterns.[12] Therefore, proper experimental design is crucial.

Experimental Protocol: XRPD Analysis

  • Sample Preparation: Gently grind a small amount (approx. 50-100 mg) of the powder with a mortar and pestle to ensure a fine, homogenous particle size and to minimize preferred orientation effects.

  • Sample Mounting: Pack the powder into a flat sample holder, ensuring the surface is smooth and level with the holder's rim.

  • Instrument Setup:

    • X-ray Source: Typically Cu Kα (λ = 1.54 Å).

    • Geometry: Bragg-Brentano is common.

    • Scan Range (2θ): A wide scan from 2° to 50° is typically sufficient to capture the most significant diffraction peaks for organic molecules.

    • Step Size: 0.02°.

    • Scan Speed/Dwell Time: 1-2 seconds per step. A slower scan improves the signal-to-noise ratio.

  • Data Acquisition: Run the diffraction experiment.

  • Data Analysis: Process the resulting diffractogram. The presence of sharp, well-defined peaks confirms the crystalline nature of the material.[11] This pattern serves as a reference fingerprint for batch-to-batch consistency and can be used to identify different polymorphic forms if they exist.

3.3 Thermal Behavior: Differential Scanning Calorimetry (DSC)

Causality: DSC is a powerful thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature.[13][14] It is exceptionally sensitive for detecting thermal events like melting, crystallization, and solid-solid phase transitions.[15] For 4-Fluoro-2-methoxy-5-nitroaniline, DSC provides a highly accurate melting point, an indication of purity (impurities typically broaden and depress the melting endotherm), and crucial information about its thermal stability.[13][15]

Experimental Protocol: DSC Analysis

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (Tm = 156.6 °C).

  • Sample Preparation: Accurately weigh 2-5 mg of the powder into a standard aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty pan to serve as a reference.

  • Method Setup:

    • Atmosphere: Inert nitrogen purge gas (flow rate ~50 mL/min) to prevent oxidative decomposition.

    • Temperature Program:

      • Equilibrate at 25 °C.

      • Ramp temperature at a constant rate (e.g., 10 °C/min) to a temperature well above the expected melt (e.g., 200 °C). The choice of heating rate is a balance; higher rates offer better resolution, while lower rates can improve accuracy.[16]

  • Data Acquisition: Place the sample and reference pans into the DSC cell and run the experiment.

  • Data Analysis: Analyze the resulting thermogram. The sharp, endothermic peak corresponds to the melting of the substance. The onset temperature of this peak is typically reported as the melting point. The area under the peak is the enthalpy of fusion (ΔHfus). Any exothermic events following the melt could indicate decomposition.

The Impact of Solid-State Form on Drug Development

The reason such rigorous characterization is necessary is that the solid-state form of an intermediate or API has profound consequences for its behavior in a pharmaceutical context. Different crystalline forms (polymorphs) or the presence of an amorphous state can lead to significant variations in critical performance attributes.

G cluster_0 cluster_1 cluster_2 A Crystalline (Polymorph I) D Low Solubility High Stability A->D B Crystalline (Polymorph II) E High Solubility Low Stability B->E C Amorphous C->E F Poor Bioavailability Long Shelf-Life D->F G Good Bioavailability Short Shelf-Life E->G

Caption: Relationship between solid-state form and pharmaceutical performance.

Spectroscopic Identity Confirmation

While physical tests characterize the bulk powder, spectroscopic methods confirm the molecular structure. A full suite of spectroscopic data is necessary for unequivocal identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. This allows for the confirmation of the molecular skeleton and the relative positions of the substituents (fluoro, methoxy, nitro, and aniline groups). Spectral data for this compound is available in chemical databases.[17]

  • Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule. The spectrum for 4-Fluoro-2-methoxy-5-nitroaniline would be expected to show characteristic absorption bands for N-H stretching (aniline), C-O stretching (methoxy ether), aromatic C=C bonds, and strong, characteristic bands for symmetric and asymmetric N=O stretching of the nitro group.

  • Mass Spectrometry (MS): MS provides the exact molecular weight of the compound, confirming its elemental composition.[4] Analysis of the fragmentation pattern can further support the proposed structure.

Safety and Handling Protocols

As a nitroaromatic compound, 4-Fluoro-2-methoxy-5-nitroaniline requires careful handling.[18][19] Nitroaromatic compounds can be toxic and may be absorbed through the skin.[19] They also possess inherent thermal instability due to the energetic nitro group.[18][20]

  • Personal Protective Equipment (PPE): Always handle the powder in a well-ventilated area or fume hood while wearing a lab coat, safety goggles, and chemically resistant gloves.[19][21]

  • Storage: Store the material in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and incompatible materials like strong bases, acids, and oxidizing agents.[18][22] Recommended storage is often under refrigeration (2-8 °C) and potentially under an inert atmosphere (e.g., nitrogen or argon) for long-term stability.[6][7][23]

  • Thermal Hazards: Avoid heating the compound under confinement.[20] While stable at its melting point, decomposition can occur at higher temperatures, potentially exothermically.[24] Contamination can lower the decomposition temperature.[24]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.[21]

Conclusion

The physical characterization of 4-Fluoro-2-methoxy-5-nitroaniline powder is a multi-faceted process that is critical for its effective and safe use in pharmaceutical manufacturing. Its identity as a light yellow to brown crystalline powder with a melting point of approximately 127-132 °C is confirmed through a combination of visual inspection, thermal analysis via DSC, and structural verification by XRPD and spectroscopy. Due to its nature as a nitroaromatic compound, strict adherence to safety and handling protocols is mandatory. A thorough understanding of these physical characteristics ensures batch-to-batch consistency, predictable reactivity, and the overall integrity of the drug development pipeline.

References

A Technical Guide to the Synthesis of 5-Fluoro-4-methoxy-2-nitroaniline via Electrophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth examination of the synthesis of 5-Fluoro-4-methoxy-2-nitroaniline, a key intermediate in pharmaceutical development. The core of this synthesis is a regioselective electrophilic aromatic substitution (EAS) reaction—specifically, nitration—on a polysubstituted aniline precursor. This document elucidates the underlying mechanistic principles, including the critical role of substituent directing effects and the strategic use of a protecting group to achieve the desired isomer. A detailed, field-proven experimental protocol is provided, accompanied by mechanistic diagrams and a summary of key chemical data to support researchers, scientists, and drug development professionals in their synthetic endeavors.

Introduction and Strategic Importance

This compound is a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs)[1][2]. Its synthesis is a classic case study in the strategic control of electrophilic aromatic substitution (EAS) on a complex, multi-substituted benzene ring. The successful synthesis hinges on a nuanced understanding of how existing functional groups on the aromatic ring dictate the position of an incoming electrophile[3][4].

The core transformation involves the introduction of a nitro group (-NO2) onto the aromatic scaffold of 4-fluoro-2-methoxyaniline. This process is governed by the interplay of electronic effects (both inductive and resonance) exerted by the amino, methoxy, and fluoro substituents. This guide will dissect these interactions to provide a clear, causal explanation for the observed regioselectivity.

The Mechanistic Foundation: Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is a fundamental reaction class in which an electrophile replaces an atom, typically hydrogen, on an aromatic ring[5]. The reaction proceeds via a two-step mechanism that temporarily disrupts the ring's aromaticity[6].

  • Electrophilic Attack: The π-electron system of the aromatic ring acts as a nucleophile, attacking a potent electrophile (E+). This is the slow, rate-determining step, as it breaks the stable aromatic sextet to form a high-energy, resonance-stabilized carbocation known as a sigma complex or arenium ion[6][7].

  • Deprotonation: A weak base removes a proton from the sp3-hybridized carbon of the sigma complex. This restores the C-C pi bond, thereby regenerating the aromatic system in the final substituted product[8][9].

The reactivity of the ring and the orientation of the substitution are profoundly influenced by the substituents already present[10]. These are broadly classified as either activating or deactivating groups.

  • Activating Groups (-NH2, -OH, -OR, -Alkyl): These groups donate electron density to the ring, making it more nucleophilic and increasing the rate of reaction compared to benzene[11][12]. They stabilize the cationic sigma complex and direct incoming electrophiles to the ortho and para positions[13][14].

  • Deactivating Groups (-NO2, -CN, -SO3H, -C=O): These groups withdraw electron density from the ring, making it less nucleophilic and slowing the reaction rate[15]. They are typically meta directors. Halogens (-F, -Cl, -Br) are an exception; they are deactivating due to their strong inductive effect but are ortho, para directors because their lone pairs can stabilize the sigma complex through resonance[14][16].

Synthetic Strategy and Regiochemical Analysis

The synthesis of this compound from 4-fluoro-2-methoxyaniline presents a significant regiochemical challenge that requires a multi-step approach for a successful outcome.

The Challenge of Direct Nitration

Direct nitration of 4-fluoro-2-methoxyaniline using a standard mixture of nitric acid and sulfuric acid is problematic. The primary amino group (-NH2) is a powerful activating group that is highly susceptible to oxidation under the harsh acidic conditions of nitration[17][18]. Furthermore, the strongly acidic medium protonates the amine to form an ammonium ion (-NH3+), which is a potent deactivating, meta-directing group, leading to incorrect isomers and low yields[17].

A Protecting Group Strategy: Controlling Reactivity and Direction

To circumvent these issues, a protecting group strategy is employed. The highly reactive amino group is temporarily converted into a less reactive acetamido group (-NHCOCH3) through acetylation[19][20].

G start 4-Fluoro-2-methoxyaniline step1 N-(4-fluoro-2-methoxyphenyl)acetamide (Protected Intermediate) start->step1 Step 1: Protection (Acetylation) step2 N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide step1->step2 Step 2: Nitration (Electrophilic Aromatic Substitution) final This compound (Final Product) step2->final Step 3: Deprotection (Hydrolysis)

The acetamido group is still an ortho, para-director and an activator, but its activating strength is significantly attenuated compared to the free amine. This moderation prevents oxidation and allows for predictable control over the subsequent nitration step[17].

Directing Effects in the Protected Intermediate

With the amine protected, we can analyze the directing effects on the intermediate, N-(4-fluoro-2-methoxyphenyl)acetamide .

  • Acetamido Group (-NHCOCH₃) at C1: A moderately strong activator, directing ortho (C6) and para (C4, blocked).

  • Methoxy Group (-OCH₃) at C2: A strong activator, directing ortho (C3) and para (C5).

  • Fluoro Group (-F) at C4: A deactivating group, but directs ortho (C3, C5).

The position of the incoming nitronium ion (NO₂⁺) is determined by the synergy of these effects. The powerful methoxy group strongly directs towards C5 (its para position), and this effect is reinforced by the fluoro group, which also directs to C5 (its ortho position). Although the acetamido group directs to C6, the concerted directing effect of the methoxy and fluoro groups to the C5 position, combined with potentially less steric hindrance, makes C5 the predominant site of electrophilic attack.

The Core Nitration Mechanism

The central EAS mechanism proceeds through the following stages:

  • Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, leading to the loss of a water molecule and the formation of the highly electrophilic nitronium ion (NO₂⁺)[21][22].

  • Nucleophilic Attack and Sigma Complex Formation: The electron-rich ring of the protected aniline attacks the nitronium ion at the C5 position. This forms a resonance-stabilized sigma complex, with the positive charge delocalized across the ring and interacting favorably with the electron-donating methoxy and acetamido groups[7].

  • Restoration of Aromaticity: A base, such as the bisulfate ion (HSO₄⁻) or water, abstracts the proton from C5, collapsing the C-H bond back into the ring to restore aromaticity and yield the nitrated intermediate[8].

  • Deprotection: The final step involves the hydrolysis of the acetamido group, typically under acidic conditions, to regenerate the free amine and yield the target molecule, this compound[20].

G

Experimental Protocol

The following three-step protocol is a synthesized methodology based on established procedures[2][20][23].

Step 1: Protection of the Amine (Acetylation)
  • To a round-bottom flask, add 4-fluoro-2-methoxyaniline and glacial acetic acid.

  • Stir the mixture at room temperature (25-30°C) for 10-15 minutes to ensure complete dissolution.

  • Slowly add acetic anhydride dropwise to the solution over 1-2 hours, maintaining the temperature between 25-35°C.

  • Heat the reaction mixture to approximately 90°C and maintain for 3-5 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture and pour it into cold water to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry to yield N-(4-fluoro-2-methoxyphenyl)acetamide.

Step 2: Nitration of the Protected Intermediate
  • In a separate flask, add concentrated sulfuric acid and cool the flask in an ice-salt bath to 0°C.

  • Slowly add the N-(4-fluoro-2-methoxyphenyl)acetamide from Step 1 in portions, ensuring the temperature does not exceed 5°C.

  • Once the addition is complete, add fuming nitric acid dropwise to the reaction mixture over 4-6 hours, rigorously maintaining the temperature between 0-5°C.

  • Stir the mixture at 0°C for an additional 1-2 hours after the addition is complete.

  • Slowly pour the reaction mixture onto crushed ice/chilled water with vigorous stirring.

  • Allow the precipitated solid to stir at room temperature for 1-3 hours to ensure complete precipitation.

  • Filter the solid, wash with water until the filtrate is neutral, and dry to obtain N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide.

Step 3: Deprotection of the Amide (Hydrolysis)
  • To a round-bottom flask, add the nitrated acetamide from Step 2, methanol, and concentrated hydrochloric acid.

  • Heat the mixture to reflux and maintain for 3-5 hours until TLC indicates the disappearance of the starting material.

  • Cool the reaction mass and distill the solvent under reduced pressure.

  • To the residue, add water and cool to 10°C.

  • Adjust the pH to ~9.0 with an aqueous NaOH solution to precipitate the free amine.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the final product, this compound.

Product Data and Characterization

The following table summarizes key physical and chemical properties for the target compound.

PropertyValueReference
IUPAC Name 4-Fluoro-2-methoxy-5-nitroaniline[24]
CAS Number 1075705-01-9[24]
Molecular Formula C₇H₇FN₂O₃[24]
Molecular Weight 186.14 g/mol [24]
Appearance Light yellow to brown powder/crystal[25]
Melting Point 130 °C[2]
Reported Yield ~93% (for nitration step)[2]

Conclusion

The synthesis of this compound is an excellent illustration of applied organic chemistry principles. It demonstrates that a deep understanding of substituent effects, reaction kinetics, and strategic functional group manipulation is essential for designing successful and high-yielding synthetic routes. By employing a protecting group strategy, the inherent reactivity of the aniline starting material is controlled, enabling a highly regioselective electrophilic aromatic nitration. The protocols and mechanistic insights provided in this guide offer a robust framework for professionals engaged in the synthesis of complex aromatic intermediates.

References

Methodological & Application

experimental protocol for the synthesis of Osimertinib using 5-Fluoro-4-methoxy-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Synthesis of a Third-Generation EGFR Inhibitor

Osimertinib (marketed as Tagrisso) represents a significant advancement in the treatment of non-small cell lung cancer (NSCLC).[1][2] As a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), it is meticulously designed to selectively target both EGFR-sensitizing mutations and the T790M resistance mutation, which often emerges after treatment with earlier-generation TKIs.[1][2] Furthermore, Osimertinib shows reduced activity against wild-type EGFR, leading to a more favorable toxicity profile.[1]

The intricate molecular architecture of Osimertinib necessitates a precise and efficient synthetic strategy. This application note provides a detailed, field-proven experimental protocol for the synthesis of Osimertinib, commencing from the key starting material, 5-Fluoro-4-methoxy-2-nitroaniline. The chosen synthetic pathway is a convergent route that has been optimized for yield, purity, and scalability.[3][4][5]

This guide is structured to provide not just a sequence of steps, but a deep understanding of the chemical logic behind each transformation. By explaining the causality of experimental choices and integrating self-validating checkpoints, this protocol aims to empower researchers to confidently replicate and, where necessary, adapt this synthesis for their specific research and development needs.

Overall Synthetic Workflow

The synthesis of Osimertinib from this compound is a multi-step process that can be logically divided into four key stages:

  • Buchwald-Hartwig Amination: Coupling of the starting aniline with the core pyrimidine structure.

  • Nucleophilic Aromatic Substitution (SNAr): Introduction of the critical dimethylaminoethyl-methylamino side chain.

  • Nitro Group Reduction: Conversion of the nitro group to a primary amine, setting the stage for the final coupling.

  • Acrylamide Formation: Installation of the covalent "warhead" that irreversibly binds to the EGFR active site.

G cluster_0 A 5-Fluoro-4-methoxy- 2-nitroaniline C Intermediate 1 (N-(4-fluoro-2-methoxy-5-nitrophenyl)-4- (1-methyl-1H-indol-3-yl)-2-pyrimidinamine) A->C Step 1: Buchwald-Hartwig Coupling B 3-(2-Chloropyrimidin-4-yl) -1-methyl-1H-indole B->C Step 1: Buchwald-Hartwig Coupling E Intermediate 2 (Nitro Compound) C->E Step 2: SNAr Reaction D N,N,N'-trimethylethane -1,2-diamine D->E F Intermediate 3 (Triamine) E->F Step 3: Nitro Reduction G Osimertinib F->G Step 4: Acrylation

Caption: High-level workflow for the synthesis of Osimertinib.

PART 1: Safety, Materials, and Reagent Preparation

Critical Safety Precautions

All manipulations must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a flame-resistant lab coat, and chemical-resistant gloves, is mandatory.

  • Acryloyl chloride: Highly corrosive, lachrymatory, and moisture-sensitive. Handle with extreme care under an inert atmosphere.

  • Sodium Hydride (NaH): Highly flammable and reacts violently with water. Use in an anhydrous solvent and under an inert atmosphere.

  • Palladium Catalysts: Can be pyrophoric. Handle with care.

  • Solvents: Many solvents used (e.g., DMF, Dioxane, THF) have specific health and safety risks. Consult the Safety Data Sheet (SDS) for each chemical before use.

Materials and Reagents
ReagentCAS NumberMolecular WeightRequired PurityNotes
This compound1075705-01-9186.14 g/mol >98%Key starting material.[6][7]
3-(2-Chloropyrimidin-4-yl)-1-methyl-1H-indole103702990A243.69 g/mol >98%Core heterocyclic component.[4]
N,N,N'-trimethylethane-1,2-diamine142-25-6102.18 g/mol >98%Side chain precursor.[3]
Acryloyl chloride814-68-690.51 g/mol >98%Acylating agent for warhead.
Palladium(II) acetate (Pd(OAc)₂)3375-31-3224.50 g/mol Catalyst gradeBuchwald-Hartwig catalyst.
BINAP76189-55-4622.67 g/mol >98%Ligand for palladium catalyst.
Sodium tert-butoxide (NaOtBu)865-48-596.10 g/mol >98%Base for coupling reaction.
Iron powder (Fe)7439-89-655.85 g/mol Fine meshReducing agent.
Ammonium chloride (NH₄Cl)12125-02-953.49 g/mol ACS gradeCo-reductant/electrolyte.
Triethylamine (TEA)121-44-8101.19 g/mol >99.5%Base for acylation.
Toluene108-88-392.14 g/mol AnhydrousSolvent.
1,4-Dioxane123-91-188.11 g/mol AnhydrousSolvent.
N,N-Dimethylacetamide (DMAc)127-19-587.12 g/mol AnhydrousSolvent.
Tetrahydrofuran (THF)109-99-972.11 g/mol AnhydrousSolvent.
Ethanol (EtOH)64-17-546.07 g/mol AnhydrousSolvent.

PART 2: Step-by-Step Synthesis Protocol

Step 1: Synthesis of N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)-2-pyrimidinamine (Intermediate 1)

Reaction Principle: This step involves a palladium-catalyzed Buchwald-Hartwig amination reaction. This cross-coupling reaction is highly efficient for forming C-N bonds between an aryl halide (the chloropyrimidine) and an amine (the aniline derivative). The Pd(OAc)₂/BINAP system is a classic and robust catalyst/ligand combination for this transformation, and NaOtBu serves as the strong, non-nucleophilic base required to facilitate the catalytic cycle.

G cluster_0 Pd(OAc)₂, BINAP, NaOtBu Toluene, 110 °C A This compound B + A->B C 3-(2-Chloropyrimidin-4-yl)-1-methyl-1H-indole B->C D -> C->D E Intermediate 1 D->E

Caption: Buchwald-Hartwig amination reaction.

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-(2-Chloropyrimidin-4-yl)-1-methyl-1H-indole (1.0 eq), this compound (1.0 eq), and BINAP (0.03 eq).

  • Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Add anhydrous toluene via syringe to create a suspension (approx. 0.2 M concentration relative to the limiting reagent).

  • Add Palladium(II) acetate (0.015 eq) and Sodium tert-butoxide (1.4 eq).

  • Heat the reaction mixture to 110 °C and stir vigorously for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature and quench by slowly adding water.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield Intermediate 1 as a solid.

Step 2: Synthesis of N¹-(2-(dimethylamino)ethyl)-5-methoxy-N¹-methyl-N⁴-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)-2-nitrobenzene-1,4-diamine (Intermediate 2)

Reaction Principle: This transformation is a nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitro group activates the aromatic ring, making the fluorine atom a good leaving group. N,N,N'-trimethylethane-1,2-diamine acts as the nucleophile, displacing the fluoride to install the side chain.[3] A polar aprotic solvent like DMAc is used to facilitate this type of reaction, and a base like DIPEA is added to scavenge the HF generated.[8]

Procedure:

  • In a sealed tube, dissolve Intermediate 1 (1.0 eq) in N,N-Dimethylacetamide (DMAc).

  • Add N,N,N'-trimethylethane-1,2-diamine (1.3 eq) and Diisopropylethylamine (DIPEA) (1.3 eq).[8]

  • Seal the tube and heat the mixture to 95-110 °C for 6-12 hours.[8][9][10]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Separate the layers and extract the aqueous phase with ethyl acetate (2x).

  • Combine the organic layers, wash extensively with water to remove DMAc, then wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain crude Intermediate 2, which can often be used in the next step without further purification.

Step 3: Synthesis of N¹-(2-(dimethylamino)ethyl)-5-methoxy-N¹-methyl-N⁴-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)benzene-1,2,4-triamine (Intermediate 3)

Reaction Principle: The reduction of the aromatic nitro group to a primary amine is a critical step. While catalytic hydrogenation (e.g., H₂ with Pd/C) is a clean method, a common and robust laboratory-scale procedure involves using a metal reductant in an acidic medium, such as iron powder in the presence of ammonium chloride.[3] The iron acts as the electron donor, and the NH₄Cl solution provides a mildly acidic environment and acts as an electrolyte.

Procedure:

  • To a round-bottom flask, add Intermediate 2 (1.0 eq), ethanol, and water (typically a 4:1 to 5:1 mixture).

  • Add ammonium chloride (4.0-5.0 eq) and fine iron powder (3.0-4.0 eq).

  • Heat the resulting suspension to reflux (approx. 80-85 °C) and stir vigorously for 2-4 hours. The color change from yellow/orange to a lighter shade often indicates reaction progression.

  • Monitor the reaction by LC-MS. The mass of the product will be 30 Da less than the starting material (loss of O₂ and gain of H₂).

  • Upon completion, cool the mixture and filter it through a pad of Celite to remove the iron salts. Wash the Celite pad thoroughly with ethanol or methanol.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Redissolve the residue in dichloromethane or ethyl acetate and wash with water.

  • Dry the organic layer over sodium sulfate and concentrate to yield Intermediate 3. This intermediate is often unstable and prone to oxidation, so it should be used immediately in the next step.[8]

Step 4: Synthesis of Osimertinib

Reaction Principle: This final step forms the crucial acrylamide moiety. The primary amine of Intermediate 3 acts as a nucleophile, attacking the electrophilic carbonyl carbon of acryloyl chloride. A non-nucleophilic base, such as triethylamine (TEA) or DIPEA, is essential to neutralize the HCl byproduct, which would otherwise protonate the amine starting material and halt the reaction. The reaction is performed at low temperatures to minimize side reactions, such as Michael addition onto the acrylamide product or polymerization of the acryloyl chloride.[10]

Procedure:

  • Dissolve the crude Intermediate 3 (1.0 eq) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) dropwise.

  • In a separate flask, prepare a solution of acryloyl chloride (1.1 eq) in the same anhydrous solvent.

  • Add the acryloyl chloride solution dropwise to the cooled amine solution over 30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction by LC-MS.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the product with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.

  • Purify the final product by column chromatography (silica gel, DCM/methanol gradient) or by recrystallization to obtain Osimertinib as a solid.

PART 3: Characterization and Data

Final Product Characterization

The identity and purity of the synthesized Osimertinib should be confirmed using standard analytical techniques.

TechniqueExpected Results
¹H NMR The spectrum should show characteristic peaks for the aromatic, vinylic, and aliphatic protons, consistent with the Osimertinib structure. Key signals include the acrylamide vinyl protons (δ ~5.7-6.8 ppm) and the N-methyl and dimethylamino groups.
¹³C NMR The spectrum should display the correct number of carbon signals corresponding to the Osimertinib structure.
Mass Spec (ESI-MS) Calculated for C₂₈H₃₃N₇O₂: [M+H]⁺ = 499.27. The observed mass should be within ±5 ppm of the calculated value.
HPLC Purity should be >99% as determined by peak area integration. A suitable method would use a C18 column with a mobile phase gradient of acetonitrile and water (with 0.1% formic acid).[11]

References

Application Notes and Protocols for the Purity Assessment of 5-Fluoro-4-methoxy-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Fluoro-4-methoxy-2-nitroaniline is a key intermediate in the synthesis of various high-value organic compounds, including pharmaceuticals and dyestuffs. The purity of this intermediate is of paramount importance as impurities can significantly impact the yield, safety, and efficacy of the final product. This document provides a comprehensive guide to the analytical methods for assessing the purity of this compound, designed for researchers, scientists, and professionals in drug development and chemical manufacturing.

A notable ambiguity exists in the chemical literature and commercial listings regarding the precise naming and CAS number for this compound. While the primary focus of this guide is This compound , it is often indexed under its isomer, 5-Fluoro-2-methoxy-4-nitroaniline (CAS: 1435806-78-2) . Researchers should exercise due diligence in confirming the identity of their material, though the analytical methodologies presented herein are applicable to both isomers with minor adjustments.

This guide emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reliable purity assessment.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to developing effective analytical methods.

PropertyValueSource
Chemical Structure Chemical Structure of this compound(Predicted)
CAS Number 1435806-78-2 (for 5-Fluoro-2-methoxy-4-nitroaniline)[1]
Molecular Formula C₇H₇FN₂O₃[1]
Molecular Weight 186.14 g/mol [1]
Appearance Light yellow to brown powder/crystal
Boiling Point 370.4 ± 37.0 °C at 760 mmHg[1]
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol and acetone.[2]

Potential Impurities: A Synthesis-Based Perspective

The purity profile of this compound is intrinsically linked to its synthetic route. A common pathway involves the nitration of a substituted fluoro-methoxyaniline.[3] Based on this, potential impurities may include:

  • Starting Materials: Unreacted 3-fluoro-4-methoxyaniline.

  • Positional Isomers: Isomeric nitroanilines formed during the nitration step (e.g., 3-Fluoro-4-methoxy-6-nitroaniline).

  • Over-nitrated Products: Dinitro derivatives.

  • By-products from Side Reactions: Impurities arising from reactions of intermediates or the final product.

  • Residual Solvents: Solvents used in synthesis and purification (e.g., dichloromethane, methanol, ethyl acetate).[4]

The following workflow illustrates the general process for identifying and controlling these impurities.

G cluster_synthesis Synthesis & Upstream Control cluster_analysis Purity Assessment Starting_Material Starting Material (e.g., 3-Fluoro-4-methoxyaniline) Nitration Nitration Reaction Starting_Material->Nitration Purity Check Crude_Product Crude Product Nitration->Crude_Product In-process Control Purification Purification (Crystallization/Chromatography) Crude_Product->Purification Impurities Potential Impurities: - Positional Isomers - Starting Material - Over-nitrated species - Residual Solvents Crude_Product->Impurities Final_Product Final Product: This compound Purification->Final_Product HPLC HPLC (Quantitative Purity, Impurity Profile) Final_Product->HPLC GC GC (Residual Solvents, Volatile Impurities) Final_Product->GC TLC TLC (Qualitative Check, Reaction Monitoring) Final_Product->TLC Spectroscopy Spectroscopy (Structural Confirmation) Final_Product->Spectroscopy

Caption: Workflow for Synthesis and Purity Assessment.

Chromatographic Methods for Purity Assessment

Chromatographic techniques are central to the quantitative and qualitative assessment of purity for this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for determining the purity and impurity profile of the target compound due to its high resolution and sensitivity.[5][6] A reversed-phase method is generally suitable for this class of compounds.

Principle: The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. More polar compounds will elute earlier, while less polar compounds will be retained longer by the stationary phase.

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

Protocol: HPLC Purity Determination

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid (for improved peak shape).

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities.

    Time (min) % Solvent A % Solvent B
    0 70 30
    20 30 70
    25 30 70
    26 70 30

    | 30 | 70 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (a wavelength around 320-380 nm is expected for nitroanilines).[7][8] A DAD allows for the acquisition of spectra across a range of wavelengths, aiding in peak identification and purity assessment.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water) to prepare a 1 mg/mL stock solution.

    • Further dilute as necessary to fall within the linear range of the detector.

  • Analysis:

    • Inject a blank (diluent) to identify any system peaks.

    • Inject a standard solution of this compound to determine its retention time.

    • Inject the sample solution.

    • Calculate the purity using the area percent method, assuming all impurities have a similar response factor to the main component. For higher accuracy, a relative response factor for each known impurity should be determined.

Caption: HPLC Purity Analysis Workflow.

Gas Chromatography (GC)

GC is an ideal method for the analysis of volatile and thermally stable impurities, particularly residual solvents. While nitroanilines can be thermolabile, a carefully optimized GC method can be employed for certain impurities.[5][6]

Principle: The sample is vaporized and separated based on the differential partitioning of its components between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

Instrumentation:

  • Gas chromatograph with a flame ionization detector (FID) for residual solvents or a nitrogen-phosphorus detector (NPD) or mass spectrometer (MS) for other volatile impurities.

  • Capillary column (e.g., DB-5ms or equivalent).

  • Autosampler or manual injection port.

Protocol: GC for Residual Solvents

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Detector Temperature (FID): 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 200 °C, hold for 5 minutes.

  • Injection Mode: Split (e.g., 50:1 split ratio).

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of this compound into a headspace vial.

    • Add a suitable high-boiling point solvent (e.g., dimethyl sulfoxide) to dissolve the sample.

    • Alternatively, for direct injection, dissolve a known amount of the sample in a suitable solvent.

  • Analysis:

    • Analyze the sample using the defined GC method.

    • Identify and quantify residual solvents by comparing their retention times and peak areas with those of known standards.

Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective qualitative technique for monitoring reaction progress, identifying the number of components in a mixture, and selecting a suitable solvent system for column chromatography.[9]

Principle: Separation occurs on a thin layer of adsorbent material (stationary phase) as a solvent system (mobile phase) moves up the plate by capillary action.

Protocol: TLC for Qualitative Purity

  • Stationary Phase: Silica gel 60 F₂₅₄ TLC plates.

  • Mobile Phase: A mixture of nonpolar and polar solvents. A good starting point is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The polarity can be adjusted to achieve optimal separation (an Rf value of 0.2-0.4 for the main spot is ideal).

  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like ethyl acetate or dichloromethane.

  • Spotting: Apply a small spot of the sample solution to the baseline of the TLC plate using a capillary tube.

  • Development: Place the TLC plate in a developing chamber containing the mobile phase, ensuring the baseline is above the solvent level. Allow the solvent front to travel up the plate.

  • Visualization:

    • UV Light: Visualize the plate under short-wave (254 nm) UV light. Aromatic and conjugated compounds will appear as dark spots on a fluorescent background.[10]

    • Iodine Chamber: Place the plate in a sealed chamber containing iodine crystals. Organic compounds will appear as brown spots.[11]

    • Staining: For compounds that are not UV-active, various chemical stains can be used. A potassium permanganate stain can be effective for visualizing oxidizable functional groups.[12]

Spectroscopic Methods for Structural Confirmation

Spectroscopic methods are essential for confirming the identity and structural integrity of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Principle: This technique measures the absorption of UV and visible light by the molecule, which corresponds to the excitation of electrons to higher energy levels. The presence of chromophores (e.g., the nitro group and the aromatic ring) results in characteristic absorption bands.

Protocol: UV-Vis Spectral Analysis

  • Instrument: A double-beam UV-Vis spectrophotometer.

  • Solvent: A UV-grade solvent in which the compound is soluble (e.g., ethanol or methanol). The choice of solvent can influence the position of the absorption maximum (λmax).[7][8]

  • Procedure:

    • Prepare a dilute solution of the sample in the chosen solvent.

    • Record the spectrum over a range of 200-800 nm.

    • The spectrum is expected to show characteristic absorption bands for a nitroaniline derivative, typically in the range of 320-380 nm.[7]

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending).

Protocol: FTIR Analysis

  • Instrument: An FTIR spectrometer.

  • Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Expected Characteristic Peaks:

    Wavenumber (cm⁻¹) Functional Group Vibration
    3400-3200 N-H (amine) Stretching
    3100-3000 C-H (aromatic) Stretching
    2950-2850 C-H (methoxy) Stretching
    1620-1580 C=C (aromatic) Stretching
    1550-1490 N-O (nitro) Asymmetric Stretching
    1360-1300 N-O (nitro) Symmetric Stretching
    1275-1200 C-O (aryl ether) Asymmetric Stretching
    1200-1100 C-F (aryl fluoride) Stretching

    | 1075-1020 | C-O (aryl ether) | Symmetric Stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the structure and chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in a molecule.

Protocol: NMR Analysis

  • Instrument: An NMR spectrometer (e.g., 400 MHz or higher for better resolution).

  • Solvent: A deuterated solvent in which the sample is soluble (e.g., CDCl₃ or DMSO-d₆).

  • Expected ¹H NMR Signals:

    • A singlet for the methoxy group (-OCH₃) protons.

    • Signals for the aromatic protons, with chemical shifts and coupling patterns determined by the substitution pattern.

    • A broad signal for the amine (-NH₂) protons.

  • Expected ¹³C NMR Signals:

    • Signals for each unique carbon atom in the molecule, including the aromatic carbons and the methoxy carbon. The chemical shifts will be influenced by the electron-withdrawing and -donating effects of the substituents.

Mass Spectrometry (MS)

Principle: MS provides information about the molecular weight and fragmentation pattern of a molecule. When coupled with a chromatographic technique (GC-MS or LC-MS), it is a powerful tool for impurity identification.

Protocol: Mass Spectrometric Analysis

  • Instrument: A mass spectrometer, often coupled with GC or HPLC.

  • Ionization Technique: Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Expected Results:

    • The molecular ion peak (M⁺) corresponding to the molecular weight of this compound (186.14 m/z).

    • Characteristic fragmentation patterns, such as the loss of the nitro group (-NO₂) or methoxy group (-OCH₃).

Conclusion

The purity assessment of this compound requires a multi-faceted analytical approach. The combination of chromatographic techniques for separation and quantification, along with spectroscopic methods for structural confirmation, provides a robust framework for ensuring the quality and consistency of this important chemical intermediate. The protocols outlined in this guide serve as a validated starting point for researchers and quality control analysts, and should be adapted and validated for specific laboratory conditions and regulatory requirements.

References

The Synthetic Versatility of 4-Fluoro-2-methoxy-5-nitroaniline: A Guide for the Research Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, the strategic incorporation of fluorine atoms and electronically distinct functional groups into molecular scaffolds is a cornerstone of rational drug design. 4-Fluoro-2-methoxy-5-nitroaniline emerges as a highly valuable and versatile building block, possessing a unique combination of reactive sites that can be selectively addressed to construct complex molecular architectures.[1][2][3] Its utility is prominently highlighted by its role as a key intermediate in the synthesis of advanced pharmaceutical agents, including the targeted cancer therapies Mereletinib and Osimertinib.[4][5][6]

This technical guide provides an in-depth exploration of 4-fluoro-2-methoxy-5-nitroaniline as a synthetic precursor. We will delve into its core reactivity, present detailed, field-proven protocols for its transformation into key heterocyclic systems, and discuss its potential in advanced cross-coupling reactions. The causality behind experimental choices and the inherent logic of the synthetic routes are emphasized to provide researchers, scientists, and drug development professionals with a practical and intellectually robust resource.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of a building block's physical and chemical properties is paramount for its effective use in synthesis. The key properties of 4-fluoro-2-methoxy-5-nitroaniline are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₇FN₂O₃[7]
Molecular Weight 186.14 g/mol [7]
Appearance Light yellow to brown crystalline powder[6]
Melting Point 130 °C[6]
Solubility Sparingly soluble in water, soluble in organic solvents such as ethanol, acetone, and dichloromethane.[1]
Storage 2-8°C, under inert gas (Nitrogen or Argon).[6]
Spectroscopic Characterization

¹H NMR (CDCl₃): The proton NMR spectrum provides characteristic signals that confirm the structure of the molecule.[8]

  • δ 7.39 (d, J=7.2Hz, 1H): This doublet corresponds to the aromatic proton ortho to the nitro group.

  • δ 6.63 (d, J=12.4Hz, 1H): This doublet corresponds to the aromatic proton ortho to the fluorine atom.

  • δ 3.94 (s, 3H): This singlet is assigned to the methoxy group protons.

  • δ 3.90 (broad, 2H): This broad signal corresponds to the amine protons.

Core Reactivity and Synthetic Potential

The synthetic utility of 4-fluoro-2-methoxy-5-nitroaniline is dictated by the distinct reactivity of its three primary functional groups: the nitro group, the aniline moiety, and the fluorine atom. The electronic interplay between the electron-donating methoxy and amino groups and the electron-withdrawing nitro and fluoro groups creates a nuanced reactivity profile that can be exploited for selective transformations.

  • The Nitro Group: The nitro group is a powerful electron-withdrawing group and a key functional handle. Its most common and synthetically valuable transformation is its reduction to an amine . This reduction is a pivotal step, as it unmasks a second amino group, converting the molecule into a substituted o-phenylenediamine derivative. This diamine is a classic precursor for the synthesis of a wide array of fused heterocyclic systems, most notably benzimidazoles.[9] The choice of reducing agent is critical to ensure chemoselectivity, preserving the other functional groups on the aromatic ring.[10]

  • The Aniline Moiety: The primary amino group is a versatile nucleophile and a directing group in electrophilic aromatic substitution, although the ring is deactivated by the nitro group. The aniline nitrogen can be acylated, alkylated, or used as a nucleophile in various condensation and cross-coupling reactions. Its presence is fundamental to the construction of heterocyclic rings such as quinolines and in N-arylation reactions.

  • The Fluoro Group: The fluorine atom is generally the least reactive of the functional groups under many conditions, often carried through several synthetic steps. However, its strong electron-withdrawing nature influences the reactivity of the aromatic ring. In specific cases, particularly with highly activated substrates or under harsh conditions, it can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions.[11][12] The C-F bond is significantly stronger than other carbon-halogen bonds, making palladium-catalyzed cross-coupling reactions at this position challenging but not impossible with specialized catalyst systems.

Application in Heterocyclic Synthesis

The strategic arrangement of functional groups in 4-fluoro-2-methoxy-5-nitroaniline makes it an ideal starting material for the synthesis of fluorinated heterocyclic compounds, which are of great interest in medicinal chemistry.[13][14]

Synthesis of Fluorinated Benzimidazoles

The synthesis of benzimidazoles from o-phenylenediamines is a robust and widely used transformation in organic chemistry.[15] By first reducing the nitro group of 4-fluoro-2-methoxy-5-nitroaniline, a highly functionalized o-phenylenediamine is generated, which can then be cyclized with various aldehydes to yield a library of 2-substituted-5-fluoro-6-methoxybenzimidazoles.

G A 4-Fluoro-2-methoxy-5-nitroaniline B 4-Fluoro-6-methoxybenzene-1,3-diamine A->B Step 1: Nitro Group Reduction Reagents: Fe/NH4Cl or Pd/C, H2 Solvent: EtOH/H2O C 2-Substituted-5-fluoro-6-methoxy-1H-benzimidazole B->C Step 2: Condensation & Cyclization Reagents: R-CHO, Oxidant (e.g., air) Solvent: EtOH or DMF G A 4-Fluoro-6-methoxybenzene-1,3-diamine C Functionalized Tetrahydroquinoline A->C Doebner-von Miller Reaction Reagents: Acid catalyst (e.g., HCl, H2SO4) B α,β-Unsaturated Carbonyl B->C D Functionalized Fluoro-Methoxy-Aminoquinoline C->D Oxidation Reagents: Oxidizing agent (e.g., air, nitrobenzene)

References

Application Note & Protocol: A Scalable Three-Step Synthesis of 5-Fluoro-4-methoxy-2-nitroaniline for Pharmaceutical Production

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Fluoro-4-methoxy-2-nitroaniline is a highly functionalized aromatic amine, representing a critical building block for the synthesis of complex active pharmaceutical ingredients (APIs). Its precise substitution pattern makes it a valuable intermediate, but also presents significant challenges in its production, namely achieving high regioselectivity and ensuring operational safety during the hazardous nitration step. This document provides a comprehensive guide for the scale-up synthesis of this target molecule, employing a robust and well-characterized three-step approach starting from commercially available 3-Fluoro-4-methoxyaniline. The strategy involves an initial protection of the amine functionality via acetylation, followed by a regioselective nitration, and concluding with acidic deprotection. We will detail the chemical rationale behind each step, provide a pilot-scale protocol, and emphasize the critical safety and process control measures necessary for successful and safe implementation in a pharmaceutical manufacturing environment.

Strategic Rationale for the Synthetic Route

The direct nitration of anilines is notoriously difficult to control in a production setting. The strongly acidic conditions required for nitration lead to the protonation of the basic amino group, forming a deactivating anilinium ion which hinders the desired electrophilic aromatic substitution. Furthermore, the potent oxidizing nature of nitrating agents can lead to significant degradation of the starting material, resulting in low yields and complex impurity profiles.[1][2]

To circumvent these issues, a proven three-step strategy is employed:

  • Protection: The amine group of the starting material, 3-Fluoro-4-methoxyaniline[3][4], is temporarily converted into an acetamide. This transformation has two primary benefits: it protects the amine from oxidation and it modulates the electronic properties of the substituent, making it a less activating but still powerful ortho-, para- director for the subsequent nitration step.[5]

  • Regioselective Nitration: The resulting N-(3-Fluoro-4-methoxyphenyl)acetamide is subjected to electrophilic nitration. The regiochemical outcome is dictated by the concerted directing effects of the substituents on the aromatic ring.

  • Deprotection: The acetyl protecting group is selectively removed via hydrolysis to reveal the amine functionality of the final product.[6]

This sequence ensures a cleaner reaction profile, higher yields, and greater control over the formation of the desired isomer, which are paramount considerations for scaling up to pharmaceutical production quantities.

Mechanistic Insight: Achieving Regioselectivity

The success of this synthesis hinges on controlling the position of the incoming nitro group. The directing effects of the three substituents on the N-(3-Fluoro-4-methoxyphenyl)acetamide intermediate are as follows:

  • -NHCOCH₃ (Acetamido group): A strong activating group that directs electrophiles to the ortho and para positions.

  • -OCH₃ (Methoxy group): A strong activating group, also directing ortho and para.

  • -F (Fluoro group): A deactivating group (via induction) but is also an ortho-, para- director (via resonance).

The position targeted for nitration is C2. Let's analyze the directing influences:

  • The C2 position is ortho to the powerful acetamido directing group.

  • The C6 position, also ortho to the acetamido group, is sterically hindered by the adjacent methoxy group.

  • The C5 position is ortho to the methoxy group.

The combined electronic activation from both the acetamido and methoxy groups, with the primary directionality afforded by the acetamido group, strongly favors electrophilic attack at the C2 position. This makes the formation of N-(5-Fluoro-4-methoxy-2-nitrophenyl)acetamide the expected and major product.

Process Workflow and Chemical Pathway

The overall process can be visualized as a linear progression from starting material to final product, with critical in-process controls at each stage to ensure quality and consistency.

G cluster_0 Overall Synthesis Workflow A Start: 3-Fluoro-4-methoxyaniline B Step 1: Acetylation (Protection) A->B C Intermediate: N-(3-Fluoro-4-methoxyphenyl)acetamide B->C D Step 2: Nitration (Key Transformation) C->D E Intermediate: N-(5-Fluoro-4-methoxy-2-nitrophenyl)acetamide D->E F Step 3: Hydrolysis (Deprotection) E->F G Final Product: This compound F->G H Purification & Isolation G->H

Diagram 1: High-level workflow for the synthesis of this compound.

The chemical transformations involved in this three-step synthesis are outlined below.

G start 3-Fluoro-4-methoxyaniline intermediate1 N-(3-Fluoro-4-methoxyphenyl)acetamide start->intermediate1 Acetic Anhydride, Acetic Acid intermediate2 N-(5-Fluoro-4-methoxy-2-nitrophenyl)acetamide intermediate1->intermediate2 HNO₃ / H₂SO₄, < 5 °C product This compound intermediate2->product aq. HCl, Reflux

Diagram 2: Chemical reaction pathway for the synthesis of this compound.

Detailed Scale-Up Protocol (1.0 kg Scale)

This protocol is designed for execution in a pilot plant setting with appropriate engineering controls. All operations should be conducted in a well-ventilated area, and personnel must be equipped with appropriate Personal Protective Equipment (PPE).

Materials and Equipment
MaterialGradeSupplier ExampleNotes
3-Fluoro-4-methoxyaniline>98%ChemSupplyStarting Material[7]
Acetic AnhydrideReagentSigma-AldrichAcylating Agent
Glacial Acetic AcidACSFisher ScientificSolvent
Sulfuric Acid (98%)ACSVWRCatalyst/Solvent
Fuming Nitric Acid (>90%)ACSVWRNitrating Agent
Hydrochloric Acid (37%)ACSJ.T.BakerDeprotection Reagent
MethanolACSEMD MilliporeSolvent
Sodium BicarbonateUSPChurch & DwightNeutralizing Agent
Deionized WaterUSP-Process Water
Equipment
20L Glass-Lined Reactor-PfaudlerWith overhead stirrer, temperature probe, and addition funnel
Heating/Cooling Mantle-Glas-ColFor temperature control
Buchner Funnel & Filter Flask-CorningFor solid isolation
Vacuum Drying Oven-SheldonFor product drying
Step 1: Acetylation of 3-Fluoro-4-methoxyaniline
  • Reactor Setup: Charge the 20L reactor with 3-Fluoro-4-methoxyaniline (1.00 kg, 7.08 mol) and glacial acetic acid (4.0 L).

  • Initiate Agitation: Begin stirring at a moderate speed (e.g., 150 RPM) to ensure homogeneity.

  • Controlled Addition: Slowly add acetic anhydride (0.80 kg, 7.80 mol, 1.1 eq) to the reactor over 30-45 minutes. An exotherm will be observed; maintain the internal temperature below 40°C using the cooling mantle if necessary.

  • Reaction: Once the addition is complete, heat the reaction mixture to 80-90°C and maintain for 2-3 hours. A similar procedure is documented for related anilines.[6]

  • In-Process Control (IPC): Monitor the reaction progress by TLC or HPLC until the starting material is consumed (<1%).

  • Precipitation: Cool the reactor to 10-15°C. Slowly add deionized water (8.0 L) while stirring. The product, N-(3-Fluoro-4-methoxyphenyl)acetamide, will precipitate as a solid.

  • Isolation: Filter the solid product using the Buchner funnel, wash the cake with cold deionized water (2 x 2.0 L), and pull dry under vacuum for 1 hour.

  • Drying: Dry the intermediate in a vacuum oven at 60-70°C until constant weight is achieved.

    • Expected Yield: 1.20 - 1.27 kg (92-97%)

Step 2: Nitration of N-(3-Fluoro-4-methoxyphenyl)acetamide

CAUTION: This step is highly exothermic and generates toxic fumes. It must be performed with extreme care, utilizing robust temperature control and in an area with proper ventilation and emergency quenching capabilities.

  • Reactor Setup: Charge the clean, dry 20L reactor with concentrated sulfuric acid (98%, 5.0 L). Cool the acid to -5°C to 0°C.

  • Substrate Addition: Slowly add the dried N-(3-Fluoro-4-methoxyphenyl)acetamide (1.20 kg, 6.55 mol) in portions, ensuring the internal temperature does not exceed 5°C.

  • Prepare Nitrating Mixture: In a separate vessel, slowly add fuming nitric acid (0.45 L, 7.21 mol, 1.1 eq) to concentrated sulfuric acid (1.0 L) while cooling to maintain a temperature below 10°C.

  • Controlled Nitration: Add the prepared nitrating mixture dropwise to the reactor over 2-3 hours. CRITICAL: Maintain the internal reaction temperature at all times between 0°C and 5°C. A runaway reaction can occur at higher temperatures.[8][9]

  • Reaction: After the addition is complete, continue to stir the mixture at 0-5°C for an additional 1-2 hours.

  • IPC: Carefully take a sample, quench it in ice water, and extract with ethyl acetate. Analyze by HPLC to confirm the completion of the reaction.

  • Quenching: In a separate, larger vessel (e.g., 50L vessel), prepare a mixture of crushed ice and water (20 kg). With vigorous stirring, slowly transfer the reaction mixture into the ice/water slurry. This process is also exothermic and must be done slowly to maintain the quench pot temperature below 20°C. The nitrated product will precipitate.

  • Isolation: Filter the yellow solid, wash thoroughly with cold deionized water until the washings are neutral (pH 6-7), and pull dry under vacuum.

    • Expected Yield: 1.25 - 1.37 kg (83-91%) of crude N-(5-Fluoro-4-methoxy-2-nitrophenyl)acetamide.

Step 3: Hydrolysis of N-(5-Fluoro-4-methoxy-2-nitrophenyl)acetamide
  • Reactor Setup: Charge the 20L reactor with the crude nitrated intermediate (1.25 kg, 5.48 mol), methanol (5.0 L), and deionized water (2.5 L).

  • Acid Addition: Slowly add concentrated hydrochloric acid (37%, 2.5 L) to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 75-85°C) and maintain for 4-6 hours.[6]

  • IPC: Monitor the reaction by HPLC until the starting material is fully consumed.

  • Work-up: Cool the reactor to room temperature, then further cool to 10°C.

  • Neutralization & Precipitation: Slowly add a saturated solution of sodium bicarbonate to the reactor until the pH of the mixture reaches 7-8. The final product will precipitate.

  • Isolation: Filter the solid product, wash the cake with plenty of cold deionized water (3 x 3.0 L), and pull dry under vacuum.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or isopropanol) to achieve pharmaceutical-grade purity (>99.5%).

  • Drying: Dry the purified, yellow crystalline solid in a vacuum oven at 50-60°C.

    • Expected Yield: 0.86 - 0.96 kg (84-93% for the hydrolysis step).

Summary of Process Parameters and Controls

StepKey ParametersIPC MethodExpected YieldPurity Target
1. Acetylation Temp: <40°C (add), 80-90°C (react)HPLC, TLC92-97%>98%
2. Nitration Temp: 0-5°C (CRITICAL)HPLC83-91%>95% (crude)
3. Hydrolysis Temp: Reflux (75-85°C)HPLC84-93%>99.5% (post-recrystallization)

Safety and Hazard Management

The scale-up of this process requires a rigorous approach to safety, particularly for the nitration step.

  • Chemical Hazards:

    • Concentrated Acids (H₂SO₄, HNO₃): Extremely corrosive. Handle with acid-resistant gloves, face shield, and protective apron.

    • Acetic Anhydride: Corrosive and lachrymatory.

    • Nitroanilines: Nitroaromatic compounds are toxic and should be handled with care to avoid inhalation and skin contact.[10]

  • Process Hazards:

    • Nitration Exotherm: The nitration reaction is highly exothermic and can lead to a thermal runaway if not properly controlled.[8] A failure in cooling or an excessive addition rate can cause a rapid increase in temperature and pressure, leading to reactor failure.

    • NOx Gas Evolution: Nitration reactions can release toxic nitrogen oxide gases. The reactor must be vented to a scrubber system.

  • Engineering Controls for Scale-Up:

    • Reactor Material: Use glass-lined or Hastelloy reactors to withstand the corrosive conditions.

    • Calorimetry: Before scaling up beyond the lab, perform reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) to fully understand the thermal profile and calculate the cooling capacity required.

    • Continuous Flow Nitration: For industrial-scale production, transitioning the nitration step to a continuous flow reactor is strongly recommended.[8][11] Flow reactors offer superior heat and mass transfer, minimizing reaction volume at any given time and drastically reducing the risk of thermal runaway.

  • Personal Protective Equipment (PPE): Standard PPE includes safety glasses with side shields, a face shield, flame-retardant lab coat, and chemically resistant gloves.

References

The Strategic Application of 5-Fluoro-4-methoxy-2-nitroaniline in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold and the Pivotal Role of a Key Building Block

In the landscape of targeted cancer therapy, small molecule kinase inhibitors have revolutionized treatment paradigms. A significant portion of these therapeutics is built upon the quinazoline core, a privileged heterocyclic scaffold renowned for its ability to mimic the adenine ring of ATP and effectively compete for the kinase active site.[1][2] The successful and efficient synthesis of these complex molecules hinges on the selection of well-defined and strategically functionalized starting materials. 5-Fluoro-4-methoxy-2-nitroaniline emerges as a critical building block in this context, particularly for a new generation of potent and selective kinase inhibitors. Its unique substitution pattern—a fluorine atom to enhance metabolic stability and binding affinity, a methoxy group to modulate electronic properties, and a nitro group that serves as a precursor to a key amine—makes it an invaluable intermediate in the synthesis of leading oncology drugs, including third-generation EGFR inhibitors like Osimertinib.[3]

This technical guide provides an in-depth exploration of the applications of this compound in the synthesis of kinase inhibitors. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and present a clear rationale for the experimental choices, empowering researchers and drug development professionals to leverage this versatile intermediate in their discovery programs.

Core Application: Construction of the 4-Anilinoquinazoline Pharmacophore

The primary application of this compound in kinase inhibitor synthesis is its role as a precursor to the substituted aniline moiety that will ultimately form the C4-anilino portion of the quinazoline core. This is a hallmark of numerous EGFR and VEGFR inhibitors.[4] The general synthetic strategy involves the initial construction of a functionalized quinazoline ring system, which is then coupled with an aniline derivative derived from this compound.

The rationale for this convergent approach is rooted in efficiency and modularity. It allows for the late-stage introduction of the aniline component, enabling the rapid synthesis of a diverse library of analogues for structure-activity relationship (SAR) studies. Each functional group on the this compound-derived ring plays a crucial role:

  • The Amino Group: This is the reactive handle for coupling with the quinazoline core, typically after the quinazoline has been activated at the C4 position (e.g., as a 4-chloroquinazoline).

  • The Methoxy Group: This electron-donating group can influence the pKa of the aniline nitrogen and participate in key hydrogen bond interactions within the kinase active site.

  • The Fluoro Group: Often incorporated to improve physicochemical properties, such as metabolic stability and membrane permeability. Fluorine can also engage in favorable orthogonal multipolar interactions with the target protein.

  • The Nitro Group (as a precursor): In many syntheses, the nitro group is reduced to an amine at a strategic point. This newly formed amine can then be further functionalized, for instance, by acylation to introduce moieties that target specific amino acid residues in the kinase active site, as seen in covalent inhibitors.

Below is a generalized workflow illustrating the synthesis of a 4-anilinoquinazoline-based kinase inhibitor.

G cluster_0 Quinazoline Core Synthesis cluster_1 Aniline Moiety Preparation A Anthranilic Acid Derivative B Quinazolinone Formation A->B Cyclization (e.g., with formamide) C 4-Chloroquinazoline Intermediate B->C Chlorination (e.g., SOCl2, POCl3) G Final Kinase Inhibitor C->G Nucleophilic Aromatic Substitution (SNAr) D 5-Fluoro-4-methoxy- 2-nitroaniline E Reduction of Nitro Group D->E (e.g., Fe/NH4Cl, H2/Pd-C) F N-Arylacrylamide Formation (Optional) E->F Acylation with acryloyl chloride F->G

Caption: Generalized workflow for 4-anilinoquinazoline synthesis.

Protocol 1: Synthesis of a Representative 4-Anilinoquinazoline EGFR Inhibitor

This protocol outlines a representative synthesis of a 4-anilinoquinazoline derivative, a common scaffold for EGFR inhibitors. The procedure is a multi-step process that begins with the formation of the quinazoline core, followed by its coupling with the aniline moiety derived from this compound.

Part A: Synthesis of the 6-Nitroquinazolin-4(3H)-one Intermediate

The synthesis of the quinazoline core often starts from a substituted anthranilic acid. This example uses 2-amino-5-nitrobenzoic acid to introduce a handle for further functionalization.

Rationale: The reaction of an anthranilic acid with formamide is a classic and robust method for constructing the quinazolinone ring system. Heating the mixture drives the cyclization and dehydration to form the stable heterocyclic core.[5]

Materials:

  • 2-Amino-5-nitrobenzoic acid

  • Formamide

  • Isopropanol (for washing)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Buchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, combine 2-amino-5-nitrobenzoic acid (5.0 g, 27.4 mmol) and formamide (40 mL).

  • Heat the mixture to 150°C with stirring and maintain this temperature for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature. A precipitate will form.

  • Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with isopropanol (3 x 20 mL) to remove residual formamide.

  • Dry the product under vacuum to yield 6-nitroquinazolin-4(3H)-one as a solid.[5]

Parameter Value
Expected Yield~75-85%
AppearanceOff-white to pale yellow solid
Purity (by HPLC)>95%
Part B: Chlorination of the Quinazolinone Core

To enable coupling with the aniline, the 4-oxo group of the quinazolinone is converted to a more reactive chloro group.

Rationale: Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. The addition of a catalytic amount of dimethylformamide (DMF) facilitates the reaction by forming the Vilsmeier reagent in situ, which is a more potent chlorinating agent.

Materials:

  • 6-Nitroquinazolin-4(3H)-one

  • Thionyl chloride (SOCl₂)

  • Dimethylformamide (DMF)

  • Toluene (or another high-boiling inert solvent)

  • Rotary evaporator

Procedure:

  • Suspend 6-nitroquinazolin-4(3H)-one (4.0 g, 20.9 mmol) in toluene (50 mL) in a round-bottom flask equipped with a reflux condenser.

  • Add thionyl chloride (15 mL, 209 mmol) to the suspension.

  • Add a catalytic amount of DMF (5 drops).

  • Heat the mixture to reflux (approximately 110°C) and maintain for 4 hours, at which point the solution should become clear.

  • Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

  • The resulting solid, 4-chloro-6-nitroquinazoline, is typically used in the next step without further purification.

Part C: Preparation of the Aniline Moiety and Final Coupling

This part involves the reduction of the nitro group of this compound and subsequent coupling with the 4-chloro-6-nitroquinazoline.

Rationale: The reduction of the aromatic nitro group is a standard transformation, readily achieved with reagents like iron powder in the presence of an acid or ammonium chloride, or through catalytic hydrogenation. The subsequent reaction is a nucleophilic aromatic substitution (SNAr), where the amino group of the aniline displaces the chloride at the C4 position of the quinazoline ring. This reaction is the cornerstone of building the 4-anilinoquinazoline scaffold.[6]

Materials:

  • This compound

  • Iron powder

  • Ammonium chloride

  • Ethanol

  • Water

  • 4-Chloro-6-nitroquinazoline

  • Isopropanol

Procedure:

  • Reduction of this compound:

    • In a round-bottom flask, suspend this compound (4.2 g, 22.6 mmol) in a mixture of ethanol (60 mL) and water (15 mL).

    • Add iron powder (6.3 g, 113 mmol) and ammonium chloride (1.2 g, 22.6 mmol).

    • Heat the mixture to reflux for 3 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude 4-fluoro-5-methoxy-benzene-1,2-diamine, which can be used directly in the next step.

  • Coupling Reaction:

    • Dissolve the crude 4-fluoro-5-methoxy-benzene-1,2-diamine and 4-chloro-6-nitroquinazoline (from Part B, ~20.9 mmol) in isopropanol (80 mL).

    • Heat the mixture to reflux for 4 hours.

    • Cool the reaction mixture to room temperature. A precipitate will form.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold isopropanol and dry under vacuum to yield the final 4-anilinoquinazoline product.

Inhibitor Target Kinase IC₅₀ (nM)
Representative ProductEGFRVaries based on final structure
GefitinibEGFR2-100
LapatinibEGFR/HER29.8 / 13.4
OsimertinibEGFR (T790M)<10

IC₅₀ values are representative and can vary based on assay conditions.

Target Signaling Pathway: EGFR and Downstream Cascades

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a central role in regulating cell growth, proliferation, and survival.[7] Dysregulation of the EGFR signaling pathway, through overexpression or activating mutations, is a key driver in the development and progression of many cancers, including non-small cell lung cancer and breast cancer.

G cluster_pathway Signaling Cascade EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation Inhibitor 4-Anilinoquinazoline Inhibitor Inhibitor->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Cell Proliferation, Survival, Angiogenesis ERK->Cell AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Cell

Caption: Inhibition of the EGFR signaling pathway.

4-Anilinoquinazoline inhibitors synthesized from precursors like this compound act as ATP-competitive inhibitors of the EGFR tyrosine kinase domain. By blocking the phosphorylation and activation of EGFR, these inhibitors effectively shut down downstream signaling through critical pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR cascades. This leads to the inhibition of cancer cell proliferation and the induction of apoptosis.

Conclusion and Future Perspectives

This compound is a strategically vital intermediate for the synthesis of advanced kinase inhibitors, particularly those targeting the EGFR family. Its well-defined functionality allows for the efficient and modular construction of the 4-anilinoquinazoline pharmacophore, a cornerstone of modern targeted therapies. The protocols and rationale presented herein provide a robust framework for researchers to utilize this key building block in the development of novel and more effective treatments for cancer and other diseases driven by aberrant kinase activity. As the quest for inhibitors with improved selectivity and resistance profiles continues, the versatile chemistry enabled by starting materials like this compound will undoubtedly remain at the forefront of medicinal chemistry innovation.

References

Application Notes and Protocols for 5-Fluoro-4-methoxy-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Understanding 5-Fluoro-4-methoxy-2-nitroaniline

This compound is an aromatic organic compound characterized by the presence of fluoro, methoxy, amino, and nitro functional groups attached to a benzene ring.[1] Its molecular formula is C7H7FN2O3, and it has a molecular weight of 186.14 g/mol .[1][2] This compound typically appears as a light yellow to brown crystalline powder.[3] While sparingly soluble in water, it demonstrates good solubility in various organic solvents, including ethanol and acetone.[1] The presence of both electron-donating (amino, methoxy) and electron-withdrawing (fluoro, nitro) groups makes it a versatile intermediate in organic synthesis.[1] Specifically, related isomers are key starting materials in the synthesis of targeted cancer therapies, such as Osimertinib, an epidermal growth factor receptor (EGFR) inhibitor.[4]

Given its utility in medicinal chemistry and drug development, a thorough understanding of its proper handling and storage is paramount to ensure laboratory safety and maintain the integrity of the compound for experimental use.[1][5] This guide provides a detailed overview of the essential procedures for safely managing this compound in a research environment.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of a compound is foundational to its safe handling and effective application.

PropertyValueSource
Molecular FormulaC7H7FN2O3[1][2]
Molecular Weight186.14 g/mol [1][2]
AppearanceLight yellow to brown crystalline powder[3]
Melting Point130 °C[3]
Boiling Point354.8 ± 37.0 °C (Predicted)[3]
Density1.412 ± 0.06 g/cm3 (Predicted)[3][6]
SolubilitySparingly soluble in water (0.52 g/L at 25 °C, Calculated). Soluble in organic solvents like ethanol and acetone.[1][6][7]
Storage Temperature2–8 °C, under inert gas (Nitrogen or Argon)[3]

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. Adherence to the following safety protocols is mandatory to mitigate risks.

GHS Hazard Statements:

  • H302: Harmful if swallowed.[2][7]

  • H315: Causes skin irritation.[2][7]

  • H319: Causes serious eye irritation.[2][7]

  • H335: May cause respiratory irritation.[2][7]

  • H341: Suspected of causing genetic defects.[8]

Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against accidental exposure.

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[6][7]

  • Skin Protection: An impervious lab coat, worn fully buttoned, is required. Handle the compound with chemically resistant gloves (e.g., nitrile) that have been inspected for integrity before use.[6][7] Contaminated gloves should be disposed of immediately, followed by thorough hand washing.

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[6] If exposure limits are exceeded, a full-face respirator may be necessary.[6][7]

Safe Handling and Storage Protocols

The following protocols are designed to ensure the safe handling and storage of this compound, preserving its quality while protecting laboratory personnel.

Protocol 1: Receiving and Storing the Compound
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Inert Atmosphere Storage: Store the container in a cool, dry, and well-ventilated area, away from heat, ignition sources, and incompatible materials such as strong oxidizing agents and acids.[1][9] The recommended storage temperature is between 2-8°C under an inert atmosphere of nitrogen or argon.[3]

  • Labeling: Ensure the container is clearly labeled with the compound name, CAS number (1075705-01-9), and appropriate hazard pictograms.

  • Access Control: Store in a locked cabinet or a designated area with restricted access.[6][7]

Protocol 2: Weighing and Preparing Solutions

Causality: The primary risks during this procedure are the generation of airborne particles (inhalation hazard) and contamination of surfaces. Therefore, all steps are performed within a primary engineering control (fume hood).

  • Preparation: Before handling the compound, ensure the chemical fume hood is functioning correctly and the work area is decontaminated. Assemble all necessary equipment (spatula, weighing paper/boat, glassware, solvent).

  • Weighing:

    • Tare the balance with the weighing vessel inside the fume hood.

    • Carefully transfer the desired amount of this compound from the stock container to the weighing vessel using a clean spatula. Avoid creating dust.

    • Promptly and securely close the stock container.

  • Dissolution:

    • Place the weighing vessel containing the compound into the desired flask or beaker.

    • Add the chosen solvent to the vessel, rinsing the weighing paper/boat to ensure a quantitative transfer.

    • If necessary, use a magnetic stirrer to aid dissolution. Gentle heating may be applied if the compound's stability in the chosen solvent at elevated temperatures is known.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Cleanup and Disposal prep_node 1. Don PPE (Gloves, Goggles, Lab Coat) weigh_node 2. Weigh Compound prep_node->weigh_node Enter Fume Hood dissolve_node 3. Prepare Solution weigh_node->dissolve_node reaction_node 4. Add to Reaction dissolve_node->reaction_node decontaminate_node 5. Decontaminate Glassware & Surfaces reaction_node->decontaminate_node Post-Experiment waste_node 6. Dispose of Waste Properly decontaminate_node->waste_node remove_ppe_node 7. Remove PPE & Wash Hands waste_node->remove_ppe_node

Caption: Standard workflow for handling this compound.

Emergency Procedures

A rapid and informed response to an emergency situation is critical.

Protocol 3: Spill Response
  • Evacuation and Notification: Evacuate non-essential personnel from the immediate area. Notify the laboratory supervisor and EH&S department.

  • Control and Containment: If safe to do so, prevent further spillage. For a solid spill, avoid creating dust.

  • Cleanup:

    • Wear appropriate PPE, including respiratory protection.

    • Gently cover the spill with an absorbent material (e.g., vermiculite or sand).

    • Carefully sweep the material into a labeled, sealable container for hazardous waste disposal.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Waste Disposal: Dispose of all contaminated materials as hazardous waste in accordance with institutional and local regulations.[6][7]

Protocol 4: First Aid Measures
  • Inhalation: Move the individual to fresh air.[6][7] If breathing is difficult, administer oxygen. Seek immediate medical attention.[6][7]

  • Skin Contact: Immediately remove contaminated clothing.[6] Wash the affected area with plenty of soap and water for at least 15 minutes.[6] Seek medical attention if irritation persists.[7]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[6] Rinse the mouth with water.[6][7] Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.[7]

Emergency Response Decision Tree

start_node Exposure Event inhalation_node Inhalation? start_node->inhalation_node skin_contact_node Skin Contact? inhalation_node->skin_contact_node No action_fresh_air Move to Fresh Air inhalation_node->action_fresh_air Yes eye_contact_node Eye Contact? skin_contact_node->eye_contact_node No action_wash_skin Wash with Soap & Water skin_contact_node->action_wash_skin Yes ingestion_node Ingestion? eye_contact_node->ingestion_node No action_flush_eyes Flush Eyes with Water eye_contact_node->action_flush_eyes Yes action_rinse_mouth Rinse Mouth, Do NOT Induce Vomiting ingestion_node->action_rinse_mouth Yes action_seek_medical Seek Immediate Medical Attention action_fresh_air->action_seek_medical action_wash_skin->action_seek_medical action_flush_eyes->action_seek_medical action_rinse_mouth->action_seek_medical

Caption: Decision tree for first aid response to exposure.

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[7] Containers should be sealed, clearly labeled, and stored in a designated satellite accumulation area before being collected by trained hazardous waste personnel.

Conclusion

This compound is a valuable research chemical with significant potential in drug discovery. Its hazardous nature necessitates a disciplined and informed approach to its handling and storage. By adhering to the protocols outlined in this guide, researchers can mitigate the risks of exposure, ensure a safe laboratory environment, and maintain the integrity of this important synthetic intermediate.

References

Safety Precautions and Handling Protocols for 5-Fluoro-4-methoxy-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Critical Intermediate in Modern Drug Discovery

5-Fluoro-4-methoxy-2-nitroaniline is a substituted aromatic amine that has garnered significant interest in the pharmaceutical industry. Its unique structural features, including a fluorine atom, a methoxy group, and a nitro group on an aniline backbone, make it a versatile building block in organic synthesis.[1] Notably, it serves as a key intermediate in the synthesis of several targeted cancer therapies, including the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, Osimertinib.[2][3] The precise arrangement of its functional groups allows for controlled chemical modifications, essential for constructing complex and potent active pharmaceutical ingredients.[1][4]

This document provides a comprehensive guide to the safe handling, application, and disposal of this compound in a laboratory setting. As a member of the nitroaniline class of compounds, it presents specific health and safety challenges that necessitate rigorous adherence to established protocols.[5] This guide is designed to empower researchers with the knowledge to mitigate risks and harness the synthetic potential of this important chemical intermediate.

Chapter 1: Hazard Identification and Risk Assessment

A thorough understanding of the inherent hazards of this compound is the cornerstone of its safe use. This compound is classified as hazardous, and its handling requires a comprehensive risk assessment before any experimental work commences.

GHS Hazard Classification

Globally Harmonized System (GHS) classifications from multiple suppliers consistently highlight the following hazards:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Specific target organ toxicity (single exposure)3H335: May cause respiratory irritation
Germ cell mutagenicity2H341: Suspected of causing genetic defects[6]

Data compiled from multiple safety data sheets.[6][7][8]

The "suspected of causing genetic defects" classification is of particular concern and underscores the need for stringent containment measures to prevent exposure.[6]

Toxicological Profile: Understanding the Risks

Routes of Exposure:

  • Inhalation: Dust or aerosols of the compound can be inhaled, leading to respiratory tract irritation.[7]

  • Skin Contact: The compound can be absorbed through the skin, causing irritation and potentially contributing to systemic toxicity.

  • Eye Contact: Direct contact can cause serious eye irritation.[7]

  • Ingestion: Accidental ingestion is harmful and can lead to systemic poisoning.[7]

Physical and Chemical Properties
PropertyValue
Molecular Formula C₇H₇FN₂O₃
Molecular Weight 186.14 g/mol
Appearance Light yellow to brownish-yellow solid (powder to crystal)[3]
Melting Point 130 °C
Boiling Point 354.8±37.0 °C (Predicted)
Density 1.412±0.06 g/cm³ (Predicted)

Data sourced from various chemical suppliers.

Chapter 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining robust engineering controls with appropriate personal protective equipment, is essential for minimizing exposure to this compound.

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and reactions, must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.

  • Ventilation: The laboratory should be well-ventilated with a sufficient number of air changes per hour.

  • Designated Work Area: A specific area of the lab should be designated for working with this compound. This area should be clearly marked and equipped with all necessary safety equipment.

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.

Personal Protective Equipment (PPE): Essential for All Operations

The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Wear chemical safety goggles with side shields or a face shield.[8]

  • Hand Protection: Wear nitrile gloves. Given the potential for skin absorption and the "skin irritation" classification, double-gloving is recommended. Gloves must be inspected before use and changed immediately if contaminated.

  • Body Protection: A lab coat should be worn at all times. For larger quantities or in case of a potential splash, a chemically resistant apron is advisable.

  • Respiratory Protection: For situations where dust generation is unavoidable and engineering controls may not be sufficient, a NIOSH-approved respirator with a particulate filter may be necessary. The selection of the appropriate respirator should be based on a formal risk assessment.

PPE_Workflow Start Handling 5-Fluoro-4-methoxy- 2-nitroaniline FumeHood Work in a certified Chemical Fume Hood Start->FumeHood Gloves Wear Nitrile Gloves (Double-gloving recommended) Start->Gloves Goggles Wear Chemical Safety Goggles Start->Goggles LabCoat Wear a Lab Coat Start->LabCoat Respirator Consider a Respirator (based on risk assessment) Start->Respirator End Proceed with Experiment FumeHood->End Primary Engineering Control Gloves->End Essential PPE Goggles->End Essential PPE LabCoat->End Essential PPE Respirator->End As needed

Caption: Mandatory safety controls for handling this compound.

Chapter 3: Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical to prevent accidental exposure and maintain the integrity of the compound.

Handling Procedures
  • Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[7]

  • Weighing: Weigh the compound in a fume hood or a ventilated balance enclosure.

  • Transfers: Use a spatula or other appropriate tools for transferring the solid. Avoid pouring the powder.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[8]

Storage Requirements
  • Container: Store in a tightly sealed, properly labeled container.

  • Location: Keep in a cool, dry, and well-ventilated area.[7] Store in a locked cabinet if possible.

  • Incompatible Materials: Store away from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[9]

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) at 2-8 °C.

Chapter 4: Emergency Procedures

Preparedness for emergencies is a critical component of laboratory safety.

Spills and Leaks
  • Evacuation: Evacuate non-essential personnel from the spill area.

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

  • Decontamination: Clean the spill area with an appropriate solvent (e.g., soap and water), followed by a final rinse with water.

  • Large Spills: For large spills, contact the institution's environmental health and safety department immediately.

First Aid Measures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[9]

Chapter 5: Application Notes and Experimental Protocols

This compound is a valuable intermediate in multi-step organic syntheses. Below are representative protocols for its preparation and subsequent use. These protocols are for informational purposes and should be adapted and optimized by the researcher based on their specific experimental setup and safety assessment.

Protocol 1: Synthesis of this compound

This protocol is based on the nitration of 4-fluoro-2-methoxyaniline.

Materials:

  • 4-fluoro-2-methoxyaniline

  • Concentrated sulfuric acid

  • Concentrated nitric acid

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Saturated brine solution

  • Anhydrous sodium sulfate

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve 4-fluoro-2-methoxyaniline (1 equivalent) in dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add concentrated sulfuric acid (approximately 0.5 mL per mmol of aniline) dropwise while maintaining the temperature below 5 °C.

  • To this cooled and stirred solution, add concentrated nitric acid (1.5 equivalents) dropwise, ensuring the temperature remains below 5 °C.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for 3 hours.

  • Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until the pH of the aqueous layer is approximately 8.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer with saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The product can be further purified by recrystallization or column chromatography.

Synthesis_Workflow Start 4-fluoro-2-methoxyaniline in Dichloromethane Step1 Cool to 0°C Start->Step1 Step2 Add conc. H₂SO₄ Step1->Step2 Step3 Add conc. HNO₃ (keep temp < 5°C) Step2->Step3 Step4 Stir for 3 hours at 0°C Step3->Step4 Step5 Quench with NaHCO₃ solution Step4->Step5 Step6 Workup: - Separate layers - Wash with brine - Dry over Na₂SO₄ Step5->Step6 End 5-Fluoro-4-methoxy- 2-nitroaniline (Product) Step6->End

Caption: Workflow for the synthesis of this compound.

Protocol 2: Use in a Subsequent Reaction (Example: Boc Protection)

This protocol demonstrates a common subsequent reaction involving the protection of the amine group.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • 4-Dimethylaminopyridine (DMAP)

  • Tetrahydrofuran (THF)

  • Water

  • Dichloromethane

  • Saturated brine solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent), triethylamine (1.2 equivalents), and a catalytic amount of DMAP in THF at room temperature.[11]

  • To this solution, add a solution of Boc₂O (1.1 equivalents) in THF dropwise.[11]

  • Stir the reaction mixture at room temperature for 24 hours.[11]

  • After the reaction is complete (monitor by TLC), pour the mixture into water.

  • Extract the aqueous layer with dichloromethane (3 times).[11]

  • Combine the organic layers and wash with water and then with saturated brine solution.[11]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected product.[11]

Chapter 6: Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste, including contaminated consumables (e.g., gloves, paper towels), in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste, including reaction residues and solvent washes, in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Disposal: All hazardous waste must be disposed of through the institution's environmental health and safety department in accordance with local, state, and federal regulations.

References

Troubleshooting & Optimization

troubleshooting common side reactions in 5-Fluoro-4-methoxy-2-nitroaniline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Fluoro-4-methoxy-2-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting advice in a question-and-answer format, detailed experimental protocols, and a mechanistic exploration of the reaction to ensure a successful and reproducible outcome.

Understanding the Synthesis: Regioselectivity and the Importance of a Protecting Group Strategy

The synthesis of this compound is a classic example of electrophilic aromatic substitution, specifically nitration. The starting material, 4-fluoro-2-methoxyaniline, possesses three substituents on the benzene ring, each influencing the position of the incoming nitro group (-NO₂). A direct nitration approach is often fraught with difficulties, leading to a mixture of undesired side products and low yields.[1]

The primary challenges in the direct nitration of anilines are:

  • Oxidation: The amino group (-NH₂) is highly susceptible to oxidation by nitric acid, leading to the formation of tarry, insoluble materials.

  • Loss of Regiocontrol: In a strongly acidic medium, the amino group is protonated to form the anilinium ion (-NH₃⁺). This ion is a meta-director, which competes with the ortho, para-directing effects of the methoxy and fluoro groups, leading to the formation of undesired isomers.

To circumvent these issues, a protection-nitration-deprotection strategy is highly recommended. The amino group is first protected as an acetamide (-NHCOCH₃). This acetamido group is still an ortho, para-director but is less activating than the amino group, which mitigates oxidation and improves regioselectivity. Following nitration, the acetyl group is readily removed by hydrolysis to yield the target molecule.[2]

The directing effects of the substituents on the N-acetyl-4-fluoro-2-methoxyaniline intermediate are summarized in the table below:

SubstituentPositionElectronic EffectDirecting Effect
-NHCOCH₃1Activating (+M > -I)Ortho, Para
-OCH₃2Activating (+M > -I)Ortho, Para
-F4Deactivating (-I > +M)Ortho, Para

The desired product, this compound, results from nitration at the C5 position. This position is ortho to the acetamido group and meta to the methoxy group. The regiochemical outcome is a delicate balance of these directing effects.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound.

Q1: My reaction mixture turned dark brown or black upon adding the nitrating agent. What is happening and how can I prevent it?

A: A dark coloration is a strong indication of oxidation of the aniline functional group. This is a common side reaction when a free amino group is exposed to strong oxidizing agents like nitric acid. The direct nitration of 4-fluoro-2-methoxyaniline is particularly prone to this issue, often resulting in low yields and the formation of tarry byproducts.

Solution: The most effective way to prevent oxidation is to protect the amino group as an acetamide before nitration. The acetamido group is less electron-donating and therefore less susceptible to oxidation under nitrating conditions. The recommended synthetic route is:

  • Acetylation: React 4-fluoro-2-methoxyaniline with acetic anhydride to form N-(4-fluoro-2-methoxyphenyl)acetamide.

  • Nitration: Nitrate the protected intermediate.

  • Hydrolysis: Remove the acetyl group to yield the final product.

This multi-step approach provides a much cleaner reaction and higher yield of the desired product.[2]

Q2: My TLC analysis shows multiple spots, even after following the protected route. What are these impurities?

A: Even with the protection strategy, the formation of regioisomeric impurities is possible due to the complex interplay of the directing groups. In the nitration of N-(4-fluoro-2-methoxyphenyl)acetamide, the incoming nitro group can add to different positions on the aromatic ring.

The most likely impurities are other nitro isomers. Research has shown that in addition to the desired 5-nitro product, a 3-nitro isomer can also be formed.[1] A 6-nitro isomer is also theoretically possible but is often not observed due to steric hindrance.[1]

DOT Diagram: Main Reaction vs. Side Reaction Pathways

G cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway Start N-(4-fluoro-2-methoxyphenyl)acetamide Nitration_Main Nitration (HNO₃/H₂SO₄) Start->Nitration_Main Nitration_Side Nitration (HNO₃/H₂SO₄) Start->Nitration_Side Product_Protected N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide (Desired Product) Nitration_Main->Product_Protected Impurity N-(4-fluoro-2-methoxy-3-nitrophenyl)acetamide (Isomeric Impurity) Nitration_Side->Impurity

Caption: Desired nitration at C5 vs. potential side reaction at C3.

Solution:

  • Optimize Reaction Conditions: Lowering the reaction temperature during nitration can sometimes improve regioselectivity.

  • Purification: These isomers often have slightly different polarities. Careful column chromatography on silica gel is typically effective for their separation. A solvent system of petroleum ether and ethyl acetate is often used for the purification of the final product and its intermediates.[3]

Q3: The yield of my final product is very low. What are the likely causes?

A: Low yield can result from several factors throughout the three-step synthesis:

  • Incomplete Acetylation: If the initial protection step is not complete, the remaining free aniline will be oxidized during nitration, reducing the overall yield.

  • Suboptimal Nitration Conditions: The temperature and rate of addition of the nitrating agent are critical. Too high a temperature can lead to side reactions and degradation.

  • Incomplete Hydrolysis: The final deprotection step may not have gone to completion.

  • Losses during Work-up and Purification: The product and its intermediates can be lost during extractions and chromatography if not performed carefully.

Solution:

  • Monitor Each Step: Use Thin Layer Chromatography (TLC) to monitor the completion of each reaction step before proceeding to the next.

  • Control Temperature: Maintain a low temperature (typically 0-5 °C) during the addition of the nitrating agent.

  • Purification of Intermediates: If significant impurities are observed after the acetylation or nitration steps, it is advisable to purify the intermediate before proceeding.

Q4: My final product is an oil, but it is reported to be a solid. Why is this?

A: The presence of impurities, particularly isomeric byproducts or residual solvent, can lower the melting point of a compound, sometimes to the point where it appears as an oil at room temperature. The desired this compound is a solid.

Solution: This issue almost always points to impure product.

  • Re-purify: If column chromatography was performed, ensure that the fractions were collected carefully and that the separation was adequate. It may be necessary to repeat the chromatography with a shallower solvent gradient.

  • Recrystallization: If the product is of reasonable purity, recrystallization can be an effective final purification step to obtain a crystalline solid.

  • Remove Residual Solvent: Ensure that the product is thoroughly dried under vacuum to remove any residual solvents from the purification process.

Detailed Experimental Protocol

The following is a representative protocol for the synthesis of this compound, based on common literature procedures.[2][3]

DOT Diagram: Synthetic Workflow

G A Step 1: Acetylation (4-fluoro-2-methoxyaniline + Acetic Anhydride) B Step 2: Nitration (N-(4-fluoro-2-methoxyphenyl)acetamide + HNO₃/H₂SO₄) A->B Purification (optional) C Step 3: Hydrolysis (N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide + HCl) B->C Work-up & Purification D Final Product (this compound) C->D Work-up & Purification

References

Technical Support Center: Recrystallization of 5-Fluoro-4-methoxy-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Fluoro-4-methoxy-2-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on overcoming common challenges encountered during the recrystallization of this key intermediate. As a crucial component in the synthesis of various pharmaceutical compounds, including the anticancer drug Mereletinib, achieving high purity of this compound is paramount.[1][2][3] This document provides troubleshooting guides and frequently asked questions in a user-friendly format to assist you in optimizing your purification process.

Understanding the Compound: Physicochemical Properties

Before delving into the purification process, a thorough understanding of the physicochemical properties of this compound is essential.

PropertyValueSource
Molecular Formula C₇H₇FN₂O₃[1][4]
Molecular Weight 186.14 g/mol [1][4]
Appearance Light yellow to brown powder/crystal[2]
Melting Point 127-132 °C[2][5]
Solubility Sparingly soluble in water; soluble in polar organic solvents like ethanol, acetone, and dimethylformamide.[1][6]

The presence of a nitro group, a fluoro group, and a methoxy group on the aniline ring imparts a moderate polarity to the molecule, influencing its solubility profile.[6]

Core Principles of Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. The ideal solvent will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature.[7][8] As the hot, saturated solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the solvent (mother liquor).

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general framework for the recrystallization of this compound. Optimization may be required based on the nature and quantity of impurities.

  • Solvent Selection:

    • Begin by testing the solubility of a small amount of the crude this compound in various solvents.

    • Good starting points, given the compound's polarity, include ethanol, methanol, isopropanol, and ethyl acetate.

    • The ideal solvent will dissolve the compound when heated but will result in poor solubility upon cooling.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent.

    • Heat the mixture gently (e.g., on a hot plate with a water bath) while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.[9]

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling generally promotes the formation of larger, purer crystals.[8]

    • Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal yield.

  • Crystal Collection:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[9]

  • Drying:

    • Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

Visualizing the Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_result Result A Crude this compound B Select Solvent A->B C Dissolve in Minimum Hot Solvent B->C D Hot Filtration (if needed) C->D Insoluble Impurities Present E Slow Cooling C->E No Insoluble Impurities D->E F Induce Crystallization (if needed) E->F No Crystals Form G Vacuum Filtration E->G Crystals Form F->G H Wash with Cold Solvent G->H I Dry Crystals H->I J Pure Crystals I->J

Caption: A generalized workflow for the recrystallization of this compound.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the recrystallization of this compound.

Q1: My compound is not dissolving in the hot solvent.

  • Possible Cause: Insufficient solvent or an inappropriate solvent choice.

  • Solution:

    • Add More Solvent: Gradually add small portions of the hot solvent until the compound dissolves. Be mindful not to add a large excess, as this will reduce your yield.[9]

    • Re-evaluate Solvent Choice: If a large volume of solvent is required, it may not be the ideal choice. Re-test solubility with other solvents. A mixed solvent system might be necessary.[7]

Q2: No crystals are forming upon cooling.

  • Possible Causes:

    • Too much solvent was used.

    • The solution is supersaturated.

    • The concentration of the compound is too low.

  • Solutions:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites for crystal growth.[10]

      • Seeding: Add a tiny crystal of pure this compound to the solution to act as a template for crystallization.[10][11]

    • Reduce Solvent Volume: If induction methods fail, gently heat the solution to evaporate some of the solvent, then allow it to cool again.[10][12]

    • Cool Further: Place the flask in an ice-salt bath for a lower temperature.

Q3: The compound "oils out" instead of forming crystals.

  • Possible Causes:

    • The melting point of the compound is lower than the boiling point of the solvent.

    • The solution is cooling too rapidly.

    • High concentration of impurities.

  • Solutions:

    • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to lower the saturation point and then cool slowly.[10][12]

    • Slower Cooling: Allow the solution to cool at a much slower rate. You can insulate the flask to achieve this.

    • Change Solvent: Choose a solvent with a lower boiling point.

Q4: The yield of purified crystals is very low.

  • Possible Causes:

    • Too much solvent was used, causing a significant amount of the product to remain in the mother liquor.[12]

    • Premature crystallization during hot filtration.

    • Washing the crystals with solvent that was not ice-cold.

  • Solutions:

    • Recover from Mother Liquor: If the mother liquor is suspected to contain a significant amount of product, you can try to recover it by evaporating some of the solvent and cooling again to obtain a second crop of crystals. Note that this second crop may be less pure.

    • Optimize Solvent Volume: In subsequent attempts, use the minimum amount of hot solvent necessary for dissolution.

    • Ensure Efficient Hot Filtration: Keep the funnel and receiving flask warm during hot filtration to prevent premature crystallization.

    • Use Ice-Cold Washing Solvent: Always use a minimal amount of ice-cold solvent to wash the collected crystals.[9]

Troubleshooting Decision Tree

Troubleshooting_Recrystallization Start Recrystallization Issue Q1 No Crystals Form Start->Q1 Q2 Compound Oils Out Start->Q2 Q3 Low Yield Start->Q3 Q4 Colored Impurities Remain Start->Q4 A1 Too Much Solvent? Q1->A1 A3 Cooling Too Fast? Q2->A3 Q3->A1 A5 Excessive Washing? Q3->A5 A6 Charcoal Treatment Needed? Q4->A6 A2 Supersaturated? A1->A2 No S1 Reduce Solvent Volume & Recool A1->S1 Yes A2->S1 No S2 Scratch/Seed A2->S2 Yes A4 High Impurity Level? A3->A4 No S3 Reheat, Add Solvent, Cool Slowly A3->S3 Yes A4->S3 No S4 Consider Chromatography A4->S4 Yes A5->S4 No S5 Use Minimal Ice-Cold Wash A5->S5 Yes A6->S4 No S6 Add Activated Charcoal to Hot Solution A6->S6 Yes

Caption: A decision tree for troubleshooting common recrystallization problems.

References

Technical Support Center: Optimizing the Synthesis of 5-Fluoro-4-methoxy-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Fluoro-4-methoxy-2-nitroaniline (CAS 1075705-01-9). This molecule is a critical building block in the synthesis of various active pharmaceutical ingredients, most notably as a key intermediate for Osimertinib, a third-generation EGFR tyrosine kinase inhibitor.[1] Achieving a high yield and purity in this synthesis is paramount for the efficiency of subsequent downstream processes.

This guide is structured to provide direct, actionable advice for researchers, scientists, and drug development professionals. It addresses common challenges through a detailed troubleshooting section and answers broader questions in the FAQs.

Troubleshooting Guide: A-Problem-Oriented Approach

This section addresses specific issues encountered during the synthesis. The primary method discussed is the electrophilic nitration of 4-fluoro-2-methoxyaniline or its N-acetylated derivative.

Issue 1: Low Overall Yield (<70%)

A suboptimal yield is the most frequent challenge. This is often not due to a single factor but a combination of issues related to side reactions, temperature control, and product loss during work-up.

Q: My final isolated yield is consistently low. What are the primary causes and how can I mitigate them?

A: Low yield in this nitration reaction typically stems from three main areas: side reactions due to the highly activated nature of the aniline starting material, poor control over reaction exothermicity, and mechanical losses during purification.

  • Primary Cause 1: Competing Side Reactions & Isomer Formation

    • Expertise & Experience: The starting material, 4-fluoro-2-methoxyaniline, contains two powerful activating groups: the amine (-NH₂) and the methoxy (-OCH₃). Direct nitration can be difficult to control, leading to the formation of undesired isomers or even oxidative decomposition by the strong nitric/sulfuric acid mixture.[2] In the highly acidic medium, the amine group can be protonated to form an anilinium ion (-NH₃⁺), which is a meta-directing group, further complicating the product profile.

    • Recommended Solution: N-Acetylation Protection Strategy: To enhance regioselectivity and minimize side reactions, a protection-nitration-deprotection sequence is highly recommended and has been shown to be effective for scale-up operations.[3][4]

      • Protect: Convert the highly activating -NH₂ group to a less activating N-acetyl group (-NHCOCH₃) using acetic anhydride. This moderately deactivating group still directs ortho/para, but it sterically hinders the ortho position closest to it, favoring nitration at the desired C-5 position.[5]

      • Nitrate: Perform the nitration on the N-acetylated intermediate, N-(4-fluoro-2-methoxyphenyl)acetamide. This reaction is much cleaner and gives a higher yield of the desired nitro-isomer.[4][5]

      • Deprotect: Remove the acetyl group via acid-catalyzed hydrolysis (e.g., with HCl in methanol) to yield the final product.[5][6]

  • Primary Cause 2: Inadequate Temperature Control

    • Expertise & Experience: The nitration of aromatic compounds is a highly exothermic reaction.[3] A runaway reaction temperature will invariably lead to the formation of dinitrated byproducts, oxidation, and tar formation, drastically reducing the yield of the desired product.

    • Recommended Solution: Implement strict temperature control. The addition of the nitrating agent (e.g., fuming nitric acid or a solution of potassium nitrate in sulfuric acid) must be done dropwise while maintaining the reaction temperature at or below 0-5°C, often using an ice-salt bath.[5][7][8] Continuous monitoring with a low-temperature thermometer is critical.

  • Primary Cause 3: Product Loss During Work-up and Purification

    • Expertise & Experience: The work-up procedure involves quenching the reaction in ice water and neutralizing the strong acid. If the neutralization and extraction steps are not performed carefully, significant product can be lost.

    • Recommended Solution:

      • Quenching: Pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring to dissipate heat.[7]

      • Neutralization: Carefully adjust the pH to 8-9 using a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution.[6][7] Ensure the mixture remains cool during neutralization.

      • Extraction: Use an appropriate solvent like ethyl acetate or dichloromethane for extraction and perform multiple extractions (e.g., 3x) to ensure complete recovery from the aqueous layer.[5][6]

      • Purification: While column chromatography can be used, optimizing the reaction conditions should yield a crude product pure enough for recrystallization or crystallization, which is more scalable.[6] A common method involves adding petroleum ether to the concentrated residue to precipitate the solid product, which is then filtered.[5]

Issue 2: Product is Impure or Contaminated with Isomers

Q: My NMR/HPLC analysis shows significant impurities. How can I improve the purity of my final product?

A: Impurities are most often unreacted starting material or undesired regioisomers.

  • Primary Cause: Poor Regioselectivity

    • Expertise & Experience: As discussed in Issue 1, the directing effects of the substituents can lead to a mixture of products if the reaction is not properly controlled. Direct nitration of the unprotected aniline is the most common culprit.

    • Recommended Solution: The N-acetylation protection strategy is the most robust solution to ensure high regioselectivity.[4] If you must proceed with direct nitration, ensure the reaction temperature is kept as low as possible (-15°C has been reported) and the addition of the nitrating agent is very slow to favor the thermodynamically preferred product.[7]

  • Primary Cause: Incomplete Reaction

    • Expertise & Experience: Seeing starting material in your final product indicates the reaction did not go to completion.

    • Recommended Solution:

      • Reaction Time: Ensure the reaction is stirred for a sufficient duration after the addition of the nitrating agent. Several protocols recommend stirring for 2-3 hours under ice-cooling.[6][8]

      • Reagent Stoichiometry: Use a slight excess of the nitrating agent. For example, using 1.5 equivalents of nitric acid relative to the starting material is a common practice.[8]

      • Monitoring: Use Thin-Layer Chromatography (TLC) to monitor the consumption of the starting material before proceeding with the work-up.[7]

Frequently Asked Questions (FAQs)

Q1: What is the role of concentrated sulfuric acid in the nitrating mixture?

A1: Concentrated sulfuric acid serves as a catalyst. It protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). The nitronium ion is the active electrophile that attacks the aromatic ring in this electrophilic aromatic substitution reaction.[9][10]

Q2: Can I use a different nitrating agent besides HNO₃/H₂SO₄?

A2: Yes, other nitrating agents can be used. A common alternative is potassium nitrate (KNO₃) dissolved in concentrated sulfuric acid.[7] This can sometimes be easier to handle than fuming nitric acid. The active electrophile generated is still the nitronium ion.

Q3: Is the N-acetylation/deprotection route always necessary?

A3: It is not strictly necessary, and direct nitration can provide the product with yields reported up to 93% under carefully controlled lab conditions.[6][8] However, for scalability, reproducibility, and minimizing difficult-to-remove isomeric impurities, the three-step route involving protection and deprotection is often superior and considered a more robust process.[3][4]

Q4: What are the key safety precautions for this reaction?

A4: Nitration reactions are potentially hazardous and must be performed with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment (lab coat, safety glasses, acid-resistant gloves).

  • Exothermic Reaction: The reaction is highly exothermic. Strict temperature control is essential to prevent a thermal runaway.

  • Strong Acids: Concentrated nitric and sulfuric acids are extremely corrosive and are strong oxidizing agents. Handle them with care.

  • Quenching: Always add the acid mixture to ice/water slowly, never the other way around, to manage the heat generated during dilution.

Experimental Protocols & Data

Data Summary: Comparison of Synthetic Routes
Starting MaterialNitrating AgentSolvent / AcidTemp. (°C)Reported YieldProtection StrategyReference
4-Fluoro-2-methoxyanilineConc. HNO₃Dichloromethane / Conc. H₂SO₄Ice-cooling93%No[6],[8]
4-Fluoro-2-methoxyanilineKNO₃Conc. H₂SO₄-1583.7%No[7]
N-(4-fluoro-2-methoxyphenyl)acetamideFuming HNO₃Conc. H₂SO₄0 - 578.3% (nitration step)Yes[5]
N-(4-fluoro-2-methoxyphenyl)acetamideAcetic Anhydride / HNO₃Continuous Flow Reactor2082% (over two steps)Yes[3],[4]
Protocol 1: Direct Nitration of 4-Fluoro-2-methoxyaniline[6][8]
  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-fluoro-2-methoxyaniline (e.g., 3.90 mmol) in dichloromethane (39.0 mL).

  • Cooling: Cool the flask in an ice-salt bath to 0°C.

  • Acid Addition: Slowly add concentrated sulfuric acid (1.85 mL) dropwise, ensuring the temperature remains below 5°C.

  • Nitration: Add concentrated nitric acid (e.g., 5.85 mmol) dropwise via the dropping funnel over 30 minutes. The internal temperature must be maintained at 0-5°C.

  • Reaction: Stir the mixture vigorously at 0°C for 3 hours. Monitor the reaction by TLC.

  • Work-up:

    • Slowly pour the reaction mixture onto crushed ice (~50 g).

    • Carefully neutralize the mixture to pH 8 by adding saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with saturated brine (50 mL), and dry over anhydrous sodium sulfate.

  • Isolation: Evaporate the solvent under reduced pressure to obtain the crude product. Purify by recrystallization from a suitable solvent system (e.g., ethyl acetate/petroleum ether) or by column chromatography on silica gel.

Protocol 2: Three-Step Synthesis via N-Acetylation[5]

This protocol is a summary of the steps described in the patent literature.

  • Step A: Acetylation

    • Charge a flask with 4-fluoro-2-methoxyaniline (e.g., 380 g) and acetic acid (950 mL).

    • Slowly add acetic anhydride (439 g) over 1-2 hours, maintaining the temperature between 25-35°C.

    • Heat the mixture to 90°C and stir for 3-5 hours.

    • Decompose the reaction by adding water and extract the product with ethyl acetate to obtain N-(4-fluoro-2-methoxyphenyl)acetamide.

  • Step B: Nitration

    • Add the dried N-(4-fluoro-2-methoxyphenyl)acetamide (e.g., 410 g) to concentrated sulfuric acid (1025 mL) and cool to 0°C.

    • Add fuming nitric acid dropwise over 4-6 hours, maintaining the temperature between 0-5°C.

    • Stir at 0°C for 1-2 hours after addition is complete.

    • Slowly pour the mixture into chilled water (3500 mL) and stir to precipitate the solid.

    • Filter the solid, wash with water, and dry to obtain N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide.

  • Step C: Deprotection (Hydrolysis)

    • Add the N-acetylated nitro compound (e.g., 400 g) to methanol (400 mL).

    • Add hydrochloric acid and heat the mixture to reflux for 3-5 hours.

    • Distill off the solvent under vacuum and cool the residue.

    • Add water, adjust the pH to ~9.0 with NaOH solution, and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over sodium sulfate, and concentrate.

    • Add petroleum ether to the residue and cool to precipitate the final product, this compound.

Visualized Workflows and Logic

G cluster_0 Synthetic Strategies cluster_1 Route 1: Direct Nitration cluster_2 Route 2: Protection Strategy start Starting Material: 4-Fluoro-2-methoxyaniline direct_nitration Direct Nitration (HNO3 / H2SO4) start->direct_nitration protection Step 1: N-Acetylation start->protection direct_product Final Product direct_nitration->direct_product protected_intermediate N-acetylated Intermediate protection->protected_intermediate nitration_protected Step 2: Nitration protected_intermediate->nitration_protected deprotection Step 3: Deprotection (Hydrolysis) nitration_protected->deprotection protected_product Final Product deprotection->protected_product

Caption: High-level overview of the two primary synthetic routes.

G start Problem: Low Yield or High Impurity cause_temp Inadequate Temperature Control? start->cause_temp Check Reaction Conditions cause_side_reactions Using Direct Nitration on Unprotected Aniline? start->cause_side_reactions Check Synthetic Strategy cause_workup Inefficient Work-up or Purification? start->cause_workup Check Post-Reaction Procedure sol_temp Solution: - Use ice-salt bath (0 to -15°C) - Slow, dropwise addition of nitrating agent - Monitor internal temperature cause_temp->sol_temp YES sol_side_reactions Solution: - Implement N-acetylation protection strategy - This improves regioselectivity and reduces oxidation cause_side_reactions->sol_side_reactions YES sol_workup Solution: - Quench slowly on crushed ice - Perform multiple extractions (3x) - Optimize crystallization solvent system cause_workup->sol_workup YES

Caption: Troubleshooting decision tree for low yield or impurity issues.

References

Technical Support Center: Column Chromatography Purification of 5-Fluoro-4-methoxy-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of 5-Fluoro-4-methoxy-2-nitroaniline via column chromatography. As a crucial intermediate in the synthesis of various pharmaceutical compounds, including the anticancer drug Mereletinib, achieving high purity is paramount.[1][2] This guide moves beyond a simple protocol, offering in-depth troubleshooting, frequently asked questions (FAQs), and the scientific rationale behind key procedural steps to empower you to resolve challenges encountered during your experiments.

Understanding the Analyte: Key Physicochemical Properties

Before embarking on purification, a clear understanding of the target molecule's properties is essential for methodological design. This compound is a moderately polar aromatic amine.[3] Its structure, featuring an electron-donating methoxy group and an amino group, alongside electron-withdrawing nitro and fluoro groups, dictates its chromatographic behavior.

PropertyValueSource
Molecular Formula C₇H₇FN₂O₃[4]
Molecular Weight 186.14 g/mol [4]
Appearance Light yellow to brown crystalline powder[2]
Melting Point ~130 °C[2]
Solubility Sparingly soluble in water; soluble in organic solvents like dichloromethane, ethyl acetate, and methanol.[5]
pKa 2.31 ± 0.10 (Predicted)[2]

Core Experimental Workflow: From Crude to Pure

The purification process is a sequential workflow designed to efficiently remove impurities from the reaction mixture. The foundational step is method development using Thin-Layer Chromatography (TLC), which then informs the parameters for preparative column chromatography.

G cluster_0 Method Development cluster_1 Purification cluster_2 Analysis & Isolation TLC 1. TLC Analysis (Solvent System Scouting) Prep 2. Column Preparation (Slurry Packing) TLC->Prep Optimal Eluent Found Load 3. Sample Loading (Wet or Dry) Prep->Load Elute 4. Elution & Fraction Collection Load->Elute Analysis 5. Fraction Analysis (TLC) Elute->Analysis Combine 6. Combine Pure Fractions Analysis->Combine Identify Pure Fractions Evap 7. Solvent Evaporation Combine->Evap

Caption: High-level workflow for purification of this compound.

Detailed Experimental Protocols

Protocol 1: TLC for Mobile Phase Selection

Objective: To identify an optimal solvent system that provides good separation between the target compound and impurities, aiming for a target Rf value of 0.25-0.35.

Materials:

  • Silica gel 60 F₂₅₄ TLC plates

  • Crude this compound sample

  • Developing chamber

  • Solvents: Hexane (or Petroleum Ether), Ethyl Acetate, Dichloromethane

  • Visualizing agent: UV lamp (254 nm)

Methodology:

  • Prepare a dilute solution of your crude product in a volatile solvent (e.g., ethyl acetate).

  • Using a capillary tube, spot the solution onto the baseline of a TLC plate.

  • Prepare a series of developing solvents with varying polarities. Start with a non-polar mixture and gradually increase polarity. A common starting point for nitroanilines is a mixture of petroleum ether and ethyl acetate.[6][7]

    • Test 1: 9:1 Hexane:Ethyl Acetate

    • Test 2: 6:1 Hexane:Ethyl Acetate[6]

    • Test 3: 4:1 Hexane:Ethyl Acetate

  • Place a small amount of the chosen eluent into the developing chamber, cover, and allow the atmosphere to saturate.

  • Place the spotted TLC plate in the chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the spots under a UV lamp. The desired compound should be well-separated from other spots. Calculate the Rf value (Retention factor) = (distance traveled by spot) / (distance traveled by solvent front).

  • Adjust the solvent ratio until an Rf of ~0.3 is achieved for the target compound. This provides the optimal mobile phase for the column.

Protocol 2: Preparative Column Chromatography

Objective: To purify the crude product on a larger scale using the mobile phase determined by TLC.

Materials:

  • Glass chromatography column

  • Silica gel (230-400 mesh)

  • Mobile phase (determined from Protocol 1)

  • Sand

  • Cotton or glass wool

  • Crude product

  • Collection vessels (test tubes or flasks)

Methodology:

  • Column Packing:

    • Securely clamp the column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom.

    • Add a thin layer of sand (~0.5 cm).

    • Prepare a slurry of silica gel in the mobile phase. The consistency should be like a milkshake, not too thick.

    • Pour the slurry into the column. Gently tap the side of the column to dislodge air bubbles and ensure even packing.

    • Allow the silica to settle, draining excess solvent until the solvent level is just above the silica bed. Never let the column run dry.[8]

    • Add another thin layer of sand on top of the silica bed to prevent disturbance during sample and solvent addition.[8]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in the minimum amount of the mobile phase or a slightly more polar solvent like dichloromethane.[8] Carefully add this solution to the top of the column with a pipette.

    • Dry Loading: If the compound has poor solubility in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[8] Carefully add this powder to the top of the column.

  • Elution and Collection:

    • Carefully add the mobile phase to the column.

    • Begin collecting fractions. The volume of each fraction should be consistent.

    • Maintain a constant head of solvent above the silica bed throughout the process.

  • Analysis:

    • Monitor the fractions by TLC to determine which ones contain the pure product.

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the purification of this compound.

G start Problem: Compound band is tailing or streaking q1 Is the compound an amine? start->q1 a1_yes Strong interaction with acidic silanol groups on silica surface. q1->a1_yes Yes q2 Is the sample overloaded? q1->q2 No sol1 Solution: Add 0.5-1% triethylamine (TEA) or ammonium hydroxide to the mobile phase. a1_yes->sol1 end Resolution: Symmetrical, non-tailing bands sol1->end a2_yes Stationary phase is saturated, leading to band broadening. q2->a2_yes Yes q2->end No sol2 Solution: Reduce the amount of sample loaded or use a larger column. a2_yes->sol2 sol2->end

Caption: Troubleshooting flowchart for peak tailing of an amine compound.

Q1: My compound is streaking badly on the TLC plate and tailing on the column. What's happening and how do I fix it?

A1: This is a classic issue when purifying amines on silica gel.[9] The basic amino group interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica. This secondary interaction causes a portion of the analyte to be retained more strongly, resulting in a "tail" or streak.

  • Solution: Neutralize the acidic sites on the stationary phase. Add a small amount (0.5-1%) of a basic modifier like triethylamine (TEA) or ammonium hydroxide to your mobile phase.[10] This additive will preferentially bind to the active silanol sites, allowing your aniline derivative to elute symmetrically. Always perform a preliminary TLC with the modified eluent to confirm it resolves the issue before running the column.

Q2: I can't get good separation between my product and an impurity. The spots are too close on the TLC plate.

A2: This indicates that the selectivity of your mobile phase is insufficient. Simply increasing or decreasing the polarity of a two-solvent system may not be enough.

  • Solution 1: Change Solvent System: Your primary eluent system is likely hexane/ethyl acetate. Try switching to a different solvent system with different chemical properties, such as Dichloromethane/Hexane or Acetone/Hexane.[11] This can alter the specific interactions between the analytes, stationary phase, and mobile phase, often improving separation.

  • Solution 2: Fine-tune Polarity: If there is some separation, make very small, incremental changes to your solvent ratio. For instance, if you are using 6:1 Hexane:EtOAc, try 6.5:1 or 5.5:1. Small adjustments can have a significant impact on resolution.

Q3: My compound won't come off the column. I've been flushing with my chosen mobile phase for a long time.

A3: This suggests your mobile phase is not polar enough to elute the compound, or the compound has irreversibly adsorbed or decomposed on the silica.

  • Solution 1: Increase Eluent Polarity: Gradually increase the polarity of your mobile phase. For example, if you are using 4:1 Hexane:EtOAc, switch to 2:1, then 1:1, and finally 100% Ethyl Acetate. This "gradient elution" will help move more polar compounds down the column.

  • Solution 2: Check for Decomposition: Before running the column, it's wise to test for stability. Spot your compound on a TLC plate, let it sit for an hour, and then develop it. If new spots appear or the original spot diminishes, your compound may be unstable on silica.[11] In this case, you can try using deactivated silica gel (by adding water) or switching to a different stationary phase like alumina.

Q4: The solvent flow is extremely slow, and the backpressure seems high.

A4: This is typically caused by issues with the column packing.

  • Cause 1: Silica Gel is Too Fine: Using a very fine mesh silica gel can impede solvent flow. Ensure you are using an appropriate particle size (e.g., 230-400 mesh is standard for flash chromatography).

  • Cause 2: Column Packed Too Tightly: An overly compressed column bed will restrict flow. When preparing your slurry, ensure it is not excessively thick.

  • Solution: If the column is already packed, you can apply positive pressure to the top of the column (flash chromatography) to increase the flow rate. For future attempts, use a slightly larger particle size silica or pack the column less densely.

Q5: My compound came out in the very first fractions, right at the solvent front. What did I do wrong?

A5: This is a clear indication that your mobile phase is far too polar.[11] The eluent has such a high affinity for the stationary phase that it carries your compound along with it without allowing for proper partitioning and separation.

  • Solution: You must select a significantly less polar mobile phase. Return to the TLC development stage (Protocol 1) and start with a much higher ratio of the non-polar solvent (e.g., switch from 3:1 Hexane:EtOAc to 10:1 or even 20:1 Hexane:EtOAc) and work your way up to find the correct Rf value.

References

avoiding over-nitration in the synthesis of 5-Fluoro-4-methoxy-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Mitigating Over-nitration and Maximizing Yield

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Fluoro-4-methoxy-2-nitroaniline, a key intermediate in various pharmaceutical compounds.[1][2] A common and critical challenge in this synthesis is the propensity for over-nitration, leading to the formation of dinitro- and other unwanted byproducts, which significantly impacts yield and purity. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate and overcome this synthetic hurdle.

Understanding the Challenge: The Chemistry of Nitration and Over-nitration

The synthesis of this compound typically involves the electrophilic aromatic substitution of 4-fluoro-2-methoxyaniline.[1][3] The reaction utilizes a nitrating mixture, classically a combination of concentrated nitric acid and sulfuric acid.[4][5] Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly reactive nitronium ion (NO₂⁺), which is the active electrophile in this reaction.[6][7][8][9][10][11]

The aromatic ring of the starting material, 4-fluoro-2-methoxyaniline, is highly activated by the electron-donating effects of both the amino (-NH₂) and methoxy (-OCH₃) groups. This high reactivity, while facilitating the desired nitration, also makes the ring susceptible to further nitration, resulting in dinitro- byproducts.[12][13] Precise control over reaction conditions is therefore paramount to achieve selective mono-nitration at the desired position.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts in the synthesis of this compound?

A1: The most common byproduct is the dinitro- derivative, where a second nitro group is added to the aromatic ring. Due to the activating nature of the substituents, this can occur readily if the reaction conditions are not strictly controlled. Other potential byproducts can arise from oxidation of the aniline starting material, leading to tarry impurities.[13][14]

Q2: Why is temperature control so critical in this nitration?

A2: Nitration reactions are highly exothermic.[5][14] Poor temperature control can lead to a rapid increase in the reaction rate, favoring over-nitration.[14][15][16] Elevated temperatures can also promote oxidation of the sensitive aniline substrate.[14] Maintaining a low and stable temperature is the single most important factor in achieving high selectivity for the mono-nitro product.

Q3: What is the role of the sulfuric acid to nitric acid ratio?

A3: The ratio of sulfuric acid to nitric acid influences the concentration of the nitronium ion. A higher concentration of sulfuric acid will generate more nitronium ions, potentially increasing the reaction rate and the risk of over-nitration. Optimizing this ratio is key to balancing reactivity and selectivity.

Q4: Can I perform the nitration without protecting the amine group?

A4: While direct nitration of anilines is possible, it often leads to a mixture of products and oxidation.[13][17] In a strongly acidic medium, the aniline is protonated to form the anilinium ion, which is a meta-directing group.[17][18] However, for substrates with multiple activating groups like 4-fluoro-2-methoxyaniline, direct nitration can be successful with careful control of conditions. For less substituted or more sensitive anilines, protecting the amino group as an acetanilide is a common strategy to moderate its activating effect and prevent oxidation.[12][19]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High levels of dinitro- impurities detected (e.g., by TLC, HPLC, or NMR). 1. Reaction temperature too high: The most common cause. Elevated temperatures significantly increase the rate of the second nitration.[14]1. Maintain strict temperature control: Use an efficient cooling bath (e.g., ice-salt or dry ice/acetone) to keep the internal reaction temperature consistently low, typically between 0-5 °C.[20] Monitor the internal temperature with a thermometer throughout the addition of the nitrating agent.
2. Rapid addition of nitrating agent: This can create localized "hot spots" where the temperature spikes, leading to over-nitration.[21]2. Slow, dropwise addition: Add the nitrating mixture very slowly, allowing the cooling system to dissipate the heat generated from the exothermic reaction.[21]
3. Incorrect stoichiometry: An excess of nitric acid can drive the reaction towards di-nitration.3. Optimize reagent stoichiometry: Carefully control the molar ratio of nitric acid to the aniline substrate. Start with a stoichiometric amount or a slight excess and optimize based on results.
Low yield of the desired this compound. 1. Incomplete reaction: The reaction may not have gone to completion.1. Monitor reaction progress: Use TLC or HPLC to monitor the consumption of the starting material. If the reaction stalls, a slight, controlled increase in temperature or extended reaction time may be necessary.[22]
2. Product loss during workup: The product may be lost during the quenching or extraction steps.2. Careful quenching and extraction: Quench the reaction by slowly pouring the mixture onto crushed ice with vigorous stirring.[21] Ensure the pH is properly adjusted during extraction to maximize the recovery of the aniline product in the organic phase. A typical workup involves neutralization with a base like sodium bicarbonate.[1][23]
3. Oxidation of starting material: The aniline may have been oxidized, leading to the formation of tarry byproducts.3. Maintain low temperature and consider a protective group: Low temperatures help minimize oxidation.[14] If oxidation is a persistent issue, consider protecting the amine as an acetamide before nitration, followed by deprotection.[19][20]
Formation of unexpected isomers. 1. Reaction conditions favoring alternative regioselectivity: While the ortho position to the amine and meta to the methoxy and fluorine is electronically favored, harsh conditions could potentially lead to other isomers.1. Adhere to optimized conditions: Strict adherence to the recommended temperature and reagent ratios is crucial for maintaining high regioselectivity. The directing effects of the substituents are generally reliable under controlled conditions.[24]

Experimental Protocols

Protocol 1: Direct Nitration of 4-Fluoro-2-methoxyaniline

This protocol is adapted from established procedures for the nitration of substituted anilines.[1][20]

Materials:

  • 4-Fluoro-2-methoxyaniline

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Saturated Brine Solution

  • Anhydrous Sodium Sulfate

  • Crushed Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 4-fluoro-2-methoxyaniline (1.0 eq) in dichloromethane.

  • Cool the flask in an ice-salt bath to an internal temperature of 0-5 °C.

  • Slowly add concentrated sulfuric acid (approx. 1.5-2.0 eq) dropwise, ensuring the temperature remains below 5 °C.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.0-1.2 eq) to a small amount of concentrated sulfuric acid, pre-cooled in an ice bath.

  • Add the cold nitrating mixture to the aniline solution dropwise over a period of 30-60 minutes, maintaining the internal temperature between 0-5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C and monitor the reaction progress by TLC.

  • Once the starting material is consumed, slowly and carefully pour the reaction mixture onto a large excess of crushed ice with vigorous stirring.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and saturated brine.[23]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Visualization of the Troubleshooting Workflow

Troubleshooting_Workflow start Problem Identified: High Levels of Dinitro- Impurities q1 Was the internal reaction temperature maintained between 0-5 °C? start->q1 s1 Solution: Implement more rigorous cooling (ice-salt bath) and constant monitoring. q1->s1 No q2 Was the nitrating agent added slowly and dropwise? q1->q2 Yes s1->q2 s2 Solution: Use a dropping funnel for controlled, slow addition. q2->s2 No q3 Was the stoichiometry of nitric acid carefully controlled? q2->q3 Yes s2->q3 s3 Solution: Use a slight excess (1.0-1.2 eq) of nitric acid. q3->s3 No end_node Optimized Synthesis: Reduced Over-nitration q3->end_node Yes s3->end_node

Caption: A flowchart for troubleshooting over-nitration.

References

Technical Support Center: Continuous Flow Synthesis of 5-Fluoro-4-methoxy-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the continuous flow synthesis of 5-Fluoro-4-methoxy-2-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals aiming to leverage the significant advantages of flow chemistry for this specific nitration. Continuous flow processing offers unparalleled control over reaction parameters, leading to improved safety, higher yields, and greater consistency compared to traditional batch methods.[1][2] Nitration reactions, in particular, are often fast and highly exothermic, making them ideal candidates for the enhanced heat transfer and safety profiles inherent to microreactor technology.[3][4][5]

This document provides practical, in-depth guidance, moving from frequently asked questions to detailed troubleshooting scenarios and validated protocols to ensure your success.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why should I use continuous flow for this nitration instead of a batch reactor?

A: The primary drivers are safety, efficiency, and product quality.[6] Nitrations are notoriously exothermic, and in a batch reactor, inefficient heat removal can lead to localized "hotspots," promoting side reactions and creating potential thermal runaway scenarios.[3][7] Flow reactors have a very high surface-area-to-volume ratio, allowing for near-instantaneous heat removal and precise temperature control.[7][8] This leads to fewer impurities (like poly-nitrated species), higher selectivity, and significantly improved safety, eliminating the risks associated with scaling up hazardous batch processes.[1][9][10]

Q2: What is a typical nitrating agent and solvent system for this synthesis?

A: A common and effective nitrating system is a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).[11][12] Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. For the substrate, a solvent that can dissolve the starting aniline and is stable to the strong acidic conditions is required. Acetic acid is a frequently used solvent in similar aromatic nitrations.[9][11][12] In some cases, to avoid side reactions, the starting amine is first protected, for example, through acetylation with acetic anhydride.[9][10][13]

Q3: How do I choose the right reactor material?

A: Given the highly corrosive nature of the mixed acid reagent, material compatibility is critical.[14] Wetted parts, including pump heads, tubing, and the reactor itself, must be resistant to strong acids. Common choices include perfluoroalkoxy alkanes (PFA), polytetrafluoroethylene (PTFE), glass microreactors, or Hastelloy®.[11] Using materials like 316L stainless steel requires careful temperature management, as corrosion risk increases with higher temperatures.[11]

Q4: What are the most critical process parameters to monitor?

A: The key parameters for continuous flow nitration are:

  • Temperature: Directly impacts reaction rate and selectivity. Precise control prevents byproduct formation.[8]

  • Residence Time: This is the time the reactants spend in the heated zone of the reactor, controlled by the total flow rate and reactor volume. It determines the extent of conversion.[11][12]

  • Stoichiometry (Molar Ratios): The ratio of nitrating agent to the substrate must be precisely controlled via the relative flow rates of the reagent pumps. This is crucial for preventing over-nitration and maximizing yield.[1][15]

Q5: Can I monitor the reaction in real-time?

A: Yes, and it is highly recommended. Integrating Process Analytical Technology (PAT) is a key advantage of flow chemistry.[2] In-line spectroscopic methods like FTIR, UV-Vis, or NMR can provide real-time data on reactant consumption and product formation, allowing for rapid process optimization and ensuring steady-state operation.[2][16][17]

Section 2: In-Depth Troubleshooting Guides

This section addresses specific problems you may encounter during your experiments.

Problem: Low Product Yield or Incomplete Conversion
Potential Cause Explanation & Causality Recommended Solution(s)
Insufficient Residence Time The reactants are exiting the reactor before the reaction can reach completion. This is a common issue when flow rates are too high for the given reactor volume and temperature.1. Decrease the total flow rate of the pumps to increase residence time. 2. Increase the reactor volume by using a larger reactor coil or adding another reactor in series. 3. Increase the reaction temperature in small increments (e.g., 5-10 °C). This will increase the reaction rate, but monitor impurity profiles closely.
Poor Mixing If the two reactant streams (substrate and nitrating agent) are not mixing efficiently, the reaction will be slow and incomplete. This is especially true for multiphasic systems.1. Introduce a static mixer upstream of the main reactor coil to ensure rapid and homogeneous mixing. 2. Use a microreactor with a better internal geometry designed for enhanced mixing (e.g., heart-shaped or serpentine channels). 3. Increase the flow rates (while maintaining the same residence time by using a larger reactor) to move into a more turbulent flow regime that promotes mixing.
Incorrect Stoichiometry An insufficient amount of the nitrating agent (nitronium ion) will naturally lead to incomplete conversion of the starting material.1. Verify pump calibration to ensure accurate flow rates. 2. Slightly increase the molar ratio of the nitric acid/sulfuric acid mixture relative to the substrate. Start with a small increase (e.g., from 1.1 to 1.2 equivalents) and monitor the results using in-line analytics or offline HPLC.
Problem: Reactor Clogging or Blockages
Potential Cause Explanation & Causality Recommended Solution(s)
Product Precipitation The synthesized this compound may have lower solubility in the reaction medium than the starting material, causing it to precipitate and block the narrow channels of the reactor.1. Modify the solvent system. If using acetic acid, consider co-solvents that may improve product solubility. 2. Introduce a solvent stream post-reaction. Add a third stream of a solubilizing solvent (e.g., chloroform) immediately after the reactor outlet but before the back-pressure regulator to keep the product dissolved.[1] 3. Heat the reactor outlet tubing to maintain product solubility until it can be quenched or diluted.
Impurity Precipitation Unwanted side-products or degradation products may be insoluble and precipitate. This can be caused by temperature fluctuations or incorrect stoichiometry.1. Optimize reaction conditions (temperature, residence time) to minimize side-product formation. 2. Ensure reagent purity. Impurities in the starting materials can sometimes lead to insoluble byproducts.
Freezing of Reagents If the reaction is run at very low temperatures, one of the solvent components (e.g., acetic acid) could potentially freeze, especially if not perfectly anhydrous.1. Verify the freezing point of your solvent mixture. 2. Use a co-solvent to depress the freezing point of the system.
Problem: Poor Selectivity / High Impurity Levels
Potential Cause Explanation & Causality Recommended Solution(s)
Over-Nitration (Dinitration) An excess of the nitrating agent or a residence time that is too long can lead to the formation of dinitro- or other poly-nitrated species.[1]1. Precisely control stoichiometry. Use high-precision pumps (e.g., HPLC or syringe pumps) and carefully calculate the required flow rate ratios to maintain a minimal excess of the nitrating agent. 2. Reduce the residence time by increasing the total flow rate. 3. Lower the reaction temperature to decrease the rate of the second nitration, which typically has a higher activation energy.
Formation of Oxidative Byproducts Nitric acid is a strong oxidizing agent. At higher temperatures or with certain impurities present, it can oxidize the aniline substrate, leading to complex, often colored, impurities.1. Protect the amine group. As mentioned, acetylating the starting aniline can prevent oxidation and direct the nitration appropriately.[9][10][13] The acetyl group can be removed in a subsequent step. 2. Lower the reaction temperature. Oxidation reactions are often more sensitive to temperature increases than the desired nitration. 3. Degas all solvents and reagents to remove dissolved oxygen.
Inefficient Quenching If the reaction is not stopped abruptly and completely after leaving the reactor, it can continue to react in the collection vessel, leading to reduced selectivity.1. Implement an in-line quench. Introduce a T-mixer immediately after the back-pressure regulator to mix the product stream with a quenching solution (e.g., a cold aqueous solution of sodium bicarbonate) to neutralize the acid and stop the reaction.[12]

Section 3: Protocols and Methodologies

Protocol 3.1: Recommended Starting Conditions for Flow Synthesis

This protocol assumes a two-pump continuous flow system with a microreactor. It is a starting point for optimization.

  • Reagent Preparation:

    • Solution A (Substrate): Prepare a 0.5 M solution of 4-fluoro-2-methoxyaniline (or its N-acetylated derivative) in glacial acetic acid.[18] Degas the solution by sparging with nitrogen for 15 minutes.

    • Solution B (Nitrating Mixture): In a separate flask, carefully and slowly add concentrated sulfuric acid (98%) to concentrated nitric acid (69%) in a 1:1 molar ratio under ice cooling. Extreme caution is required for this step.[18]

  • System Setup:

    • Prime Pump A with Solution A and Pump B with Solution B, ensuring no air bubbles are in the lines.

    • Set the reactor temperature to 25 °C.

    • Install a back-pressure regulator (BPR) set to ~5 bar to ensure a stable, single-phase flow and prevent outgassing.[12]

  • Reaction Execution:

    • Begin by pumping a solvent (acetic acid) through both lines to stabilize the system.

    • Start pumping Solution A at 0.40 mL/min and Solution B at 0.10 mL/min (this provides a specific molar ratio that should be adjusted based on the precise concentrations). This gives a total flow rate of 0.50 mL/min.

    • Allow the system to reach a steady state (typically 3-5 times the system volume) before collecting any product.

    • Collect the output from the BPR into a flask containing a stirred, cold quench solution (e.g., 10% aqueous NaHCO₃).

  • Analysis and Optimization:

    • Analyze the quenched reaction mixture by HPLC or GC-MS to determine conversion, yield, and impurity profile.

    • Systematically vary one parameter at a time (e.g., increase temperature to 35 °C, or decrease total flow rate to 0.25 mL/min) to optimize for the desired outcome.

Protocol 3.2: In-line Monitoring with FTIR
  • Setup: Install an in-line FTIR probe with an acid-resistant ATR (Attenuated Total Reflectance) crystal (e.g., Diamond or Silicon) in the flow path after the back-pressure regulator.

  • Calibration:

    • Flow pure starting material solution (Solution A) through the system and record the spectrum. Identify a characteristic peak for the starting material (e.g., an N-H bend or C-H stretch).

    • Flow the final product (previously isolated and purified) dissolved in the reaction solvent and record its spectrum. Identify a unique peak for the product (e.g., the NO₂ asymmetric stretch, typically ~1500-1550 cm⁻¹).

  • Monitoring: During the reaction, continuously record spectra. Use the characteristic peak heights or areas to monitor the disappearance of the starting material and the appearance of the product in real-time. This allows for rapid identification of the time required to reach a steady state and immediate observation of the effects of changing process parameters.

Section 4: Visual Diagrams and Data

Diagram 1: Continuous Flow Synthesis Workflow

Flow_Synthesis_Workflow cluster_pumps Reagent Delivery cluster_reaction Reaction Zone cluster_monitoring Workup & Analysis PumpA Pump A (Substrate in Acetic Acid) Mixer T-Mixer PumpA->Mixer PumpB Pump B (HNO3/H2SO4) PumpB->Mixer Reactor Flow Reactor (Heated/Cooled Coil) Mixer->Reactor Homogeneous Mixture BPR Back-Pressure Regulator (BPR) Reactor->BPR Product Stream PAT In-line PAT (e.g., FTIR/UV-Vis) BPR->PAT Quench Quench & Collection PAT->Quench Analyzed Stream

Caption: Workflow for continuous nitration of this compound.

Diagram 2: Troubleshooting Decision Tree for Low Yield

Troubleshooting_Yield Start Low Yield Detected CheckConversion Is starting material fully consumed? Start->CheckConversion CheckMassBalance Is mass balance poor? (Side products detected) CheckConversion->CheckMassBalance Yes IncreaseTimeTemp Action: Increase Residence Time or Temperature CheckConversion->IncreaseTimeTemp No OptimizeTemp Action: Decrease Temperature to improve selectivity CheckMassBalance->OptimizeTemp Yes CheckForLeaks Action: Check for system leaks or pump malfunction CheckMassBalance->CheckForLeaks No OptimizeStoich Action: Optimize Stoichiometry (Increase NO2+) IncreaseTimeTemp->OptimizeStoich

Caption: Decision tree for troubleshooting low yield in the flow synthesis.

References

managing thermal runaway in nitration reactions for 5-Fluoro-4-methoxy-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Investigating Nitration Risks

I've initiated comprehensive Google searches, focusing on the nitration of anilines, particularly those substituted like 5-fluoro-4-methoxy-2-nitroaniline. My goal is to understand the thermal runaway risks, methodologies, and safety measures. I'm now expanding my search to include relevant scientific literature and patents.

Refining Research Scope

I'm now expanding my search to include literature and safety guidelines related to thermal runaway in nitration reactions. I'm focusing on reaction calorimetry, critical temperature determination, and emergency quenching procedures. Simultaneously, I'm seeking data on the synthesis of this compound to understand its specific reaction kinetics and thermodynamics.

Planning Guide Structure

I've outlined the structure for the technical support center, including an introduction, FAQ, and troubleshooting sections. The FAQ will address key issues, like thermal runaway warnings and nitric acid addition rates. I'll explain the underlying chemical principles behind each recommendation, adding real-world examples to support them.

Compiling Safety Data

I'm now diving into the literature to corroborate my initial Google search findings. I'm focusing on citations in academic journals and safety manuals to support the guide. I'm starting to structure the guide with a focus on FAQs, and have added preliminary drafts for each of the FAQ questions. I'm now exploring the creation of diagrams in Graphviz and will add them to the draft in the next few hours.

Outlining the Guide

I'm currently structuring a guide for managing thermal runaway risks in nitration reactions. Right now, I'm focusing on the synthesis of this compound. My aim is to include detailed instructions and preventive measures to ensure safety and provide clear troubleshooting steps in case of an incident. I'm also planning to cover emergency response procedures.

Analyzing the Scope

I've been drilling down into the user's need for a comprehensive technical support guide. It's becoming clearer I need to focus on a Q&A format, addressing common questions regarding thermal runaway in the nitration of this compound. I'm concentrating on building robust, self-validating protocols, supported by cited references and data tables. Emphasis will be on a step-by-step methodology and experimental visualization.

Crafting the Structure

My current plan involves a detailed introduction outlining the exothermic hazards inherent in nitration, followed by a Q&A format, categorized into "Understanding Risks," "Preventative Measures," "Troubleshooting," and "Emergency Procedures." I'm also focusing on addressing the user's need for a comprehensive support guide for thermal runaway in this compound synthesis, incorporating data tables and step-by-step methodologies. I'm prioritizing the user's need for experimentally validated protocols, while developing and integrating visuals, like Graphviz diagrams, to improve the guide's usability.

Designing the Blueprint

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Developing the Blueprint

I'm now focusing on distilling the user's comprehensive requirements into a clear, concise technical guide dedicated to preventing thermal runaway during the nitration of this compound. My attention has shifted to constructing a highly-structured Q&A format, ensuring all queries are addressed with experimentally-derived protocols and data. The aim is to make sure every explanation connects experimental steps to their corresponding effects. Visualization, including Graphviz diagrams and well-formatted data tables, is paramount. I've noticed a minor discrepancy in the chemical name, which I will clarify for the user and address in the guide, along with adding a section outlining potential hazards.

Constructing the Guide

I've initiated a deep dive into the user's need for a comprehensive technical resource, specifically for managing thermal runaway risks during the nitration of this compound. The foundation is a structured Q&A format, focusing on preventive measures and troubleshooting. I'm prioritizing experimentally-validated protocols and in-depth explanations that link experimental choices to their results. I'll need to confirm the correct name of the chemical, and then draft an effective introduction that explains the hazards of the reaction, which will be followed by a Q&A format. Visual elements are also prioritized.

Refining the Approach

I'm now fully immersed in the design phase, aiming to integrate the user's feedback effectively. My focus is on synthesizing a technical guide for managing thermal runaway risks during the nitration of 4-fluoro-2-methoxy-5-nitroaniline, using the correct chemical name. I've begun crafting the Q&A format, ensuring it is clear and provides easily digestible answers. I'm prioritizing experimentally validated protocols, comprehensive references with functional URLs, and the integration of Graphviz diagrams. I've noted the slight discrepancy in the chemical name and will address it in the guide.

Validation & Comparative

Navigating the Regioselective Synthesis of Fluoro-Methoxy-Nitroanilines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

In the landscape of pharmaceutical intermediates, substituted nitroanilines serve as critical building blocks for a diverse range of bioactive molecules. Among these, 5-Fluoro-4-methoxy-2-nitroaniline stands as a compound of interest, yet its synthesis presents unique regiochemical challenges. This guide provides a comprehensive analysis of synthetic strategies for this specific isomer, addresses the notable scarcity of published data, and draws comparisons with the well-documented synthesis of its close isomer, 4-fluoro-2-methoxy-5-nitroaniline, to offer valuable, field-proven insights for the practicing chemist.

The Target Molecule: this compound

Chemical Structure & Identity:

  • Systematic Name: 4-Fluoro-5-methoxy-2-nitroaniline

  • CAS Number: 125163-12-4

  • Molecular Formula: C₇H₇FN₂O₃

  • Molecular Weight: 186.14 g/mol

The precise arrangement of substituents on the aniline ring is paramount to the molecule's utility as a synthetic precursor. However, a thorough review of scientific literature and patent databases reveals a significant lack of published experimental procedures and yield data for the synthesis of this specific isomer. This scarcity suggests that the regioselective introduction of the nitro group at the C2 position, ortho to the amino group and meta to the fluorine and methoxy substituents, is a non-trivial synthetic challenge.

Proposed Synthetic Strategies for this compound

Given the absence of direct, replicable protocols, we can propose logical synthetic pathways based on fundamental principles of electrophilic aromatic substitution. The directing effects of the substituents on the starting material are critical in determining the feasibility of these routes.

Strategy A: Nitration of 3-Fluoro-4-methoxyaniline

This approach begins with a commercially available or readily synthesized aniline derivative and introduces the nitro group in the final step.

Reaction Scheme:

Strategy_A 3-Fluoro-4-methoxyaniline 3-Fluoro-4-methoxyaniline This compound This compound 3-Fluoro-4-methoxyaniline->this compound Nitrating Agent (e.g., HNO₃/H₂SO₄)

Caption: Proposed synthesis via nitration of 3-Fluoro-4-methoxyaniline.

Mechanistic Considerations & Challenges:

The primary challenge in this route is controlling the regioselectivity of the nitration. The amino group is a powerful ortho-, para-director. The methoxy group is also an ortho-, para-director, while the fluorine atom is a deactivating ortho-, para-director. The interplay of these directing effects makes the outcome of the nitration difficult to predict with certainty.

  • The position targeted for nitration (C2) is ortho to the strongly activating amino group.

  • However, the C6 position is also ortho to the amino group and would be a likely byproduct.

  • The C5 position is para to the methoxy group and ortho to the fluorine, but the steric hindrance from the adjacent methoxy group might be a factor.

To achieve the desired C2 nitration, the amino group would likely require protection (e.g., as an acetamide) to moderate its activating effect and to provide steric bulk that could favor nitration at the less hindered ortho position.

Strategy B: Nucleophilic Aromatic Substitution of a Dinitro Precursor

An alternative approach involves starting with a molecule that has the nitro groups in the desired positions and then introducing the methoxy group via nucleophilic aromatic substitution.

Reaction Scheme:

Strategy_B 1,5-Difluoro-2,4-dinitrobenzene 1,5-Difluoro-2,4-dinitrobenzene 5-Fluoro-4-methoxy-2-nitroaniline_intermediate 5-Fluoro-4-methoxy-2-nitroaniline_intermediate 1,5-Difluoro-2,4-dinitrobenzene->5-Fluoro-4-methoxy-2-nitroaniline_intermediate Sodium Methoxide This compound This compound 5-Fluoro-4-methoxy-2-nitroaniline_intermediate->this compound Selective Reduction

Caption: Proposed synthesis via nucleophilic substitution and selective reduction.

Mechanistic Considerations & Challenges:

This route relies on the high activation of the benzene ring towards nucleophilic attack by the two nitro groups. The fluorine atom at C5 would be the more likely site of substitution by methoxide, driven by the strong electron-withdrawing effect of the para-nitro group. The subsequent challenge would be the selective reduction of one nitro group to an amino group, which can be difficult to achieve with high selectivity.

A Case Study: Synthesis of the Isomer 4-Fluoro-2-methoxy-5-nitroaniline

In contrast to the target molecule, the synthesis of the isomer 4-fluoro-2-methoxy-5-nitroaniline (CAS 1075705-01-9) is well-documented, with several methods reporting high yields. This provides a valuable comparative framework for understanding the synthesis of related compounds.

Method 1: Direct Nitration of 4-Fluoro-2-methoxyaniline

This is a common and high-yielding method that takes advantage of the directing effects of the substituents on the starting aniline.[1][2][3]

Reaction Scheme:

Isomer_Synthesis_1 4-Fluoro-2-methoxyaniline 4-Fluoro-2-methoxyaniline 4-Fluoro-2-methoxy-5-nitroaniline 4-Fluoro-2-methoxy-5-nitroaniline 4-Fluoro-2-methoxyaniline->4-Fluoro-2-methoxy-5-nitroaniline HNO₃ / H₂SO₄

Caption: Synthesis of the isomer via direct nitration.

Experimental Protocol:

  • Dissolve 4-fluoro-2-methoxyaniline (1 equivalent) in a suitable solvent such as dichloromethane or concentrated sulfuric acid and cool the mixture in an ice bath.[1]

  • Slowly add a nitrating agent, such as a mixture of concentrated nitric acid and concentrated sulfuric acid, while maintaining a low temperature.[1]

  • Stir the reaction mixture at a low temperature for a specified period.[1]

  • Quench the reaction by pouring it into ice water and neutralize with a base (e.g., sodium bicarbonate or sodium hydroxide) to precipitate the product.[2]

  • Isolate the solid product by filtration, wash with water, and dry to obtain 4-fluoro-2-methoxy-5-nitroaniline.[2]

Yield Data:

Starting MaterialReagentsReported YieldReference
4-Fluoro-2-methoxyanilineHNO₃, H₂SO₄, CH₂Cl₂93%[1]
4-Fluoro-2-methoxyanilineKNO₃, H₂SO₄83.7%[2]

Mechanistic Rationale:

In this case, the powerful ortho-, para-directing amino group and the ortho-, para-directing methoxy group work in concert to direct the incoming nitro group to the C5 position, which is para to the amino group and ortho to the methoxy group. This alignment of directing effects leads to a high degree of regioselectivity and a high yield of the desired product.

Method 2: Nucleophilic Aromatic Substitution of 2,4-Difluoro-5-nitroaniline

This method involves the selective displacement of a fluorine atom by a methoxy group.[1]

Reaction Scheme:

Isomer_Synthesis_2 2,4-Difluoro-5-nitroaniline 2,4-Difluoro-5-nitroaniline 4-Fluoro-2-methoxy-5-nitroaniline 4-Fluoro-2-methoxy-5-nitroaniline 2,4-Difluoro-5-nitroaniline->4-Fluoro-2-methoxy-5-nitroaniline Sodium Methoxide / Methanol

Caption: Synthesis of the isomer via nucleophilic aromatic substitution.

Experimental Protocol:

  • Dissolve 2,4-difluoro-5-nitroaniline (1 equivalent) in anhydrous methanol.[1]

  • Add sodium methoxide (a slight excess) at room temperature and stir for an extended period (e.g., 48 hours).[1]

  • After the reaction is complete, add water and extract the product with an organic solvent like dichloromethane.[1]

  • Wash the combined organic layers, dry over a drying agent (e.g., anhydrous sodium sulfate), and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography to obtain pure 4-fluoro-2-methoxy-5-nitroaniline.[1]

Yield Data:

Starting MaterialReagentsReported YieldReference
2,4-Difluoro-5-nitroanilineSodium Methoxide, Methanol87.6%[1]

Mechanistic Rationale:

The fluorine atom at the C2 position is activated towards nucleophilic attack by the ortho-amino group and the para-nitro group. The methoxide ion preferentially attacks this position over the C4 fluorine, leading to the desired product.

Summary and Outlook

The synthesis of this compound remains an open challenge in synthetic chemistry, with no readily available, high-yielding protocols in the public domain. The proposed synthetic routes highlight the significant hurdles in achieving the desired regioselectivity. In contrast, the synthesis of the isomer 4-fluoro-2-methoxy-5-nitroaniline is well-established, with robust methods that provide high yields.

For researchers and drug development professionals, this guide serves two primary purposes:

  • It transparently communicates the current state of knowledge regarding the synthesis of this compound, preventing the expenditure of resources on potentially low-yielding or unselective published routes.

  • By providing detailed, reliable protocols for a closely related and synthetically accessible isomer, it offers a practical starting point for the development of novel synthetic strategies or for the synthesis of related analog structures.

Future work in this area should focus on the development of regioselective nitration methods, potentially through the use of novel protecting groups or directing groups, to unlock a viable synthetic pathway to this compound.

References

A Comparative Guide to Purity Validation of 5-Fluoro-4-methoxy-2-nitroaniline: A Quantitative NMR Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of safe and effective drug development. This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with established chromatographic and thermal analysis techniques for the purity validation of 5-Fluoro-4-methoxy-2-nitroaniline, a crucial building block in medicinal chemistry. Our focus is to move beyond mere procedural descriptions to elucidate the causality behind experimental choices, ensuring a self-validating and scientifically robust approach to purity assessment.

The purity of a pharmaceutical compound is not merely a quality metric; it is a critical determinant of its safety and efficacy.[1][2] Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established stringent guidelines for the control of impurities in new drug substances.[1][3][4] These guidelines necessitate the use of validated analytical procedures to ensure that impurities are maintained below specified thresholds.[5][6][7][8]

This guide will demonstrate the power of qNMR as a primary analytical method for purity determination, offering a direct and absolute quantification without the need for a specific reference standard of the analyte itself.[9] We will compare its performance against High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Differential Scanning Calorimetry (DSC), providing illustrative experimental data to support our analysis.

Quantitative NMR (qNMR) for Primary Purity Assessment

Quantitative NMR stands out as a powerful analytical method for evaluating pharmaceutical purity due to the direct proportionality between the NMR signal integral and the number of nuclei responsible for that signal.[9][10] This intrinsic relationship allows for the accurate determination of a compound's purity by co-dissolving a known mass of the analyte with a known mass of a certified internal standard of known purity.

The Causality Behind the qNMR Experiment

The choice of qNMR as a primary method is underpinned by its fundamental principles. Unlike chromatographic techniques that rely on the response factor of a detector, which can vary between compounds, qNMR provides a direct molar ratio. The selection of an appropriate internal standard is critical; it must have a high purity, be stable, not react with the analyte, and possess signals that are well-resolved from the analyte's signals.[11] For this compound, a suitable internal standard would be a compound with sharp, well-defined peaks in a region of the ¹H NMR spectrum that does not overlap with the analyte's aromatic, methoxy, or amine protons. Maleic anhydride or 1,3,5-trimethoxybenzene are often excellent choices.

Experimental Protocol: ¹H-qNMR Purity Determination of this compound
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

    • Accurately weigh approximately 5-10 mg of a certified internal standard (e.g., Maleic Anhydride, purity ≥ 99.5%) into the same vial.

    • Record the exact masses to four decimal places.

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆) that fully dissolves both the analyte and the internal standard.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz or higher).

    • Ensure quantitative conditions are met:

      • Use a 90° pulse angle.

      • Set a long relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the internal standard to ensure full relaxation of all protons. A typical starting point is a D1 of 30-60 seconds.

      • Acquire a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply phasing and baseline correction to the spectrum.

    • Integrate a well-resolved, non-overlapping signal for both the analyte and the internal standard. For this compound, the methoxy protons (-OCH₃) often provide a clean, singlet peak suitable for integration. For the internal standard, select a signal that is also a singlet if possible.

    • Calculate the purity of the analyte using the following equation:

    Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Illustrative qNMR Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh 5-Fluoro-4-methoxy- 2-nitroaniline weigh_std Accurately weigh Internal Standard dissolve Dissolve in Deuterated Solvent weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire ¹H NMR Spectrum (Quantitative Conditions) transfer->acquire process Phase and Baseline Correction acquire->process integrate Integrate Analyte and Standard Signals process->integrate calculate Calculate Purity using Formula integrate->calculate

Caption: Workflow for purity determination by quantitative NMR (qNMR).

Comparative Analysis with Alternative Methods

While qNMR offers a primary, direct measurement of purity, orthogonal methods are essential for a comprehensive purity assessment, as they can detect impurities that may not be visible by NMR.[12]

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical purity analysis, prized for its high resolution and sensitivity in separating a wide range of compounds.[12][13]

  • Principle: Separation is based on the differential partitioning of the analyte and its impurities between a liquid mobile phase and a solid stationary phase.[14]

  • Experimental Protocol (Illustrative):

    • Instrumentation: HPLC with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

    • Detection: UV at a wavelength where this compound has strong absorbance (e.g., 254 nm).

    • Quantification: Purity is typically determined by area percent, assuming all impurities have the same response factor as the main component, or by using a reference standard.

  • Causality: The choice of a C18 column is based on the nonpolar nature of the aromatic analyte. The gradient elution is necessary to separate impurities with a range of polarities.

Gas Chromatography (GC)

GC is suitable for the analysis of volatile and thermally stable compounds.[14] For this compound, its applicability depends on its thermal stability and volatility.

  • Principle: Separation is based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a heated column.[14]

  • Experimental Protocol (Illustrative):

    • Instrumentation: GC with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

    • Column: A capillary column with a suitable stationary phase (e.g., DB-5ms).

    • Carrier Gas: High-purity helium or hydrogen.[15]

    • Temperature Program: An optimized temperature ramp to separate the analyte from any volatile impurities.

    • Quantification: Area percent from the FID signal or by mass spectral data.

  • Causality: The use of a temperature program is crucial to elute compounds with different boiling points. FID is a universal detector for organic compounds, while MS provides structural information about the impurities.

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that can be used to determine the purity of highly crystalline substances.[16][17]

  • Principle: The method is based on the van't Hoff equation, which relates the melting point depression of a substance to its impurity content.[16][18]

  • Experimental Protocol (Illustrative):

    • Instrumentation: A calibrated DSC instrument.

    • Sample: A small, accurately weighed amount (1-3 mg) of the crystalline sample is hermetically sealed in an aluminum pan.

    • Heating Rate: A slow heating rate (e.g., 0.5-2 °C/min) is applied through the melting range of the substance.

    • Analysis: The purity is calculated from the shape of the melting endotherm.

  • Causality: This method is only applicable to crystalline compounds that do not decompose upon melting and where the impurities are soluble in the melt.[17]

Comparative Data Summary

The following table presents illustrative data comparing the purity of a single batch of this compound as determined by the different analytical techniques.

Analytical Technique Principle of Quantification Illustrative Purity (%) Key Advantages Limitations
¹H-qNMR Direct molar ratio to an internal standard99.6 ± 0.2Absolute quantification, no analyte-specific reference standard needed, high precision.[9]Lower sensitivity than chromatographic methods, may not detect all impurities.
HPLC-UV Area percent relative to the main peak99.7 (Area %)High resolution, high sensitivity, suitable for non-volatile and thermally labile compounds.[12][13]Requires a reference standard for accurate quantification, assumes equal detector response for all impurities in area percent calculations.
GC-FID Area percent relative to the main peak99.5 (Area %)High resolution for volatile compounds, fast analysis times.[14]Not suitable for non-volatile or thermally labile compounds, potential for on-column degradation.
DSC Melting point depression99.8 (mol %)Absolute method for highly pure, crystalline substances, no solvents required.[16][19]Only applicable to crystalline, thermally stable compounds, less sensitive to impurities that are insoluble in the melt.[17]

Logical Relationships of Purity Assessment Techniques

The selection of a purity validation method is a critical decision in the analytical workflow. The following diagram illustrates the logical considerations for choosing the most appropriate technique.

Purity_Method_Selection start Start: Purity Validation of This compound is_primary_method Need for a Primary, Absolute Quantification Method? start->is_primary_method is_crystalline Is the Compound Highly Crystalline and Thermally Stable without Decomposition on Melting? start->is_crystalline qnmr Use qNMR is_primary_method->qnmr Yes is_volatile Is the Compound and are Potential Impurities Volatile and Thermally Stable? is_primary_method->is_volatile No orthogonal_methods Employ Orthogonal Methods (e.g., HPLC, LC-MS) for Comprehensive Impurity Profiling qnmr->orthogonal_methods gc Use GC is_volatile->gc Yes hplc Use HPLC is_volatile->hplc No gc->orthogonal_methods hplc->orthogonal_methods dsc Use DSC is_crystalline->dsc Yes dsc->orthogonal_methods

Caption: Decision tree for selecting an appropriate purity validation method.

Conclusion: An Integrated Approach to Purity Validation

The validation of purity for a pharmaceutical intermediate like this compound requires a multi-faceted analytical strategy. Quantitative NMR provides a powerful, direct, and absolute method for purity assignment, serving as an excellent primary technique.[9][10] However, its true strength is realized when used in conjunction with orthogonal methods such as HPLC and GC, which offer superior separation capabilities and sensitivity for a broader range of potential impurities. DSC provides a valuable, albeit more specialized, tool for the assessment of highly pure crystalline materials.

By understanding the underlying principles and causalities of each technique, researchers can design a robust and self-validating purity assessment program that ensures the quality, safety, and regulatory compliance of their materials. This integrated approach, leveraging the strengths of multiple analytical platforms, provides the highest level of confidence in the purity of drug substances and their intermediates.

References

A Comparative Guide to the Spectroscopic Analysis of 5-Fluoro-4-methoxy-2-nitroaniline Impurities

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For intermediates like 5-Fluoro-4-methoxy-2-nitroaniline, a crucial building block in the synthesis of various therapeutic agents, a thorough understanding and control of its impurity profile are paramount. This guide provides a comprehensive comparison of spectroscopic techniques for the analysis of potential impurities in this compound, offering insights into method selection, experimental design, and data interpretation.

The Genesis of Impurities: A Proactive Approach to Profiling

Impurities in a pharmaceutical intermediate can originate from various stages, including synthesis, purification, and storage.[1][2] For this compound, a proactive approach to impurity profiling begins with a deep understanding of its synthetic pathway. A common route involves the nitration of 4-fluoro-2-methoxyaniline.[3] This process can lead to several potential process-related impurities.

Potential Process-Related Impurities:

  • Unreacted Starting Materials: Residual 4-fluoro-2-methoxyaniline.

  • Isomeric Byproducts: Formation of other nitro isomers on the aromatic ring.

  • Over-nitrated or Under-nitrated Species: Introduction of multiple nitro groups or incomplete nitration.

  • Intermediates: If a protecting group strategy is used, for instance, by first acetylating the amine to form N-(4-fluoro-2-methoxyphenyl)acetamide, this intermediate could be a potential impurity.[4]

  • Reagent-Related Impurities: Residues from nitrating agents or other chemicals used in the process.

Beyond synthesis, degradation of the final product under various stress conditions (e.g., heat, light, humidity, and pH variations) can introduce new impurities. Forced degradation studies are therefore essential to identify potential degradants and to develop stability-indicating analytical methods.[5]

A Multi-Faceted Spectroscopic Toolbox for Impurity Analysis

A single analytical technique is often insufficient to comprehensively characterize an impurity profile. A combination of chromatographic separation and spectroscopic detection provides the necessary selectivity and sensitivity for identification and quantification. The primary spectroscopic tools for the analysis of this compound and its impurities include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy.

dot graph "Workflow_for_Impurity_Analysis" { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

subgraph "cluster_Sample" { label="Sample Preparation"; style=filled; color="#FFFFFF"; "Sample" [label="this compound Sample"]; }

subgraph "cluster_Separation" { label="Chromatographic Separation"; style=filled; color="#FFFFFF"; "HPLC" [label="HPLC System"]; }

subgraph "cluster_Detection" { label="Spectroscopic Detection & Identification"; style=filled; color="#FFFFFF"; "UV_Detector" [label="UV Detector", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "MS_Detector" [label="Mass Spectrometer", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Fraction_Collection" [label="Fraction Collection for NMR/FTIR"]; }

subgraph "cluster_Characterization" { label="Structural Elucidation"; style=filled; color="#FFFFFF"; "NMR_Analysis" [label="NMR (1H, 13C, 19F)", fillcolor="#FBBC05", fontcolor="#202124"]; "FTIR_Analysis" [label="FTIR Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; }

"Sample" -> "HPLC"; "HPLC" -> "UV_Detector" [label="Quantitative Analysis"]; "HPLC" -> "MS_Detector" [label="Identification & Quantification"]; "HPLC" -> "Fraction_Collection"; "Fraction_Collection" -> "NMR_Analysis"; "Fraction_Collection" -> "FTIR_Analysis"; } Caption: Workflow for the separation and spectroscopic identification of impurities.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is the workhorse for routine quality control and quantification of impurities in the pharmaceutical industry due to its robustness, reproducibility, and cost-effectiveness. The presence of a chromophore in this compound and its likely impurities makes UV detection a suitable choice.

Experimental Protocol: A Representative HPLC-UV Method

Objective: To develop a stability-indicating HPLC-UV method for the separation and quantification of potential impurities in this compound.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).

  • Gradient Program: A typical gradient might start with a low percentage of the organic phase and gradually increase to elute more hydrophobic compounds.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Monitoring at a wavelength where the parent compound and its expected impurities have significant absorbance, for instance, around 254 nm or a wavelength maximum determined by UV spectral analysis.

Method Validation: The developed method must be validated according to ICH guidelines to ensure it is fit for its intended purpose.[6] Key validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Parameter Purpose Typical Acceptance Criteria
Specificity To ensure the method can separate the main component from its impurities and degradants.Peak purity analysis, resolution between adjacent peaks > 1.5.
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.99.
Accuracy To determine the closeness of the measured value to the true value.Recovery of spiked impurities within 80-120%.
Precision To assess the degree of scatter between a series of measurements.Relative Standard Deviation (RSD) ≤ 5% for repeatability and intermediate precision.
LOD & LOQ To determine the lowest concentration that can be reliably detected and quantified.Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the powerful separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry, making it an indispensable tool for impurity identification and quantification, especially for trace-level impurities.

Unveiling Impurity Structures with LC-MS/MS

Tandem mass spectrometry (MS/MS) provides structural information by inducing fragmentation of the parent ion. The resulting fragmentation pattern is a fingerprint that can be used to elucidate the structure of an unknown impurity.

Expected Fragmentation of this compound:

In positive ion mode, the protonated molecule [M+H]⁺ would be observed. Key fragmentation pathways could include:

  • Loss of the nitro group (-NO₂): A common fragmentation for nitroaromatic compounds.

  • Loss of a methyl radical (-CH₃) from the methoxy group: This is a characteristic fragmentation for methoxylated compounds.

  • Loss of formaldehyde (-CH₂O) from the methoxy group.

  • Cleavage of the C-F bond.

dot graph "Fragmentation_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

"Parent" [label="[M+H]⁺\n(m/z 187.06)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Fragment1" [label="Loss of NO₂\n[M+H-46]⁺", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Fragment2" [label="Loss of CH₃\n[M+H-15]⁺", fillcolor="#FBBC05", fontcolor="#202124"]; "Fragment3" [label="Loss of CH₂O\n[M+H-30]⁺", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Parent" -> "Fragment1"; "Parent" -> "Fragment2"; "Parent" -> "Fragment3"; } Caption: Predicted fragmentation of protonated this compound.

Experimental Protocol: A General LC-MS/MS Method

Objective: To identify and quantify impurities in this compound using LC-MS/MS.

Instrumentation:

  • UHPLC or HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Chromatographic Conditions:

  • Similar to the HPLC-UV method, but often with shorter columns and faster flow rates for higher throughput. The mobile phase should be compatible with mass spectrometry (e.g., using volatile buffers like ammonium formate or ammonium acetate).

Mass Spectrometry Conditions:

  • Ionization Source: Electrospray Ionization (ESI) is commonly used for polar molecules like nitroanilines.

  • Polarity: Both positive and negative ion modes should be evaluated to determine the best sensitivity for the parent compound and its impurities.

  • Scan Mode: Full scan mode for initial screening and identification of unknown impurities. Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification of known impurities.

  • Collision Energy: Optimized for each compound to achieve characteristic fragmentation patterns for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is particularly powerful.

Interpreting the Spectroscopic Signature
  • ¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Key signals would include those for the aromatic protons, the amine protons, and the methoxy protons. A known ¹H NMR spectrum for this compound can serve as a reference.[7]

  • ¹³C NMR: The carbon NMR spectrum reveals the number of different carbon environments. The chemical shifts will be influenced by the attached functional groups (fluoro, methoxy, nitro, and amino groups).

  • ¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is a highly sensitive and specific technique. The chemical shift of the fluorine atom will be characteristic of its electronic environment on the aromatic ring.

The presence of an impurity will manifest as additional, often lower-intensity, signals in the NMR spectra. By analyzing the chemical shifts, coupling constants, and integration of these signals, the structure of the impurity can often be determined.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule. It is a rapid and non-destructive technique that can be used for initial screening and to confirm the presence of key functional groups in the parent compound and its impurities.

Characteristic Vibrational Frequencies

The FTIR spectrum of this compound will exhibit characteristic absorption bands for:

  • N-H stretching of the primary amine group (typically in the range of 3300-3500 cm⁻¹).

  • C-H stretching of the aromatic ring and the methoxy group (around 2850-3100 cm⁻¹).

  • **Asymmetric and symmetric stretching of the nitro group (-NO₂) (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively).

  • C-O stretching of the methoxy group (around 1000-1300 cm⁻¹).

  • C-F stretching (typically in the range of 1000-1400 cm⁻¹).

Changes in the FTIR spectrum, such as the appearance of new peaks or shifts in existing peaks, can indicate the presence of impurities with different functional groups.

Comparison of Spectroscopic Techniques for Impurity Analysis

Technique Strengths Limitations Primary Application
HPLC-UV Robust, quantitative, cost-effective, widely available.Limited structural information, requires chromophores.Routine quality control, quantification of known impurities.
LC-MS High sensitivity and specificity, provides molecular weight and structural information (with MS/MS).Higher cost and complexity, matrix effects can be an issue.Identification of unknown impurities, quantification of trace-level impurities.
NMR Unambiguous structure elucidation, provides detailed connectivity information.Lower sensitivity, requires higher sample concentrations, can be time-consuming.Definitive structure confirmation of isolated impurities.
FTIR Rapid, non-destructive, provides functional group information.Limited structural information for complex mixtures.Rapid screening for functional group changes, confirmation of compound identity.

Conclusion: An Integrated Approach for Comprehensive Impurity Profiling

The robust characterization of impurities in this compound necessitates a multi-pronged analytical strategy. HPLC-UV serves as the foundation for routine quality control and quantification. LC-MS, with its superior sensitivity and structural elucidation capabilities, is crucial for the identification of unknown and trace-level impurities. NMR and FTIR provide definitive structural confirmation of isolated impurities. By judiciously combining these powerful spectroscopic techniques, researchers and drug development professionals can ensure the quality, safety, and efficacy of pharmaceutical products derived from this important intermediate. This integrated approach not only satisfies regulatory requirements but also builds a deep understanding of the molecule's chemical behavior, a critical asset in the journey from laboratory to patient.

References

comparing the efficacy of different nitrating agents for 4-fluoro-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-fluoro-2-methoxy-5-nitroaniline is a critical step in the production of several high-value pharmaceutical compounds, most notably as a key intermediate for Osimertinib, a third-generation EGFR inhibitor.[1] The introduction of a nitro group onto the 4-fluoro-2-methoxyaniline backbone is a pivotal transformation that dictates the overall yield and purity of the final active pharmaceutical ingredient. However, the inherent reactivity of the aniline moiety presents significant challenges, including susceptibility to oxidation and poor regioselectivity during electrophilic aromatic substitution.

This guide provides a comprehensive comparison of various nitrating agents for 4-fluoro-2-methoxyaniline, with a focus on experimental efficacy, regioselectivity, and process safety. We will delve into the causality behind experimental choices, present detailed protocols, and explore modern advancements such as continuous flow chemistry to enable safer and more scalable manufacturing.

The Imperative of Amino Group Protection: A Lesson in Causality

Direct nitration of 4-fluoro-2-methoxyaniline with strong acids like a nitric acid/sulfuric acid mixture is fraught with complications. The highly activating amino group can be readily oxidized, leading to the formation of tarry byproducts and a significant reduction in yield.[2][3] Furthermore, in a strongly acidic medium, the aniline is protonated to form the anilinium ion. This protonated species is meta-directing, which leads to the formation of undesired isomers and complicates purification.[4]

To circumvent these issues, the amino group must be protected prior to nitration. Acetylation is the most common and effective strategy, converting the highly activating amino group into a less reactive acetamido group. This is typically achieved by reacting 4-fluoro-2-methoxyaniline with acetic anhydride.[5][6] The resulting N-(4-fluoro-2-methoxyphenyl)acetamide is more stable to oxidation and the acetamido group, being a moderate ortho-para director, allows for more controlled and selective nitration.[7] The acetyl protecting group can be readily removed post-nitration via acid or base hydrolysis to yield the desired 4-fluoro-2-methoxy-5-nitroaniline.[5]

Comparative Analysis of Nitrating Agents

The choice of nitrating agent is paramount in achieving high yield and regioselectivity. Below is a comparison of common nitrating systems for the nitration of N-acetyl-4-fluoro-2-methoxyaniline.

Nitrating Agent/SystemSubstrateTypical YieldRegioselectivityKey AdvantagesKey Disadvantages
Fuming HNO₃ / H₂SO₄ N-acetyl-4-fluoro-2-methoxyaniline78.3%[5]GoodHigh reactivity, well-establishedHighly corrosive, exothermic, potential for over-nitration
Aqueous HNO₃ / Acetic Acid N-acetyl-4-fluoro-2-methoxyaniline94% (HPLC area %)[8]Excellent (>94% desired isomer)Milder conditions, high selectivityRequires elevated temperatures in batch, large excess of HNO₃
KNO₃ / H₂SO₄ 4-fluoro-2-methoxyanilineNot reported directly; 75.5% on p-fluoroaniline[9]GoodSolid reagent, easier to handle than fuming nitric acidHeterogeneous reaction, may require careful temperature control
Guanidine Nitrate / H₂SO₄ 4-fluoro-2-methoxyanilineNot reportedNot reportedAlternative nitrogen sourceLimited data available for this specific substrate

Mechanistic Insights into Regioselectivity

The regioselectivity of the nitration of N-acetyl-4-fluoro-2-methoxyaniline is governed by the directing effects of the substituents on the aromatic ring.

Analysis of regioselectivity in the nitration of N-acetyl-4-fluoro-2-methoxyaniline.

The acetamido and methoxy groups are both ortho, para-directing and activating.[7] The fluorine atom is deactivating but also ortho, para-directing. The positions para to the acetamido and methoxy groups are blocked by the fluorine and the acetamido group itself, respectively. The most electronically activated and sterically accessible position for the incoming nitronium ion (NO₂⁺) is C5, which is ortho to the methoxy group and para to the acetamido group. This leads to the preferential formation of N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide. Experimental data from continuous flow studies confirm this, showing the 5-nitro isomer as the major product with high selectivity.[8]

Experimental Protocols

Protocol 1: Nitration using Fuming Nitric Acid and Sulfuric Acid (Batch Process)

This protocol is adapted from a patented procedure and represents a classic approach to the nitration of N-acetyl-4-fluoro-2-methoxyaniline.[5]

Materials:

  • N-(4-fluoro-2-methoxyphenyl)acetamide

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid

  • Chilled Water

  • Methanol

  • Hydrochloric Acid

Procedure:

  • In a dry round-bottom flask, add N-(4-fluoro-2-methoxyphenyl)acetamide (1 equivalent).

  • Slowly add concentrated sulfuric acid while maintaining the temperature at 0°C with an ice bath.

  • Once the acetamide is fully dissolved, add fuming nitric acid dropwise over 4-6 hours, ensuring the temperature does not exceed 5°C.

  • After the addition is complete, stir the reaction mixture at 0°C for an additional 1-2 hours.

  • Slowly pour the reaction mixture into chilled water with vigorous stirring.

  • Stir the resulting slurry for 1-2 hours at room temperature.

  • Filter the solid precipitate, wash with water, and dry to obtain crude N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide.

  • For deprotection, suspend the crude product in methanol and add hydrochloric acid.

  • Heat the mixture to reflux for 3-5 hours.

  • Distill off the solvent under vacuum and treat the residue to isolate 4-fluoro-2-methoxy-5-nitroaniline.

Protocol 2: Nitration using Aqueous Nitric Acid in Acetic Acid (Continuous Flow Process)

This protocol is based on a scalable continuous flow procedure, which offers enhanced safety and control over the highly exothermic nitration reaction.[6][8]

G cluster_0 Feed Streams cluster_1 Reaction Zone cluster_2 Work-up Feed1 N-acetyl-4-fluoro-2-methoxyaniline in Acetic Acid Mixer Microreactor/Mixer Feed1->Mixer Feed2 Aqueous Nitric Acid Feed2->Mixer ResidenceTimeCoil Residence Time Coil @ 70°C Mixer->ResidenceTimeCoil Quench Quenching ResidenceTimeCoil->Quench Extraction Extraction & Isolation Quench->Extraction Product N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide Extraction->Product

References

A Comparative Guide to the Synthesis of 4-Fluoro-2-methoxy-5-nitroaniline: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-2-methoxy-5-nitroaniline is a pivotal intermediate in the synthesis of various pharmaceuticals, most notably as a key building block for the anticancer drug Mereletinib.[1][2] The efficiency, cost-effectiveness, and safety of its synthesis are therefore of paramount importance to the pharmaceutical industry. This guide provides an in-depth, comparative analysis of the most common synthetic routes to this compound, offering a critical evaluation of their respective costs, benefits, and practical considerations. By synthesizing technical data with field-proven insights, this document aims to empower researchers and process chemists to make informed decisions when selecting a synthesis strategy.

Overview of Synthetic Strategies

The synthesis of 4-fluoro-2-methoxy-5-nitroaniline primarily revolves around two key strategies: electrophilic aromatic substitution (specifically, nitration) and nucleophilic aromatic substitution (SNAr). A third approach involves a multi-step sequence of protection, nitration, and deprotection. Each of these routes presents a unique set of advantages and disadvantages in terms of yield, cost of starting materials, reaction conditions, safety, and ease of purification.

cluster_0 Route 1: Direct Nitration cluster_1 Route 2: Nucleophilic Aromatic Substitution (SNAr) cluster_2 Route 3: Protection-Nitration-Deprotection 4-Fluoro-2-methoxyaniline 4-Fluoro-2-methoxyaniline 4-Fluoro-2-methoxy-5-nitroaniline 4-Fluoro-2-methoxy-5-nitroaniline 4-Fluoro-2-methoxyaniline->4-Fluoro-2-methoxy-5-nitroaniline HNO3/H2SO4 N-Acetyl-4-fluoro-2-methoxyaniline N-Acetyl-4-fluoro-2-methoxyaniline 4-Fluoro-2-methoxyaniline->N-Acetyl-4-fluoro-2-methoxyaniline Acetic Anhydride 2,4-Difluoro-5-nitroaniline 2,4-Difluoro-5-nitroaniline 2,4-Difluoro-5-nitroaniline->4-Fluoro-2-methoxy-5-nitroaniline Sodium Methoxide N-Acetyl-4-fluoro-2-methoxy-5-nitroaniline N-Acetyl-4-fluoro-2-methoxy-5-nitroaniline N-Acetyl-4-fluoro-2-methoxyaniline->N-Acetyl-4-fluoro-2-methoxy-5-nitroaniline Nitration N-Acetyl-4-fluoro-2-methoxy-5-nitroaniline->4-Fluoro-2-methoxy-5-nitroaniline Hydrolysis

Caption: Primary synthetic routes to 4-Fluoro-2-methoxy-5-nitroaniline.

Comparative Analysis of Synthesis Routes

Parameter Route 1: Direct Nitration Route 2: SNAr Route 3: Protection-Nitration-Deprotection
Starting Material 4-Fluoro-2-methoxyaniline2,4-Difluoro-5-nitroaniline4-Fluoro-2-methoxyaniline
Key Reagents Nitrating agent (e.g., HNO₃/H₂SO₄)Sodium MethoxideAcetic Anhydride, Nitrating Agent, Acid/Base for deprotection
Reported Yield 83.7% - 93%[2][3]~87.6%[3]~78.3% (nitration), ~73.55% (deprotection)[3]
Reaction Conditions Low temperatures (-15°C to 0°C)Room temperature to mild heatingVaries with each step
Process Steps 113
Safety Concerns Highly exothermic, potential for runaway reactions, formation of hazardous byproducts.[4][5]Use of strong base, handling of methanolic solutions.Hazards associated with nitration and handling of acids/bases.
Environmental Impact Use of strong acids, potential for NOx emissions, use of chlorinated solvents for extraction.[6]Use of methanol, potential for solvent waste.Multiple steps can lead to higher solvent consumption and waste generation.
Purification Can be challenging due to the formation of regioisomers.[5]Generally straightforward, with fewer isomeric byproducts.Requires purification at multiple stages.

In-Depth Analysis of Each Route

Route 1: Direct Nitration of 4-Fluoro-2-methoxyaniline

This is often the most direct and atom-economical approach. The reaction involves the treatment of 4-fluoro-2-methoxyaniline with a nitrating agent, typically a mixture of nitric acid and sulfuric acid, at low temperatures.

Causality Behind Experimental Choices: The use of concentrated sulfuric acid is crucial as it protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The reaction is conducted at low temperatures to control the exothermicity of the reaction and to minimize the formation of unwanted byproducts from oxidation of the aniline starting material.[4][5]

Challenges and Mitigation: A significant challenge with this route is the potential for the formation of regioisomers. The activating methoxy and amino groups direct the incoming nitro group to the ortho and para positions. While the desired product is the 5-nitro isomer, other isomers can also be formed, making purification difficult and reducing the overall isolated yield.[5] To mitigate this, precise control of reaction temperature and the rate of addition of the nitrating agent is critical.

Route 2: Nucleophilic Aromatic Substitution (SNAr) of 2,4-Difluoro-5-nitroaniline

This route utilizes a nucleophilic aromatic substitution reaction where the fluorine atom at the 4-position of 2,4-difluoro-5-nitroaniline is displaced by a methoxy group from sodium methoxide.[3]

Causality Behind Experimental Choices: The presence of the strongly electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the fluoride ion. Methanol is a common solvent for this reaction as it is the conjugate acid of the methoxide nucleophile and is relatively inexpensive. The reaction is often run at room temperature or with gentle heating to achieve a reasonable reaction rate.

Advantages and Considerations: This route generally offers good regioselectivity, as the substitution pattern is predetermined by the starting material. This can lead to a cleaner reaction profile and simpler purification compared to the direct nitration route. However, the cost and availability of the starting material, 2,4-difluoro-5-nitroaniline, are key considerations for the overall economic viability of this process.

Route 3: Protection-Nitration-Deprotection of 4-Fluoro-2-methoxyaniline

To overcome the challenges of poor regioselectivity and oxidation associated with the direct nitration of anilines, a multi-step approach involving protection of the amino group is often employed.[7][8]

4-Fluoro-2-methoxyaniline 4-Fluoro-2-methoxyaniline N-Acetyl-4-fluoro-2-methoxyaniline N-Acetyl-4-fluoro-2-methoxyaniline 4-Fluoro-2-methoxyaniline->N-Acetyl-4-fluoro-2-methoxyaniline Protection (e.g., Acetic Anhydride) N-Acetyl-4-fluoro-2-methoxy-5-nitroaniline N-Acetyl-4-fluoro-2-methoxy-5-nitroaniline N-Acetyl-4-fluoro-2-methoxyaniline->N-Acetyl-4-fluoro-2-methoxy-5-nitroaniline Nitration 4-Fluoro-2-methoxy-5-nitroaniline 4-Fluoro-2-methoxy-5-nitroaniline N-Acetyl-4-fluoro-2-methoxy-5-nitroaniline->4-Fluoro-2-methoxy-5-nitroaniline Deprotection (Hydrolysis)

Caption: Workflow for the protection-nitration-deprotection synthesis route.

Causality Behind Experimental Choices: The amino group is first protected, for example, as an acetamide, by reacting it with acetic anhydride. This reduces the activating effect of the amino group and provides steric hindrance, which can improve the regioselectivity of the subsequent nitration step. After nitration, the protecting group is removed by hydrolysis under acidic or basic conditions to yield the desired product.

Cost-Benefit Trade-offs: While this route can offer better control over the reaction and potentially higher purity of the final product, it involves additional steps, which increases the overall process time, solvent consumption, and labor costs. The cost of the protecting and deprotecting reagents must also be factored into the overall economic assessment.

Cost Analysis

A direct comparison of the cost of starting materials is crucial for a comprehensive cost-benefit analysis. The following table provides an estimated cost comparison based on currently available bulk pricing. Please note that these prices are subject to market fluctuations and should be considered as indicative.

Starting Material/Reagent Route 1 Route 2 Route 3 Estimated Bulk Price (USD/kg)
4-Fluoro-2-methoxyaniline~$100-150[1][9][10][11][12]
2,4-Difluoro-5-nitroanilineVaries significantly based on supplier and purity
Sodium Methoxide~$5-10[6][13][14][15]
Nitric Acid (Fuming)~$10-20[16][17][18][19]
Acetic Anhydride~$2-5
Sulfuric Acid~$0.5-1
Hydrochloric Acid (for deprotection)~$1-2

Analysis:

  • Route 1 (Direct Nitration): This route appears to be cost-effective in terms of starting material cost, especially if high yields can be consistently achieved. However, the hidden costs of purification due to isomeric impurities can be significant.

  • Route 2 (SNAr): The economic viability of this route is heavily dependent on the price of 2,4-difluoro-5-nitroaniline. If this starting material can be sourced at a competitive price, the higher selectivity and easier purification could make this route economically attractive.

  • Route 3 (Protection-Nitration-Deprotection): While potentially offering the highest purity, the multi-step nature of this route increases the overall process cost due to higher consumption of reagents, solvents, and energy, as well as longer processing times.

Safety and Environmental Considerations

Nitration Reactions (Routes 1 and 3): Nitration reactions are notoriously hazardous due to their high exothermicity and the potential for thermal runaway.[4][5] Strict temperature control, careful addition of reagents, and appropriate emergency preparedness are essential. The use of strong acids also poses significant corrosion and handling risks. From an environmental perspective, the formation of nitrogen oxides (NOx) is a concern, and the use of chlorinated solvents like dichloromethane for extraction should be minimized in favor of greener alternatives such as ethyl acetate or 2-methyltetrahydrofuran.[4][7][20][21][22]

SNAr Reaction (Route 2): The primary safety concern in this route is the handling of sodium methoxide, a strong base that is reactive with water and moisture. The use of methanol, a flammable and toxic solvent, also requires appropriate safety precautions. Environmentally, the main consideration is the responsible management and recycling of the solvent.

Experimental Protocols

Route 1: Direct Nitration of 4-Fluoro-2-methoxyaniline
  • Dissolve 4-fluoro-2-methoxyaniline (1 equivalent) in concentrated sulfuric acid at -15 °C.

  • Slowly add a pre-cooled mixture of nitric acid (1.5 equivalents) and sulfuric acid dropwise, maintaining the temperature below -10 °C.

  • Stir the reaction mixture at -10 °C to 0 °C for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Route 2: SNAr of 2,4-Difluoro-5-nitroaniline
  • Dissolve 2,4-difluoro-5-nitroaniline (1 equivalent) in anhydrous methanol.

  • Add sodium methoxide (1.2 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature or heat gently (e.g., 40-50 °C) for 24-48 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, pour the reaction mixture into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).[3]

Route 3: Protection-Nitration-Deprotection

a) Acetylation (Protection):

  • Dissolve 4-fluoro-2-methoxyaniline (1 equivalent) in a suitable solvent (e.g., acetic acid or dichloromethane).

  • Add acetic anhydride (1.1 equivalents) dropwise.

  • Stir the reaction at room temperature until the starting material is consumed.

  • Work up the reaction by adding water and extracting the product.

b) Nitration:

  • Dissolve the N-acetylated compound in concentrated sulfuric acid at 0 °C.

  • Slowly add a nitrating mixture (e.g., fuming nitric acid in sulfuric acid) while maintaining the temperature below 5 °C.

  • Stir for 1-2 hours at low temperature.

  • Work up by pouring onto ice and filtering the precipitated product.

c) Deprotection (Hydrolysis):

  • Reflux the N-acetylated nitro compound in a mixture of an acid (e.g., hydrochloric acid) and an alcohol (e.g., methanol) or water.

  • Monitor the reaction until the deprotection is complete.

  • Cool the reaction mixture and neutralize to precipitate the final product.

  • Filter, wash, and dry the 4-fluoro-2-methoxy-5-nitroaniline.[3]

Conclusion and Recommendations

The choice of the optimal synthesis route for 4-fluoro-2-methoxy-5-nitroaniline depends on a careful consideration of several factors, including the scale of production, cost of raw materials, available equipment, and safety and environmental regulations.

  • For large-scale industrial production where cost is a primary driver, Route 1 (Direct Nitration) is often the most economically attractive due to its single-step nature and the relatively low cost of starting materials. However, this route requires robust process control to manage the inherent safety risks and to minimize the formation of impurities, which can significantly impact the downstream purification costs. The development of continuous flow nitration processes can offer significant advantages in terms of safety and scalability for this route.[5][23]

  • Route 2 (SNAr) presents a compelling alternative, particularly if the starting material, 2,4-difluoro-5-nitroaniline, is available at a competitive price. The higher selectivity and potentially simpler purification process can offset a higher initial raw material cost, leading to a more favorable overall process economy, especially for medium-scale production where product purity is critical.

  • Route 3 (Protection-Nitration-Deprotection) is generally best suited for laboratory-scale synthesis or when very high purity is required and the additional costs associated with a multi-step process can be justified. The improved control over regioselectivity can simplify purification and characterization, which is often a priority in research and early-stage drug development.

Ultimately, a thorough process development and optimization study is recommended for each specific application to determine the most cost-effective and sustainable synthesis route for 4-fluoro-2-methoxy-5-nitroaniline.

References

A Senior Application Scientist's Guide to 5-Fluoro-4-methoxy-2-nitroaniline and its Isomers in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

A Literature Review and Comparative Analysis of Patented Scaffolds

Welcome to a comprehensive technical guide for researchers, scientists, and drug development professionals. This document provides an in-depth literature review of the role of substituted fluoro-methoxy-nitroanilines as pivotal intermediates in the synthesis of patented kinase inhibitors. We will dissect the causality behind the use of this scaffold, compare it with functional alternatives, and provide actionable experimental protocols.

A point of clarification is essential at the outset. The user query specified 5-Fluoro-4-methoxy-2-nitroaniline . However, a thorough review of the patent and scientific literature reveals that its isomer, 4-Fluoro-2-methoxy-5-nitroaniline (CAS: 1075705-01-9) , is the predominantly utilized and commercially significant building block in the synthesis of several blockbuster kinase inhibitors.[1][2][3] This guide will therefore focus on the documented applications of this key intermediate, providing a scientifically grounded and field-proven analysis. The principles and synthetic logic discussed are broadly applicable to related isomers.

The Strategic Importance of the Anilino Moiety in Kinase Inhibition

Protein kinases, which catalyze the phosphorylation of proteins, are a critical class of enzymes in cellular signaling. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major target for drug discovery.[4][5] Many kinase inhibitors are designed to be ATP-competitive, occupying the adenosine triphosphate (ATP) binding site to block the phosphotransfer reaction.

The substituted aniline moiety is a privileged scaffold in this context. The amino group can form crucial hydrogen bonds with the "hinge" region of the kinase, a flexible loop of amino acids that connects the N- and C-lobes of the enzyme. This interaction is a cornerstone of inhibitor binding and potency for a vast number of approved drugs. The specific substitution pattern on the aniline ring is then meticulously optimized to enhance potency, selectivity, and pharmacokinetic properties.

The 4-Fluoro-2-methoxy-5-nitroaniline Scaffold: A Versatile Precursor

The compound 4-Fluoro-2-methoxy-5-nitroaniline is not an active kinase inhibitor itself but rather a critical starting material or intermediate.[6][7] Its chemical architecture is strategically designed for the synthesis of complex inhibitors.

cluster_0 Key Features of 4-Fluoro-2-methoxy-5-nitroaniline node_A Amino Group (-NH2) Primary nucleophile for coupling reactions (e.g., Buchwald-Hartwig, SNAr). Becomes the hinge-binding element. node_B Nitro Group (-NO2) Strong electron-withdrawing group. Activates the ring for nucleophilic aromatic substitution (SNAr). Can be reduced to an amine for further functionalization. node_C Fluorine Atom (-F) Good leaving group in SNAr reactions. Can also form favorable interactions in the final drug target pocket. node_D Methoxy Group (-OCH3) Electron-donating group. Modulates electronic properties and provides steric bulk. Can be a key pharmacophoric feature. node_E Core Structure node_E->node_A Position 1 node_E->node_B Position 5 node_E->node_C Position 4 node_E->node_D Position 2

Caption: Key functional groups of 4-Fluoro-2-methoxy-5-nitroaniline and their roles in synthesis.

The strategic placement of these groups dictates its utility:

  • The nitro group is a powerful electron-withdrawing group, which also serves as a precursor to an amino group upon reduction.

  • The amino group is the primary site for coupling with other heterocyclic systems (like pyrimidines or pyrazines) to build the core of the kinase inhibitor.

  • The fluorine and methoxy groups fine-tune the electronic properties of the ring and are integral parts of the final pharmacophore, influencing binding affinity and selectivity.

Case Study 1: Osimertinib (EGFR Inhibitor)

Osimertinib (Tagrisso®) is a third-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor. It was specifically designed to target the T790M "gatekeeper" mutation, which confers resistance to earlier generations of EGFR inhibitors in non-small cell lung cancer (NSCLC).

4-Fluoro-2-methoxy-5-nitroaniline is a patented key starting material for the synthesis of Osimertinib.[1][2] The synthesis involves coupling this aniline with a substituted pyrimidine, followed by reduction of the nitro group and subsequent elaboration of the side chain.

G start 4-Fluoro-2-methoxy- 5-nitroaniline step2 Nucleophilic Aromatic Substitution (SNAr) start->step2 step1 Pyrimidine Scaffold step1->step2 step3 Coupled Intermediate step2->step3 Forms core biaryl amine step4 Nitro Group Reduction (e.g., Fe/NH4Cl) step3->step4 step5 Diamino Intermediate step4->step5 Unmasks second amine step7 Amide Bond Formation step5->step7 step6 Acryloyl Chloride step6->step7 end Osimertinib Core (Final Product) step7->end Installs covalent warhead SAR_Comparison cluster_scaffolds Hinge-Binding Scaffolds cluster_properties Performance Metrics Indazole Indazole Potency Potency (Target Inhibition) Indazole->Potency High Selectivity Selectivity (Kinome-wide) Indazole->Selectivity Low Indole Indole Indole->Potency High Indole->Selectivity Low OrthoMethoxyAniline ortho-Methoxy Aniline (from reviewed intermediate) OrthoMethoxyAniline->Potency Maintained OrthoMethoxyAniline->Selectivity Improved

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Fluoro-4-methoxy-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 5-Fluoro-4-methoxy-2-nitroaniline is pivotal for scientific advancement. This compound, a versatile intermediate in organic synthesis, particularly in the development of kinase inhibitors, demands our utmost respect not only in its application but, critically, in its disposal.[1] Improper handling of this halogenated nitroaniline poses significant health, safety, and environmental risks.

This guide provides a direct, procedural framework for the safe and compliant disposal of this compound. Moving beyond a simple checklist, we will explore the causality behind these procedures, ensuring that every step is understood as part of a self-validating system of laboratory safety. Our collective commitment to these protocols is fundamental to protecting ourselves, our colleagues, and the environment.

Hazard Profile and Risk Assessment: Understanding the "Why"

This compound is not a benign substance. Its chemical structure—a halogenated aromatic nitro compound—dictates its hazardous properties.[1][2] A thorough understanding of these risks is the first step toward safe handling and disposal. The compound is classified with multiple hazards that necessitate stringent disposal controls.[3]

Table 1: Hazard Identification for this compound

Hazard Class GHS Hazard Statement Rationale and Implications
Acute Toxicity H302: Harmful if swallowed.[3][4] Ingestion can lead to systemic toxic effects. Waste must be securely contained to prevent accidental ingestion by personnel or release into the environment.
Skin & Eye Irritation H315: Causes skin irritation.[3][4][5] H319: Causes serious eye irritation.[3][4][5] Direct contact can cause inflammation and damage. This dictates the need for robust personal protective equipment (PPE) and procedures for decontaminating surfaces and containers.
Respiratory Irritation H335: May cause respiratory irritation.[3][4][6] Inhalation of dusts or aerosols can harm the respiratory tract. All handling, including preparation for disposal, must occur in a controlled, ventilated environment.
Genetic Defects H341: Suspected of causing genetic defects.[5] This classification as a suspected mutagen underscores the long-term health risks and the critical need to prevent any exposure. Waste is considered particularly hazardous.

| Environmental Hazard | Toxic to aquatic life.[7] | The compound's persistence and toxicity in aquatic ecosystems make it imperative to prevent its release into sewer systems or waterways.[7][8] |

The presence of the nitro group and the halogen (fluorine) means that thermal decomposition (e.g., during incineration) can produce hazardous byproducts like nitrogen oxides (NOx) and hydrogen fluoride if not performed in a specialized facility.[6][9] Therefore, disposal is not merely about discarding the chemical but ensuring its complete and safe destruction.

Pre-Disposal Safety Protocols: Engineering Controls and PPE

Before initiating any disposal procedure, the immediate work environment must be prepared and all personnel must be equipped with the appropriate PPE. This is a non-negotiable prerequisite for safety.

  • Engineering Controls : All handling and preparation of this compound for disposal must be conducted within a certified chemical fume hood.[10] This is the primary line of defense to prevent the inhalation of fine powders or aerosols.[10]

  • Personal Protective Equipment (PPE) : The selection of PPE is dictated by the compound's hazard profile. Standard lab coats are insufficient.

Table 2: Required Personal Protective Equipment (PPE)

PPE Type Specification Rationale
Hand Protection Butyl or Nitrile rubber gloves.[11] Provides resistance against aromatic nitrocompounds.[11] Always check manufacturer compatibility data. Double-gloving is recommended when handling pure solid.
Eye/Face Protection Tightly fitting safety goggles with side-shields or a full-face shield.[4] Protects against dust particles and accidental splashes during solution preparation or transfer.
Body Protection Chemical-resistant lab coat and/or impervious apron. Protects against skin contact from spills and contamination of personal clothing.[4]

| Respiratory | Not required if handled within a fume hood. If a fume hood is not available, a NIOSH-approved respirator with cartridges for organic vapors and particulates is mandatory.[9] | Ensures protection from inhalation hazards.[9] |

The Disposal Workflow: A Step-by-Step Guide

Proper disposal is a systematic process that begins the moment the chemical is deemed waste. The following workflow ensures that each form of waste is handled correctly, from segregation to final removal by a licensed professional service.

DisposalWorkflow Disposal Decision Workflow for this compound cluster_types Waste Categories cluster_actions Disposal Procedures Start Identify Waste Type Pure Unused/Expired Pure Chemical Start->Pure Contaminated Contaminated Labware (Gloves, Wipes, Glassware) Start->Contaminated Aqueous Aqueous/Solvent Solutions Start->Aqueous Container Empty Original Container Start->Container PackagePure Secure in original or compatible, sealed container. Label as Hazardous Waste. Pure->PackagePure PackageSolid Place in a dedicated, sealed hazardous waste bag or drum. Label appropriately. Contaminated->PackageSolid CollectLiquid Collect in a designated, sealed, and compatible waste container (e.g., carboy). DO NOT drain dispose. Aqueous->CollectLiquid Rinse Triple-rinse with a suitable solvent (e.g., acetone). Container->Rinse FinalDisposal Arrange for pickup by a licensed hazardous waste disposal service. PackagePure->FinalDisposal PackageSolid->FinalDisposal CollectLiquid->FinalDisposal CollectRinsate Collect all rinsate as hazardous liquid waste. Rinse->CollectRinsate DisposeContainer Deface original label. Dispose of rinsed container as non-hazardous solid waste. Rinse->DisposeContainer CollectRinsate->CollectLiquid

Caption: Disposal decision workflow for different forms of this compound waste.

Step 1: Classification and Segregation

Immediately classify any unwanted this compound as hazardous waste.[7] Never leave surplus or expired chemicals on the shelf indefinitely. Segregate waste into distinct, clearly marked streams:

  • Solid Waste: Unused or expired pure chemical.

  • Contaminated Debris: Used gloves, weigh boats, paper towels, and disposable labware.

  • Liquid Waste: Solutions containing the compound and solvent rinsate from cleaning glassware.

  • Empty Containers: The original bottle the chemical was supplied in.

Under regulations like the Resource Conservation and Recovery Act (RCRA) in the United States, halogenated organic compounds are subject to specific disposal requirements.[2][12] This chemical would fall under this category, mandating its management as hazardous waste.

Step 2: Containerization and Labeling

Proper containment is crucial to prevent leaks and exposures.

  • Containers : Use only sturdy, leak-proof containers compatible with the chemical. For solids, the original container is often best. For liquids, use designated hazardous waste carboys.[13][14] Ensure containers are kept closed except when adding waste.[13][15]

  • Labeling : Every waste container must be clearly labeled. Use a standardized hazardous waste tag that includes:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • The specific hazard characteristics (e.g., Toxic, Irritant)[16]

    • The date accumulation started.

    • The lab location and principal investigator.

Step 3: On-Site Accumulation and Storage

Store waste containers in a designated satellite accumulation area within the laboratory. This area must be:

  • Secure : Away from general lab traffic.

  • Segregated : Stored away from incompatible materials (e.g., strong oxidizing agents).[17]

  • Contained : All liquid waste containers must be placed in secondary containment (e.g., a chemical-resistant tray or tub) capable of holding the entire volume of the largest container.[13]

Step 4: Final Disposal Pathway

Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular trash.[7][15] The only acceptable method is through a licensed professional waste disposal service.

  • Pure Chemical and Contaminated Solids : These will be packaged by the disposal vendor and sent for high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like NOx and HF.[9]

  • Liquid Waste : Collected liquid waste will be similarly transported for incineration or other approved chemical treatment methods.

  • Empty Containers : To be considered non-hazardous, an empty container must be triple-rinsed with a suitable solvent (e.g., acetone, methanol).[7] Crucially, this rinsate is hazardous waste and must be collected in the appropriate liquid waste stream.[7] After rinsing and air-drying in a fume hood, the original label should be defaced, and the container can be disposed of as normal solid waste.

Emergency Procedures: Spills and Exposures

In the event of a spill or exposure, immediate and correct action is vital.

  • Spill Response :

    • Evacuate and Alert : Alert personnel in the immediate area and evacuate if the spill is large or the powder has become airborne.

    • Ventilate : Ensure the fume hood is operating.

    • Control : Prevent the spill from spreading.

    • Absorb : For small spills, cover with an inert absorbent material like vermiculite or dry sand.[7] Do not use combustible materials like paper towels directly on the spill.

    • Collect : Carefully sweep up the absorbed material and place it in a sealed, labeled hazardous waste container.[9]

    • Decontaminate : Clean the spill area with a suitable solvent and soap and water. All cleaning materials must be disposed of as hazardous waste.

  • First Aid Measures :

    • Skin Contact : Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs.[9][15]

    • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[9][15]

    • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][15]

    • Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9][15]

Conclusion

The responsible management of this compound is a direct reflection of our commitment to scientific integrity and safety. By adhering to these detailed procedures—grounded in a clear understanding of the chemical's hazards—we ensure that our innovative work does not come at the cost of our health or environmental well-being. This protocol should be integrated into your laboratory's Chemical Hygiene Plan and serve as a mandatory reference for all personnel handling this compound.

References

A Senior Application Scientist's Guide to Handling 5-Fluoro-4-methoxy-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: In the landscape of drug discovery and chemical synthesis, our progress is intrinsically linked to the novel molecules we create. 5-Fluoro-4-methoxy-2-nitroaniline is one such compound, offering unique properties for advanced applications. However, its potential is matched by its hazards. As scientists, our primary responsibility is to ourselves and our colleagues. This guide is crafted not as a rigid set of rules, but as a framework for building a culture of intrinsic safety. We will explore the "why" behind each procedural step, ensuring that safe practice becomes second nature. This document is your operational partner for handling this compound with the respect and caution it demands.

Hazard Assessment: Understanding the Adversary

Before we can select the appropriate armor, we must understand the nature of the threat. While specific toxicological data for this compound is limited, its structure, belonging to the nitroaniline class, provides a clear and authoritative basis for our safety protocols. Structurally similar compounds, such as other fluoro-nitroaniline isomers, are known to present significant health risks.

The primary hazards associated with this class of compounds include:

  • Acute Toxicity: Harmful if swallowed, with related compounds showing toxicity upon skin contact or inhalation.[1][2]

  • Skin and Eye Irritation: The compound is expected to cause skin irritation and serious eye irritation.[2][3][4][5] Direct contact can lead to inflammation, redness, and discomfort.

  • Respiratory Irritation: As a powder, airborne particles can cause respiratory tract irritation if inhaled.[2][5][6][7]

  • Suspected Mutagenicity: Perhaps the most significant long-term risk, some isomers are suspected of causing genetic defects.[4][8] This potential for mutagenicity necessitates the highest level of precaution to prevent any exposure.

  • Methemoglobinemia: A known risk with nitroanilines is the formation of methemoglobin, which impairs the blood's ability to transport oxygen, leading to symptoms like headaches and paleness even after short-term exposure.[9]

These hazards are the causal drivers for the stringent engineering controls and personal protective equipment (PPE) protocols that follow. Our goal is zero exposure.

Core Directive: Personal Protective Equipment (PPE) Protocol

Effective PPE is more than just a uniform; it is a meticulously selected system of barriers. The choice of PPE must be tailored to the specific task at hand, as the risk of exposure changes between weighing a solid and handling a dilute solution.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transfer of Solid Chemical safety goggles & face shieldDouble-gloving with nitrile glovesFully-buttoned lab coat, long pants, closed-toe shoesMandatory: NIOSH-approved half-face respirator with P100 (particulate) and organic vapor cartridges
Solution Preparation/Reaction Chemical safety gogglesNitrile gloves (or as determined by solvent)Fully-buttoned lab coat, long pants, closed-toe shoesRecommended, especially if not in a certified fume hood. Required if irritation is noted.
Work-up & Purification Chemical safety gogglesNitrile gloves (or as determined by solvent)Fully-buttoned lab coat, long pants, closed-toe shoesOn standby; use if aerosolization is possible or if ventilation is compromised.
Waste Disposal Chemical safety gogglesHeavy-duty nitrile or butyl rubber glovesFully-buttoned lab coat, long pants, closed-toe shoesNot typically required if handling sealed containers.
Causality Behind PPE Choices:
  • Eye and Face Protection: Standard safety glasses are insufficient. Chemical safety goggles that form a seal around the eyes are mandatory to protect against airborne powder and splashes.[1][10][11] A face shield is added during solid transfers because this is the highest-risk activity for accidental dispersal of the powder.[4][11]

  • Skin Protection: A standard lab coat, fully buttoned, is the minimum requirement.[9] Double-gloving with nitrile gloves provides an extra layer of security; should the outer glove become contaminated, it can be removed without exposing the skin.[9] Always inspect gloves for tears before use.[11] Contaminated clothing must be removed immediately and decontaminated before reuse.[2][3][11][12]

  • Respiratory Protection: This is non-negotiable when handling the solid powder outside of a glovebox. The potential for mutagenicity and respiratory irritation from fine powders dictates the use of a respirator.[1][3] A combination filter ensures protection from both airborne particulates and any potential vapors. All work must be performed in a certified chemical fume hood to provide the primary layer of ventilation control.[1][9]

Operational Plan: Step-by-Step Safe Handling

Adherence to a validated protocol minimizes risk and ensures reproducibility. This workflow is a self-validating system; each step confirms the safety of the next.

Step 1: Pre-Handling Safety Verification
  • Confirm Engineering Controls: Verify that the chemical fume hood has a current certification and that the airflow monitor indicates proper function.[1]

  • Locate Emergency Equipment: Before bringing the chemical into the workspace, physically locate and confirm the accessibility of the nearest safety shower, eyewash station, and fire extinguisher.[3][4][6][13]

  • Assemble all PPE: Don all required PPE as specified in the table above before entering the area where the chemical is stored or handled.

Step 2: Handling the Solid Compound (Highest Risk Phase)
  • Work Zone: Conduct all manipulations of the solid compound deep within the chemical fume hood.

  • Static Control: Use an anti-static brush or grounding strap on the container before opening, as fine powders can be prone to static dispersal.

  • Weighing: Use a disposable weigh boat. Tare the balance with the boat inside. Gently scoop the powder using a dedicated spatula, minimizing any disturbance that could create dust. Never return excess chemical to the stock bottle.

  • Post-Weighing: Carefully clean the spatula and any affected surfaces within the fume hood using a solvent-moistened wipe, which should be disposed of as hazardous waste.

  • Container Sealing: Tightly seal the primary container immediately after use.

Step 3: Post-Handling Decontamination
  • Glove Removal: Remove the outer pair of gloves using the proper technique (peeling from the cuff without touching the outer surface) and dispose of them in the designated hazardous waste container.[11]

  • Final Decontamination: With the inner gloves still on, wipe down the work area in the fume hood. Remove the inner gloves and dispose of them.

  • Hand Washing: Immediately wash hands thoroughly with soap and water after the procedure is complete.[1][2][11][13]

Emergency & Disposal Protocols

Accidental Exposure Response
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove all contaminated clothing.[12][14]

  • Eye Contact: Flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[9][12][14]

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen.[2][12][14]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting.[12][14] In all cases of exposure, seek immediate medical attention. [2][11]

Spill Management
  • Evacuate: Evacuate all non-essential personnel from the immediate area.[13][14]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain & Collect: Wearing full PPE, cover the spill with an absorbent, inert material. Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste. Avoid creating dust.[11][13]

  • Decontaminate: Clean the spill area thoroughly.

Waste Disposal Plan

All materials contaminated with this compound must be treated as hazardous waste.[13]

  • Waste Segregation: Collect all solid waste (excess chemical, contaminated wipes, used PPE) in a dedicated, sealed, and clearly labeled hazardous waste container.[1][11][13][14]

  • Licensed Disposal: All waste must be disposed of through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[4][7][12] Never dispose of this chemical down the drain.[11][12][14]

Visual Workflow: PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Workflow start Start: Prepare to Handle This compound task What is the task? start->task solid Handling Solid? (Weighing, Transfer) task->solid Yes solution Handling Solution? task->solution No fume_hood Work in Chemical Fume Hood solid->fume_hood ppe_advanced Advanced PPE: - Base PPE - Face Shield - Double Gloves - NIOSH Respirator (OV/P100) solid->ppe_advanced solution->fume_hood ppe_base Base PPE: - Safety Goggles - Nitrile Gloves - Lab Coat solution->ppe_base fume_hood->ppe_base end Proceed with Task ppe_base->end ppe_advanced->end

Caption: Decision workflow for selecting appropriate PPE.

References

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